molecular formula C26H53NO3 B043514 C8 Dihydroceramide CAS No. 145774-33-0

C8 Dihydroceramide

カタログ番号: B043514
CAS番号: 145774-33-0
分子量: 427.7 g/mol
InChIキー: LGOFBZUQIUVJFS-LOSJGSFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C8 Dihydroceramide is a synthetic, short-chain analog of endogenous dihydroceramide, serving as a critical research tool for investigating the de novo sphingolipid biosynthesis pathway. Unlike ceramides, dihydroceramides lack the 4,5-trans double bond in the sphingoid backbone, making them biologically inert in signaling apoptosis or cell cycle arrest. This property makes this compound an invaluable compound for studying the role of the dihydroceramide desaturase enzyme (Des1), which catalyzes the final step in ceramide generation. Researchers utilize this molecule to elucidate the mechanisms of sphingolipid metabolism, to inhibit the formation of downstream complex sphingolipids, and to probe the specific biological effects of the dihydroceramide/ceramide ratio in cellular models. Its applications extend to studies of autophagy, endoplasmic reticulum (ER) stress, and metabolic disorders, where sphingolipid imbalance is a key factor. The C8 (octanoyl) chain length enhances cell permeability and solubility, facilitating in vitro experiments. This high-purity compound is essential for distinguishing the structural and functional roles of saturated dihydroceramides from their unsaturated ceramide counterparts in cell biology and disease pathogenesis.

特性

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFBZUQIUVJFS-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425011
Record name C8 DIHYDROCERAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145774-33-0
Record name C8 DIHYDROCERAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emerging Role of C8 Dihydroceramide in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides (B1148491) within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules, including the short-chain analog N-octanoyl-D-erythro-sphinganine (C8 dihydroceramide), as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the role of C8 dihydroceramide (B1258172) in orchestrating key cell signaling cascades. It delves into its synthesis, its impact on cellular processes such as autophagy and cell cycle arrest, and its intricate and often controversial role in apoptosis. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to Dihydroceramides

Dihydroceramides are immediate precursors of ceramides in the de novo sphingolipid synthesis pathway.[1] The defining structural feature of a dihydroceramide is the absence of the 4,5-trans double bond in the sphingoid base backbone, a characteristic that distinguishes it from its more extensively studied ceramide counterparts.[2] The synthesis of dihydroceramides is initiated in the endoplasmic reticulum (ER) and is catalyzed by a family of six ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of specific chain lengths.[3][4] Dihydroceramides are subsequently converted to ceramides by the enzyme dihydroceramide desaturase (DEGS1).[5] While once considered biologically inactive, it is now understood that the accumulation of dihydroceramides, including this compound, can initiate distinct cellular signaling events.[1][6]

Core Signaling Functions of this compound

The accumulation of this compound, either through exogenous administration or by inhibition of DEGS1, has been shown to modulate several critical cellular processes. These include the induction of autophagy, cell cycle arrest, and a complex role in apoptosis. A central mechanism underlying these effects appears to be the induction of ER stress.

Induction of Autophagy

A significant body of evidence points to the role of dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][7] This process can have both pro-survival and pro-death implications depending on the cellular context.[1] The induction of autophagy by dihydroceramides is often linked to the onset of ER stress.[1]

Cell Cycle Arrest

Studies have demonstrated that an increase in intracellular dihydroceramide levels can lead to cell cycle arrest, primarily at the G0/G1 phase.[6][8] This anti-proliferative effect is a key area of interest for cancer research. The mechanism appears to involve the hypophosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1/S transition.[8]

The Dichotomous Role in Apoptosis

The function of this compound in apoptosis is multifaceted and context-dependent. Some studies suggest that dihydroceramides may counteract the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a crucial step in the intrinsic apoptotic pathway.[9] Conversely, other research indicates that the accumulation of dihydroceramides, particularly in combination with other stressors, can contribute to apoptotic cell death.[1]

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data from various studies investigating the effects of modulating this compound levels.

Cell Line Treatment Concentration Effect Reference
LNCaP (Prostate Cancer)C8-ceramide1 µMIC30 for proliferation inhibition[10]
H1299 (Lung Cancer)C8-ceramide10-50 µMDose-dependent inhibition of proliferation[11]
BV-2 (Microglia)C8-ceramide30 µMSignificant inhibition of proliferation[12]
SMS-KCNR (Neuroblastoma)C8-CPPC (DEGS1 inhibitor)0.5, 1, 2.5 µM~2.4, 8.4, and 4.8-fold increase in total endogenous dihydroceramides, respectively[6]
SMS-KCNR (Neuroblastoma)Fenretinide (DEGS1 inhibitor)0.5, 1, 2.5, 5, 10 µM~4, 14, 28, 45, and 67-fold increase in endogenous dihydroceramides, respectively[6]

Note: Data for C8-dihydroceramide is limited; some data for C8-ceramide and inhibitors of dihydroceramide desaturase are included to provide context.

Signaling Pathways and Experimental Workflows

Visualizing this compound Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR C8_dhCer This compound Sphinganine->C8_dhCer CerS Ceramide Ceramide C8_dhCer->Ceramide DEGS1 ER_Stress ER Stress C8_dhCer->ER_Stress

Caption: De Novo Sphingolipid Synthesis Pathway in the ER.

C8_Dihydroceramide_Signaling cluster_outcomes Cellular Outcomes C8_dhCer This compound Accumulation ER_Stress ER Stress C8_dhCer->ER_Stress Autophagy Autophagy C8_dhCer->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) C8_dhCer->Cell_Cycle_Arrest Apoptosis Apoptosis (Context-Dependent) C8_dhCer->Apoptosis ER_Stress->Autophagy ER_Stress->Cell_Cycle_Arrest

Caption: Cellular Signaling Pathways Modulated by this compound.

Key Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experiments used to study the effects of this compound.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate1 Incubate for desired time treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: Workflow for MTT Cell Viability Assay.

Flow_Cytometry_Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix wash Wash cells fix->wash rnase Treat with RNase wash->rnase stain Stain with Propidium (B1200493) Iodide (PI) rnase->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Western_Blot_Workflow start Treat cells with This compound lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-LC3, anti-p62) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect

Caption: Workflow for Western Blot Analysis of Autophagy Markers.

Detailed Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][9][13]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. To avoid precipitation, perform a pre-dilution step by adding the stock solution to a small volume of medium while vortexing, then add this intermediate solution to the final volume of medium.[1]

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of the treatment period, add 10 µL of the MTT stock solution to each well.[1]

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[7][14][15]

Materials:

  • Cells cultured in 6-well plates or flasks

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization, including any floating cells, and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15]

  • Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C in 70% ethanol for several weeks.[15]

  • Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Resuspend the cell pellet in PBS and add RNase A solution to a final concentration of 50 µg/mL.

  • Incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution to a final concentration of 50 µg/mL.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is used to detect changes in the levels of the autophagy-related proteins LC3 and p62/SQSTM1.[5]

Materials:

  • Cells cultured in plates or flasks

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (12-15% for optimal separation of LC3-I and LC3-II)[5]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.[5]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration for all samples and add Laemmli sample buffer.

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[5]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of an induction of autophagic flux.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field that is challenging the long-held dogma of dihydroceramides as mere inactive precursors. The evidence strongly suggests that this compound is a bioactive lipid capable of initiating distinct signaling cascades that regulate fundamental cellular processes, including autophagy and cell cycle progression. Its role in apoptosis remains an area of active investigation, with its effects likely being highly dependent on the cellular context and the presence of other stimuli.

For researchers and drug development professionals, the modulation of dihydroceramide levels presents a novel therapeutic avenue, particularly in the context of cancer. The ability of this compound to induce cell cycle arrest and autophagy warrants further exploration for its potential as an anti-cancer agent. Future research should focus on elucidating the precise molecular targets of this compound, further dissecting the context-dependent nature of its effects on apoptosis, and conducting in vivo studies to validate its therapeutic potential. A deeper understanding of the signaling pathways governed by this compound will undoubtedly pave the way for the development of innovative therapeutic strategies targeting sphingolipid metabolism.

References

The Biological Activity of C8 Dihydroceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered an inert precursor to the bioactive sphingolipid ceramide, dihydroceramide (B1258172) (dhCer) has emerged as a critical signaling molecule in its own right. This in-depth technical guide focuses on the biological activities of N-octanoyl-sphinganine (C8 dihydroceramide), a short-chain, cell-permeable analog that has become an invaluable tool for elucidating the diverse roles of dihydroceramides in cellular processes. This document provides a comprehensive overview of the known biological effects of this compound, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates.

Core Biological Activities of this compound

This compound, and dihydroceramides in general, are implicated in a range of cellular responses, often in a context-dependent manner. Unlike ceramides (B1148491), which are potent inducers of apoptosis, the effects of dihydroceramides are more nuanced and can include the induction of autophagy, cell cycle arrest, and the modulation of cellular stress responses.[1] The biological activity of dihydroceramides is intrinsically linked to the activity of dihydroceramide desaturase (DEGS), the enzyme that converts dihydroceramide to ceramide by introducing a 4,5-trans double bond into the sphingoid backbone.[2][3] Inhibition of DEGS leads to the accumulation of endogenous dihydroceramides, a state that has been shown to trigger various cellular outcomes.

Autophagy

A growing body of evidence suggests a pivotal role for dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion that can promote either cell survival or cell death.[1][4][5] Studies have shown that the accumulation of dihydroceramides, either through pharmacological inhibition of DEGS1 or by treatment with agents like Δ9-tetrahydrocannabinol (THC), can trigger cytotoxic autophagy in cancer cells. This process is linked to the destabilization of autolysosomes. It is important to note that dihydroceramide-induced autophagy can also be a pro-survival mechanism in certain contexts.[6] The precise mechanisms determining the switch between cytoprotective and cytotoxic autophagy remain an active area of investigation.

Cell Cycle Arrest

Accumulation of dihydroceramides has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase.[2][7] This effect is associated with a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition. In human neuroblastoma cells, the partial loss of DEGS-1, leading to dihydroceramide accumulation, resulted in a significant increase in the percentage of cells in the G0/G1 phase.[2]

Endoplasmic Reticulum (ER) Stress

The de novo synthesis of sphingolipids, including dihydroceramide, occurs in the endoplasmic reticulum.[8] An accumulation of dihydroceramides within the ER can lead to ER stress and the activation of the unfolded protein response (UPR).[1] this compound has been shown to mimic the induction of ER stress, leading to the activation of A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1] This suggests a role for dihydroceramides in modulating inflammatory responses through the induction of ER stress.

Apoptosis

While ceramides are well-established inducers of apoptosis, the role of dihydroceramides in this process is more complex. Some studies have suggested that dihydroceramides are biologically inactive in inducing apoptosis and can even inhibit ceramide-induced apoptosis.[2][9] For instance, both long- and short-chain dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a critical step in ceramide-mediated apoptosis.[9] However, other research indicates that the accumulation of dihydroceramides, particularly in combination with other cellular stressors, can contribute to apoptotic cell death.

Quantitative Data on the Biological Activity of Dihydroceramides

The following tables summarize available quantitative data related to the biological effects of dihydroceramides. It is important to note that much of the existing quantitative data for short-chain sphingolipids focuses on C8-ceramide rather than C8-dihydroceramide. The data presented here primarily reflects the effects of endogenous dihydroceramide accumulation following the inhibition of dihydroceramide desaturase (DEGS).

Cell LineTreatmentEffect on DihydroceramidesBiological OutcomeReference
SMS-KCNR (human neuroblastoma)C8-CPPC (DEGS1 inhibitor) 0.5 µM~2.4-fold increase in total endogenous dhCerInhibition of DEGS-1 activity[2]
SMS-KCNR (human neuroblastoma)C8-CPPC (DEGS1 inhibitor) 1 µM~8.4-fold increase in total endogenous dhCerInhibition of DEGS-1 activity[2]
SMS-KCNR (human neuroblastoma)C8-CPPC (DEGS1 inhibitor) 2.5 µM~4.8-fold increase in total endogenous dhCerInhibition of DEGS-1 activity[2]
SMS-KCNR (human neuroblastoma)DEGS-1 siRNAAccumulation of endogenous dhCer72% of cells in G0/G1 phase (vs. 36% in control)[2]
3T3-L1 (preadipocytes)C8-CPPC (DEGS1 inhibitor) 1 µmol/LIncreased dhCer/Cer ratioDecreased expression of adipogenic and lipogenic genes[7]
Cell LineTreatmentIC50Biological OutcomeReference
H1299 (human non-small cell lung cancer)C8-ceramide22.9 µM (24h)Anti-proliferation[10]
MCF-7-HER2 (tamoxifen-resistant breast cancer)C8-ceramideLower than parental MCF-7Increased cell death[11]
MCF-7-TAM1 (tamoxifen-resistant breast cancer)C8-ceramideLower than parental MCF-7Increased cell death[11]
BV-2 (microglial cells)30 µM C8-ceramide-Significant inhibition of proliferation[12]

Key Signaling Pathways

This compound and its endogenous counterparts modulate several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_downstream Downstream Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT Dihydroceramide Dihydroceramide (dhCer) Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1/2 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Ceramide_1_P Ceramide-1-Phosphate Ceramide->Ceramide_1_P Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P

Sphingolipid de novo synthesis pathway.

ER_Stress_Pathway C8_dhCer This compound Accumulation ER_Stress ER Stress C8_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1 XBP1s IRE1->XBP1 CHOP CHOP (Apoptosis) eIF2a->CHOP XBP1->CHOP Akt_mTOR_Pathway dhCer_accum Dihydroceramide Accumulation Akt Akt dhCer_accum->Akt Inhibition mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K Autophagy Autophagy mTORC1->Autophagy Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Experimental_Workflow start Start: Select Cell Line(s) treatment Treat cells with This compound (dose-response & time-course) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle autophagy Autophagy Assay (LC3 turnover, p62 degradation) treatment->autophagy lipidomics Lipidomics Analysis (LC/MS to confirm uptake and measure endogenous sphingolipids) treatment->lipidomics western_blot Western Blot Analysis (for signaling proteins, e.g., p-Akt, p-mTOR, ER stress markers) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis autophagy->data_analysis lipidomics->data_analysis western_blot->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

The De Novo Synthesis of C8 Dihydroceramide: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the de novo synthesis pathway of C8 dihydroceramide (B1258172), a crucial intermediate in sphingolipid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic cascade, its regulation, and its role in cellular signaling. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways to facilitate a deeper understanding of this metabolic process and its implications in health and disease.

Introduction to De Novo Dihydroceramide Synthesis

The de novo synthesis of dihydroceramides is the primary route for the production of all sphingolipids. This evolutionarily conserved pathway originates in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that build the sphingoid base backbone and attach a fatty acyl chain. The length of this acyl chain is a critical determinant of the biological function of the resulting ceramide and its downstream metabolites. This guide focuses specifically on the synthesis of C8 dihydroceramide (N-octanoyl-sphinganine), a short-chain dihydroceramide often used as an experimental tool to probe the roles of ceramides (B1148491) in cellular processes.

The Core Enzymatic Pathway

The de novo synthesis of this compound proceeds through four key enzymatic steps:

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. SPT is a multisubunit enzyme complex, and its activity is tightly regulated.

  • 3-Ketodihydrosphingosine Reductase (KDSR): This enzyme reduces 3-ketodihydrosphingosine to sphinganine (B43673) (dihydrosphingosine) in an NADPH-dependent manner.

  • Ceramide Synthase (CerS): A family of six CerS enzymes (CerS1-6) catalyzes the acylation of sphinganine. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths. For the synthesis of this compound, a CerS with a preference for short-to-medium chain fatty acids, such as CerS5 or CerS6, would be involved in transferring an octanoyl group from octanoyl-CoA.

  • Dihydroceramide Desaturase (DES1): This enzyme introduces a 4,5-trans double bond into the sphinganine backbone of dihydroceramide to form ceramide.

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT OctanoylCoA Octanoyl-CoA CerS Ceramide Synthase (CerS5/6) OctanoylCoA->CerS Ketosphinganine 3-Ketodihydrosphingosine SPT->Ketosphinganine KDSR 3-Ketodihydrosphingosine Reductase (KDSR) Sphinganine Sphinganine KDSR->Sphinganine C8_dhCer This compound CerS->C8_dhCer DES1 Dihydroceramide Desaturase (DES1) C8_Cer C8 Ceramide DES1->C8_Cer Ketosphinganine->KDSR NADPH Sphinganine->CerS C8_dhCer->DES1

Figure 1: De novo synthesis pathway of this compound.

Quantitative Data on Pathway Components

The following tables summarize key quantitative data for the enzymes involved in the this compound de novo synthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, enzyme source, and substrate used.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmVmaxSource Organism/SystemReference
Serine Palmitoyltransferase (SPT) L-serine1.2 mM-HEK293 cells[1]
Palmitoyl-CoA~0.05-0.1 mM (optimal)-Mammalian[1]
3-Ketodihydrosphingosine Reductase (KDSR) 3-KetodihydrosphingosineData not availableData not availableHuman
Ceramide Synthase (CerS) Sphinganine2-5 µM-Mammalian (overexpressed)[2]
C8-CoAData not availableData not available-
Dihydroceramide Desaturase 1 (DES1) C8-dihydroceramide1.92 ± 0.36 µM3.16 ± 0.24 nmol/min/mgRat liver microsomes
NADH43.4 ± 6.47 µM4.11 ± 0.18 nmol/min/mgRat liver microsomes

Table 2: Reported Intracellular Concentrations of Dihydroceramides and Related Metabolites

MetaboliteCell/Tissue TypeConditionConcentration/LevelReference
Total Dihydroceramides Human PlasmaObese Type 2 DiabeticSignificantly higher than lean healthy controls[3]
C20:0 Dihydroceramide Human PlasmaObese Type 2 Diabetic-[3]
3-Ketodihydrosphingosine Yeast (S. cerevisiae)BasalComparable to dihydrosphingosine[1]
Dihydroceramides KeratinocytesDES1 inhibition3.6-fold increase[4]

This compound and Cellular Signaling

While historically considered an inert precursor, recent studies have highlighted the bioactive roles of dihydroceramides, including this compound. Accumulation of dihydroceramides has been linked to the induction of several cellular processes, most notably apoptosis and autophagy.

Induction of Apoptosis

Exogenous application of C8-ceramide, a direct metabolite of C8-dihydroceramide, is a well-established method to induce apoptosis in various cell lines. The accumulation of dihydroceramides can also trigger apoptotic pathways. The proposed mechanism involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and the activation of caspases. Specifically, ceramide-induced apoptosis often proceeds through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the executioner caspase-3.[5] Some studies also suggest an involvement of the extrinsic pathway through caspase-8 activation.[6]

apoptosis_pathway C8_dhCer This compound Accumulation ROS ↑ Reactive Oxygen Species (ROS) C8_dhCer->ROS Mitochondria Mitochondrial Stress C8_dhCer->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) C8_dhCer->Bcl2 Casp8 Caspase-8 Activation C8_dhCer->Casp8 Extrinsic Pathway (context-dependent) ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Bcl2->Bax_Bak Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: this compound-induced apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound de novo synthesis and its cellular effects.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipid species.

Materials:

  • Internal Standard: C17:0 Dihydroceramide

  • Solvents: Methanol (B129727), Chloroform, Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C8 or C18 reversed-phase column

Protocol:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).

    • Add the internal standard (e.g., C17:0 dihydroceramide) at a known concentration.

    • Perform a Bligh-Dyer or a modified Folch extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase mixture.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the lipids using a reversed-phase column (e.g., C8 or C18) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition would be specific for the precursor ion [M+H]+ of this compound and a characteristic product ion.

  • Data Analysis:

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of this compound standard.

lipidomics_workflow start Cell/Tissue Sample extraction Lipid Extraction (e.g., Bligh-Dyer) + Internal Standard start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lcms LC-MS/MS Analysis (Reversed-Phase, MRM) reconstitution->lcms data Data Processing (Quantification vs. Standard Curve) lcms->data end This compound Concentration data->end

Figure 3: Experimental workflow for LC-MS/MS analysis.

Induction and Assessment of Apoptosis by C8-Ceramide

Materials:

  • Cell-permeable C8-ceramide

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3 and Caspase-9 activity assay kits (fluorometric or colorimetric)

  • Antibodies for Western blotting (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2)

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of C8-ceramide (typically in the µM range) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining):

    • Harvest cells (including floating cells in the medium).

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase Activity Assays:

    • Lyse treated and control cells.

    • Measure Caspase-3 and Caspase-9 activity using specific fluorogenic or colorimetric substrates according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Prepare protein lysates from treated and control cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved Caspase-3, Bax, and Bcl-2.

    • Use an appropriate secondary antibody and detect the protein bands using chemiluminescence.

Conclusion

The de novo synthesis of this compound represents a fundamental biological process with significant implications for cellular signaling and disease. This technical guide provides a foundational understanding of the core pathway, its quantitative aspects, and its role in inducing apoptosis. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating the multifaceted roles of sphingolipids in cellular function and pathology. Further research into the specific kinetics of the enzymes involved and the precise intracellular concentrations of these lipid species will continue to illuminate their complex roles in cellular homeostasis and disease.

References

The Emerging Role of C8 Dihydroceramide in Sphingolipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – Long considered an inert precursor in the intricate web of sphingolipid metabolism, C8 dihydroceramide (B1258172) is now emerging as a critical bioactive lipid, orchestrating cellular processes from apoptosis to autophagy. This technical guide offers an in-depth exploration of C8 dihydroceramide's role, providing researchers, scientists, and drug development professionals with a comprehensive resource on its metabolism, signaling functions, and the experimental methodologies crucial for its investigation.

Introduction to this compound

Dihydroceramides (dhCer) are immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] The key structural distinction from ceramides is the absence of a 4,5-trans double bond in the sphingoid backbone.[2] this compound, specifically, contains an eight-carbon fatty acid chain. While historically overshadowed by its well-studied successor, ceramide, recent research has illuminated the distinct and significant biological activities of dihydroceramides, including the C8 species.[1][3]

The Core of Sphingolipid Metabolism: Synthesis and Conversion

The synthesis of this compound is a critical step within the endoplasmic reticulum (ER). The de novo pathway begins with the condensation of serine and palmitoyl-CoA.[4] The resulting sphinganine (B43673) is then acylated by a family of six ceramide synthases (CerS), which exhibit specificity for fatty acyl-CoA chain length. This acylation step produces dihydroceramide, including this compound.[4]

The pivotal conversion of this compound to C8 ceramide is catalyzed by the enzyme dihydroceramide desaturase (DES). This enzyme introduces the 4,5-trans double bond, a structural alteration that profoundly impacts the molecule's biophysical properties and signaling functions.[4]

Quantitative Data on this compound's Biological Effects

The following tables summarize key quantitative data from studies investigating the biological effects of this compound and related molecules.

Table 1: Inhibitory Concentrations (IC50) of C8-Ceramide in Various Cell Lines

Cell LineCell TypeIC50 (µM)Treatment ConditionsReference
H1299Human Non-Small Cell Lung Cancer22.924 hours[5]
C6Rat Glioma32.7 (in DMSO)Not specified[5]
OV2008Human Ovarian Cancer41.69 (in DMSO), 0.45 (in Ethanol)Not specified[5]
HT-29Human Colon Adenocarcinoma42.16 (in DMSO), 0.45 (in Ethanol)Not specified[5]
MDA-MB-231Human Breast Cancer11.3Not specified[5]
NCI/ADR-RESHuman Breast Cancer (Doxorubicin Resistant)86.9Not specified[5]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by C8-Ceramide

Cell LineEffectConcentration (µM)Treatment DurationQuantitative ResultReference
H1299Apoptosis10 - 5024 hoursUp to ~50% apoptotic cells[6][7]
H1299G1 Cell Cycle Arrest10 - 5024 hoursDose-dependent increase in G1 phase population[6][7]
AECII (Mouse Alveolar Type II)Apoptosis8024 hoursUp to 91.33% apoptotic cells[5]

Table 3: Kinetic Parameters of Dihydroceramide Desaturase (DES)

SubstrateApparent KmVmaxSourceReference
C8-dhCer1.92 ± 0.36 µM3.16 ± 0.24 nmol/minRat liver microsomes[8]
NADH43.4 ± 6.47 µM4.11 ± 0.18 nmol/minRat liver microsomes[8]

Signaling Pathways Modulated by this compound

This compound and its metabolic product, C8 ceramide, are implicated in a number of critical signaling pathways that regulate cell fate.

Apoptosis Induction

Exogenous C8-ceramide is a potent inducer of apoptosis in various cancer cell lines.[6] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway.[6]

C8_Ceramide_Apoptosis C8_Ceramide C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Dihydroceramide_Autophagy dhCer_Accumulation Dihydroceramide Accumulation (e.g., C8-dhCer) ER_Stress Endoplasmic Reticulum (ER) Stress dhCer_Accumulation->ER_Stress Autophagy_Induction Autophagy Induction ER_Stress->Autophagy_Induction Cell_Fate Cell Fate (Survival or Death) Autophagy_Induction->Cell_Fate Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Treatment Treat with C8-dhCer or Inhibitor Cell_Seeding->Cell_Treatment Lipid_Extraction Lipid Extraction Cell_Treatment->Lipid_Extraction Functional_Assays Functional Assays (Apoptosis, Autophagy) Cell_Treatment->Functional_Assays LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis & Interpretation LC_MS->Data_Analysis Functional_Assays->Data_Analysis

References

C8 Dihydroceramide: A Bioactive Lipid Precursor in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides were considered biologically inert intermediates in the de novo synthesis of ceramides (B1148491). However, a growing body of research has unveiled their crucial roles as bioactive lipids in their own right, participating in and modulating a variety of cellular processes. This technical guide focuses on N-octanoyl-sphinganine (C8 dihydroceramide), a specific short-chain dihydroceramide (B1258172), and its function as a precursor to the well-studied bioactive lipid, C8 ceramide. This document will delve into its metabolism, its impact on critical signaling pathways such as apoptosis and autophagy, and provide detailed experimental protocols for its study.

Dihydroceramides are synthesized in the endoplasmic reticulum through the acylation of sphinganine (B43673) by ceramide synthases (CerS).[1] The key structural difference between dihydroceramide and ceramide is the absence of a 4,5-trans double bond in the sphingoid backbone of dihydroceramide.[2] This double bond is introduced by the enzyme dihydroceramide desaturase (DEGS), converting dihydroceramide to ceramide.[3][4][5] The balance between dihydroceramide and ceramide levels, often expressed as the dihydroceramide/ceramide ratio, is emerging as a critical determinant of cell fate.[6][7]

This compound Metabolism and the Role of Dihydroceramide Desaturase (DEGS)

The conversion of this compound to C8 ceramide is a pivotal step in sphingolipid metabolism, catalyzed by dihydroceramide desaturase (DEGS1).[4][8] This enzyme is an iron-dependent oxidoreductase located in the endoplasmic reticulum that requires molecular oxygen and a reductant, typically NADH or NADPH, to introduce the 4,5-trans double bond.[9][10] The activity of DEGS1 is a critical control point in regulating the intracellular balance of dihydroceramides and ceramides.[8]

Inhibition of DEGS1, either pharmacologically or genetically, leads to an accumulation of dihydroceramides, including this compound, and a decrease in ceramide levels.[6][7] This shift in the sphingolipid profile has profound effects on cellular function, implicating dihydroceramides in processes previously attributed solely to ceramides.

Visualizing the Metabolic Conversion

cluster_ER Endoplasmic Reticulum Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS C8_Acyl_CoA C8-Acyl-CoA C8_Acyl_CoA->CerS C8_dhCer This compound DEGS1 Dihydroceramide Desaturase 1 (DEGS1) C8_dhCer->DEGS1 CerS->C8_dhCer Acylation C8_Cer C8 Ceramide DEGS1->C8_Cer Desaturation H2O 2H₂O DEGS1->H2O NAD NAD⁺ DEGS1->NAD O2 O₂ O2->DEGS1 NADH NADH + H⁺ NADH->DEGS1

Caption: De novo synthesis of this compound and its conversion to C8 ceramide.

Role of this compound in Cellular Signaling

While often used as a negative control for the bioactive C8 ceramide, accumulating evidence suggests that this compound itself can actively participate in cellular signaling, primarily through the consequences of its accumulation following DEGS1 inhibition.

Autophagy

Increased levels of dihydroceramides have been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components.[4][11][12] This process can have both pro-survival and pro-death roles depending on the cellular context. Dihydroceramide accumulation can trigger endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and subsequently leads to autophagy.[4][13] Specifically, the accumulation of dihydroceramides has been linked to the impairment of autophagic flux, leading to the accumulation of autophagosomes.[11]

Apoptosis

The role of dihydroceramides in apoptosis is more complex and appears to be context-dependent. While ceramides are generally considered pro-apoptotic, dihydroceramides have been shown to have anti-apoptotic effects by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.[14] However, other studies suggest that the accumulation of dihydroceramides, particularly in the context of DEGS1 inhibition, can lead to cell cycle arrest and apoptosis.[7] For instance, inhibition of DEGS1 can lead to cell cycle arrest at the G0/G1 phase.[7]

Inflammation

Dihydroceramides have also been implicated in inflammatory responses. γ-Tocotrienol (a form of vitamin E) treatment in macrophages led to increased dihydroceramide levels and ER stress, which in turn activated A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1] Exogenous this compound alone was able to mimic this effect, suggesting a direct role for dihydroceramides in downregulating NF-κB signaling.[1]

Visualizing this compound-Mediated Signaling

C8_dhCer This compound Accumulation ER_Stress ER Stress C8_dhCer->ER_Stress CellCycleArrest G0/G1 Cell Cycle Arrest C8_dhCer->CellCycleArrest UPR Unfolded Protein Response (UPR) ER_Stress->UPR A20 A20 ER_Stress->A20 Autophagy Autophagy UPR->Autophagy NFkB NF-κB Inflammation Inflammation NFkB->Inflammation A20->NFkB Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathways influenced by this compound accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolic context.

Table 1: Kinetic Parameters of Dihydroceramide Desaturase (DEGS)

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
C8-dihydroceramide1.92 ± 0.363.16 ± 0.24[15]
NADH43.4 ± 6.474.11 ± 0.18[15]
N-octanoyl-D-erythro-sphinganine340Not Reported[9]
NADH120Not Reported[9]

Table 2: Effects of Dihydroceramide Desaturase (DEGS1) Inhibitors on Dihydroceramide Levels

InhibitorCell LineConcentrationFold Increase in Total DihydroceramidesSource
C8-CPPCSMS-KCNR0.5 µM~2.4[16]
C8-CPPCSMS-KCNR1.0 µM~8.4[16]
C8-CPPCSMS-KCNR2.5 µM~4.8[16]
C8-CPPC3T3-L1 preadipocytes1 µmol/LNot directly quantified, but shown to increase[6]

Table 3: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
H1299Non-small-cell lung cancer~30 (at 48h)[17]

Note: While this table refers to C8-ceramide, it provides context for the concentrations at which its precursor, this compound, might be studied.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Culture Treatment with this compound

Objective: To introduce this compound into cultured cells to study its biological effects.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.[18] this compound is soluble in DMF at 25 mg/ml, ethanol at 10 mg/ml, and DMSO at 5 mg/ml.[19]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[18]

  • Working Solution Preparation and Cell Treatment:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing.[18]

    • The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent-induced toxicity.[18]

    • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[18]

Protocol 2: Analysis of Dihydroceramides and Ceramides by LC-MS/MS

Objective: To quantify intracellular levels of this compound and other sphingolipids.

Materials:

  • Cell pellets

  • Internal standard (ISTD) solution (containing deuterated dihydroceramide and ceramide standards, e.g., dihydroceramide d18:0/C8:0, ceramide d18:1/C8:0)[4]

  • Butanol/Methanol (B129727) (BuMe) or other suitable extraction solvents[4][20]

  • LC-MS/MS system with a C8 or C18 column[20][21][22]

Procedure:

  • Lipid Extraction:

    • Homogenize cell pellets in an appropriate extraction solvent containing the internal standard solution.[4][23]

    • A common method involves a one-phase extraction with a mixture of methanol and dichloromethane.[24]

    • Sonicate the samples in an ultrasonic bath on ice to ensure complete cell lysis and lipid extraction.[4]

    • Centrifuge the samples to pellet cell debris.[4]

    • Transfer the supernatant containing the lipid extract to a new tube or vial for analysis.[4][23]

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a reverse-phase column (e.g., C8 or C18).[20][21]

    • Perform chromatographic separation using an appropriate mobile phase gradient. For example, a mixture of methanol and 2-propanol with ammonium (B1175870) bicarbonate buffer can be used.[20]

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target sphingolipids and internal standards.[20][23]

    • Quantify the analytes by comparing the peak area ratios of the endogenous lipids to their corresponding internal standards against a calibration curve.[24]

Protocol 3: Autophagy Assessment by LC3-II Western Blot

Objective: To determine the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer or a similar lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is used as an indicator of autophagy induction. An increase in this ratio suggests an accumulation of autophagosomes.

Visualizing the Experimental Workflow

cluster_Analysis Downstream Analysis Start Cell Seeding Treatment Treatment with This compound (and Controls) Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Viability_Assay Cell Viability Assay (e.g., MTT, Annexin V/PI) Harvesting->Viability_Assay LCMS LC-MS/MS Analysis (Sphingolipids) Lipid_Extraction->LCMS Western_Blot Western Blot (e.g., LC3, Caspases) Protein_Extraction->Western_Blot

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound, once viewed merely as a precursor, is now recognized as a significant player in cellular signaling. Its accumulation, often a consequence of dihydroceramide desaturase inhibition, can trigger profound cellular responses, including autophagy, apoptosis, and modulation of inflammatory pathways. Understanding the distinct roles of this compound and its downstream product, C8 ceramide, is crucial for elucidating the complexities of sphingolipid-mediated signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting dihydroceramide metabolism in various diseases.

References

The Emerging Role of C8 Dihydroceramide: From Inert Precursor to Bioactive Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, dihydroceramides (dhCer), the immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, were largely considered biologically inert intermediates. The short-chain, cell-permeable analog, C8 dihydroceramide (B1258172) (N-octanoylsphinganine), was primarily utilized as a negative control in experiments to highlight the bioactivity of its unsaturated counterpart, C8 ceramide.[1][2] However, a paradigm shift has occurred. Recent research has illuminated that the accumulation of endogenous dihydroceramides plays a crucial role in a variety of fundamental cellular processes, including autophagy, apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress.[3][4]

This technical guide provides a comprehensive overview of the discovery of C8 dihydroceramide's cellular functions, distinguishing between its role as an experimental tool and the broader implications of endogenous dihydroceramide accumulation. We will delve into the core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols, and offer visualizations to clarify complex biological relationships, serving as a critical resource for professionals in biomedical research and drug development.

The De Novo Sphingolipid Synthesis Pathway

To understand the function of this compound, it is essential to locate it within its metabolic context. Dihydroceramides are synthesized in the endoplasmic reticulum through the de novo pathway. The process begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of dihydroceramide, which is then desaturated by dihydroceramide desaturase (DES) to form ceramide.[5][6][7] Ceramide serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[7][8]

de_novo_sphingolipid_synthesis cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR C8_dhCer This compound Sphinganine->C8_dhCer CerS Ceramide Ceramide C8_dhCer->Ceramide DES1 / DEGS1 Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL SMS, GCS label_spt SPT: Serine Palmitoyltransferase label_kr 3-KR: 3-Ketosphinganine Reductase label_cers CerS: Ceramide Synthase label_des DES1: Dihydroceramide Desaturase 1 label_sms SMS: Sphingomyelin Synthase GCS: Glucosylceramide Synthase

Figure 1: The de novo sphingolipid synthesis pathway.

Core Cellular Functions and Signaling Pathways

While early studies using exogenous short-chain dihydroceramides suggested they were biologically inactive[9], subsequent research using genetic and pharmacological inhibition of the DES1 enzyme has been pivotal. By blocking the conversion of dihydroceramide to ceramide, these tools induce the accumulation of various endogenous dihydroceramide species, unveiling their roles in cellular signaling.

Autophagy

The accumulation of dihydroceramides is a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[4][10] This has been observed in various cancer cell lines treated with DES1 inhibitors like resveratrol (B1683913) or XM462, which cause dihydroceramide buildup and subsequent autophagy induction.[11] However, the role of this autophagic response can be context-dependent, promoting either cell survival or cell death.[12][13] In some cancer models, dihydroceramide accumulation mediates cytotoxic autophagy by promoting lysosomal membrane permeabilization and the release of cathepsins, ultimately leading to apoptosis.[13] Conversely, in other contexts, autophagy serves as a pro-survival response to the stress induced by dihydroceramide accumulation.[11] Some studies suggest that dihydroceramide desaturase inhibitors can activate autophagy through both dihydroceramide-dependent and independent pathways.[10]

autophagy_pathway DES1_Inhibitor DES1 Inhibitor (e.g., Fenretinide, Resveratrol) DES1 DES1 Enzyme DES1_Inhibitor->DES1 Inhibition dhCer_pool Increased Endogenous Dihydroceramide Pool DES1->dhCer_pool Blocks Conversion to Ceramide ER_Stress Endoplasmic Reticulum (ER) Stress dhCer_pool->ER_Stress Autophagosome Autophagosome Formation (LC3-II) ER_Stress->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Cell_Fate Cell Fate Autolysosome->Cell_Fate Survival Survival Cell_Fate->Survival Death Death (Cytotoxic Autophagy) Cell_Fate->Death

Figure 2: Dihydroceramide accumulation induces autophagy.
Cell Cycle Arrest

A key function uncovered for dihydroceramides is the regulation of cell cycle progression. The inhibition of DES1, either by siRNA or pharmacological agents like fenretinide, leads to the accumulation of endogenous dihydroceramides and subsequent cell cycle arrest at the G0/G1 phase.[14] This effect was observed in human neuroblastoma cells and was accompanied by a significant decrease in the phosphorylation of the retinoblastoma protein (pRb).[14] The hypophosphorylation of pRb, a critical step for G1 arrest, appears to be mediated by protein phosphatase 1 (PP1).[14] These findings established a novel biological function for dihydroceramides in controlling cell proliferation.[14]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site of de novo sphingolipid synthesis.[15] The accumulation of dihydroceramides, particularly due to DES1 inhibition, can trigger ER stress and the unfolded protein response (UPR).[4][11][15] Exogenously applied this compound has been shown to mimic the induction of ER stress.[4] The retention of highly saturated dihydroceramides in the ER membrane is thought to alter its physical properties, leading to ER expansion and swelling, which disrupts glial cell function in the nervous system.[15] Persistent ER stress can, in turn, activate downstream signaling pathways leading to apoptosis or autophagy.[16]

Apoptosis

While ceramides are well-established inducers of apoptosis, the role of dihydroceramides is more complex.[3][11] Early studies found that short-chain dhCer analogs did not induce apoptosis, unlike their ceramide counterparts.[9] However, the accumulation of endogenous dihydroceramides through DES1 inhibition can contribute to apoptosis, often downstream of other stress responses like ER stress.[4][11] In some contexts, dihydroceramides have even been reported to counteract the pro-apoptotic actions of ceramides by inhibiting ceramide-mediated pore formation at the outer mitochondrial membrane.[4]

Separately, studies using the related compound C8-ceramide have shown it induces apoptosis through the overproduction of reactive oxygen species (ROS) and a switch in the expression of superoxide (B77818) dismutases (SOD1 to SOD2) in lung cancer cells.[17][18] While this compound is often the negative control in these experiments, the metabolic interplay and potential for intracellular conversion must be considered.

cellular_responses_overview dhCer_Accumulation Dihydroceramide Accumulation ER_Stress ER Stress / UPR dhCer_Accumulation->ER_Stress Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest dhCer_Accumulation->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis pRb pRb Hypophosphorylation Cell_Cycle_Arrest->pRb

Figure 3: Overview of cellular responses to dhCer accumulation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of dihydroceramides and related compounds.

Table 1: Effects of C8-Ceramide and Dihydroceramide Desaturase (DES) Inhibitors on Cellular Processes

Compound/ConditionCell LineConcentrationEffectQuantitative MeasurementReference
C8-CeramideMouse Lung EndothelialNot specifiedIncrease in dhCer75% increase (4.8 to 8.5 nmol/mmol lipid Pi)[19]
C8-CeramideH1299 (Lung Cancer)10 - 50 µMG1 Cell Cycle ArrestDose-dependent increase in G1 population[17][20]
C8-CeramideH1299 (Lung Cancer)10 - 50 µMApoptosisDose-dependent increase in Annexin V+ cells[17]
C8-CPPC (DES Inhibitor)SMS-KCNR (Neuroblastoma)0.1 - 2.5 µMInhibition of DES ActivityDose-dependent decrease in product conversion[14][21]
DEGS1 siRNASMS-KCNR (Neuroblastoma)Not applicableCell Growth InhibitionSignificant reduction in cell proliferation[14]
DEGS1 siRNA3T3-L1 (Preadipocytes)Not applicableApoptosis6.3% increase in apoptosis[22]
C8-CPPC (DES Inhibitor)3T3-L1 (Preadipocytes)1 µmol/LImpaired AdipogenesisDecreased expression of PPARγ and C/EBPβ[22][23]

Table 2: IC₅₀ Values of Dihydroceramide Desaturase (DES1) Inhibitors

InhibitorSystemIC₅₀Reference
Fenretinide (4-HPR)Rat Liver Microsomes2.32 µM[24]
CelecoxibIntact Cells~80 µM[9]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results in sphingolipid research. The lipophilic nature of this compound requires careful preparation for cell culture experiments.

Protocol 1: Preparation and Application of this compound in Cell Culture

This protocol describes the standard procedure for preparing a stock solution and treating cultured cells.

  • Materials :

    • This compound powder (MW: 399.64 g/mol for C8 dhCer)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Complete cell culture medium, pre-warmed to 37°C

    • Cultured cells in multi-well plates or flasks

  • Procedure :

    • Stock Solution Preparation (10 mM) :

      • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

      • To prepare 1 mL of a 10 mM stock solution, dissolve 3.9964 mg of this compound in 1 mL of sterile DMSO.

      • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

      • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

      • Store stock solutions at -20°C.

    • Cell Treatment :

      • Thaw an aliquot of the 10 mM stock solution at room temperature.

      • Perform a serial dilution of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50 µM). It is critical to add the DMSO stock dropwise into the medium while vortexing or swirling to prevent precipitation.[25]

      • Remove the existing medium from the cultured cells.

      • Add the medium containing the final concentrations of this compound.

      • Crucially , include a vehicle-only control containing the same final concentration of DMSO as the highest treatment dose (typically ≤0.1%) to account for any solvent effects.[25]

      • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.

    • After the incubation period (e.g., 24-72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

  • Procedure :

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry.

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

experimental_workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with C8-dhCer (Vehicle Control) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis ros ROS Detection (DCFDA Assay) incubation->ros protein Protein Analysis (Western Blot) incubation->protein analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis ros->analysis protein->analysis

Figure 4: General experimental workflow for C8-dhCer studies.

Role in Drug Development

The discovery of dihydroceramides as bioactive lipids has opened new avenues for therapeutic intervention, particularly in oncology. Since the accumulation of dihydroceramides can induce cell cycle arrest and cytotoxic autophagy, inhibitors of dihydroceramide desaturase (DES1) are being explored as potential anti-cancer agents.[3][24] Fenretinide, a synthetic retinoid that inhibits DES1, has been in clinical trials for its chemotherapeutic properties.[9][24] Targeting this enzymatic checkpoint offers a strategy to selectively elevate pro-death or anti-proliferative sphingolipids within cancer cells.

Conclusion

The narrative surrounding this compound has evolved from its designation as an inert molecule to the recognition of its class—dihydroceramides—as critical signaling lipids. While exogenous this compound remains a valuable negative control, the cellular accumulation of endogenous dihydroceramides, driven by the inhibition of DES1, potently triggers fundamental responses such as autophagy, cell cycle arrest, and ER stress. This guide provides the foundational knowledge, quantitative context, and methodological framework necessary for researchers and drug development professionals to explore the complex and promising biology of dihydroceramides. Understanding these pathways is paramount for harnessing the therapeutic potential of modulating sphingolipid metabolism in diseases ranging from cancer to metabolic disorders.

References

C8 dihydroceramide involvement in ER stress pathways

References

mechanism of C8 dihydroceramide-induced autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of C8 Dihydroceramide-Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides (dhCer), once considered mere inactive precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are now recognized as critical bioactive signaling molecules. Their accumulation, particularly of specific acyl-chain length species, has been definitively linked to the induction of autophagy, a fundamental cellular catabolic process. Exogenous short-chain analogs, such as C8 dihydroceramide (B1258172) (C8-dhCer), are invaluable tools for elucidating these mechanisms. This technical guide provides a comprehensive overview of the core mechanisms by which C8-dhCer induces autophagy, details key experimental protocols for its study, presents quantitative data from seminal research, and offers visual representations of the critical signaling pathways and workflows.

Core Mechanism of Dihydroceramide-Induced Autophagy

The induction of autophagy by dihydroceramides is a multifaceted process primarily initiated by their accumulation, which can be achieved experimentally by adding exogenous short-chain dhCer analogs or by inhibiting the enzyme Dihydroceramide Desaturase 1 (DES1).[1][2] DES1 is responsible for converting dihydroceramide to ceramide by introducing a critical double bond into the sphingoid backbone.[2] Its inhibition leads to a buildup of various endogenous dhCer species.[1] The core mechanism involves the activation of Endoplasmic Reticulum (ER) stress and the modulation of the pivotal AKT/mTORC1 signaling axis.

The De Novo Sphingolipid Synthesis Pathway

Dihydroceramides are key intermediates in the de novo synthesis of all sphingolipids, a pathway that begins in the ER. The inhibition of DES1 is a common strategy to induce the accumulation of endogenous dihydroceramides.[1][2]

G cluster_ER Endoplasmic Reticulum SPT Serine Palmitoyltransferase (SPT) KDS 3-keto-dihydrosphingosine SPT->KDS KSR 3-keto-dihydrosphingosine reductase DHS Dihydrosphingosine (Sphinganine) KSR->DHS CerS Ceramide Synthase (CerS1-6) dhCer Dihydroceramide (dhCer) CerS->dhCer DES1 Dihydroceramide Desaturase 1 (DES1) Cer Ceramide DES1->Cer Serine Serine + Palmitoyl-CoA Serine->SPT KDS->KSR DHS->CerS dhCer->DES1 Inhibitor Fenretinide, XM462 (DES1 Inhibitors) Inhibitor->DES1

Caption: The de novo sphingolipid synthesis pathway in the ER.

ER Stress and the Unfolded Protein Response (UPR)

A primary consequence of dihydroceramide accumulation is the induction of ER stress.[1][3] This occurs because the altered lipid composition of the ER membrane, due to the replacement of ceramides with dihydroceramides, can disrupt ER homeostasis and lead to the accumulation of unfolded or misfolded proteins.[2] This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER function or, if the stress is too severe, trigger cell death.[4] Key UPR pathways activated by dhCer include:

  • PERK Pathway : Leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis while promoting the translation of specific stress-response proteins like ATF4.

  • IRE1 Pathway : Results in the splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in protein folding and degradation.[3]

Both of these UPR branches are well-established triggers for the induction of autophagy.[4][5]

Inhibition of the AKT-mTORC1 Axis

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) kinase is a master negative regulator of autophagy.[6] Under nutrient-rich conditions, the PI3K-AKT pathway activates mTORC1, which in turn phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagy.[7]

Accumulation of dihydroceramides has been shown to suppress the activity of the AKT-mTORC1 signaling pathway.[6][8] One proposed mechanism involves an ER stress-induced protein, TRIB3 (Tribbles pseudokinase 3). TRIB3 can bind to and inhibit AKT, thereby preventing the activation of mTORC1 and relieving its inhibitory effect on the ULK1 complex, leading to autophagy initiation.[6]

Caption: Core signaling pathways of C8-dhCer-induced autophagy.

Quantitative Data on Dihydroceramide-Induced Autophagy

The following table summarizes quantitative findings from studies investigating the effects of dihydroceramide accumulation on autophagy markers.

Cell LineTreatment/ConditionConcentrationTimeMeasured EffectResultCitation(s)
U87MG GliomaTHC (induces dhCer)12 µM12 hC16-Ceramide:C16-Dihydroceramide Ratio~50% decrease[8]
U87MG GliomaGT11 (DES1 inhibitor)10 µM12 hC16-Ceramide:C16-Dihydroceramide Ratio~60% decrease[8]
U87MG GliomaTHC (in vivo xenograft)15 mg/kg14 daysC16-Ceramide:C16-Dihydroceramide Ratio~40% decrease[8]
HCG27 Gastric CarcinomaXM462 (DES1 inhibitor)10 µM24 hDihydroceramide LevelsTransient early increase[3]
HCG27 Gastric CarcinomaC6-Dihydroceramide10 µM24 hLC3-II LevelsSignificant increase[3]
T98G, U87MG GlioblastomaVarious DES1 inhibitors5-20 µM24-48 hLC3-II LevelsConcomitant increase with dhCer levels[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of C8-dhCer-induced autophagy. Below are protocols for key experiments.

General Workflow

A typical experimental workflow involves treating cells to induce dhCer accumulation, followed by harvesting for various downstream analyses to measure dhCer levels and assess autophagy.

G cluster_harvest Harvest and Process cluster_analysis Analysis Start Seed Cells in Culture Plates Treat Treat with C8-dhCer or DES1 Inhibitor Start->Treat Incubate Incubate (e.g., 24h) +/- Lysosomal Inhibitor (last 2-4h) Treat->Incubate Harvest_Lipids Harvest for Lipid Extraction Incubate->Harvest_Lipids Harvest_Protein Harvest for Protein Lysis Incubate->Harvest_Protein Harvest_Imaging Fix/Prepare for Imaging Incubate->Harvest_Imaging LCMS LC-MS/MS Analysis Harvest_Lipids->LCMS WB Western Blot (LC3, p62) Harvest_Protein->WB Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Harvest_Imaging->Microscopy

References

C8 Dihydroceramide: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] For many years, ceramides (B1148491) have been the central focus of sphingolipid research, recognized for their roles as tumor-suppressor lipids.[2] Their precursors, dihydroceramides (dhCer), were often considered inert metabolic intermediates in the de novo sphingolipid synthesis pathway.[3][4] However, emerging evidence has robustly challenged this view, establishing dihydroceramides as bioactive lipids in their own right.[3][5] Accumulation of specific dihydroceramide (B1258172) species, including those with C8 acyl chains, has been demonstrated to trigger distinct cellular responses, such as autophagy, endoplasmic reticulum (ER) stress, and notably, cell cycle arrest.[3][4][5]

This technical guide provides an in-depth exploration of the mechanisms by which C8 dihydroceramide and its related endogenous species induce cell cycle arrest. It details the underlying signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and discusses the implications for cancer biology and therapeutic development.

The Core Mechanism: Dihydroceramide Desaturase Inhibition and G0/G1 Arrest

The primary mechanism leading to dihydroceramide-induced cell cycle arrest involves the inhibition of the enzyme dihydroceramide desaturase 1 (DEGS1) .[5][6] DEGS1 is the terminal enzyme in the de novo ceramide synthesis pathway, responsible for introducing a critical 4,5-trans-double bond into the sphingoid backbone of dihydroceramide to form ceramide.[6] Pharmacological or genetic inhibition of DEGS1 disrupts this final step, leading to the accumulation of various endogenous dihydroceramide species (e.g., C16, C24, C26) and preventing the downstream production of ceramide.[6] This accumulation of dihydroceramides, rather than a depletion of ceramides, is the key event that initiates the cell cycle arrest signaling cascade.[6]

Studies in human neuroblastoma and gastric carcinoma cells have shown that this accumulation potently induces an arrest in the G0/G1 phase of the cell cycle, thereby inhibiting cell growth and proliferation.[3][4][5][6]

de_novo_sphingolipid_synthesis cluster_pathway De Novo Sphingolipid Synthesis Pathway cluster_inhibition Point of Inhibition cluster_outcome Result Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide (dhCer) Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 DEGS1_target Dihydroceramide->DEGS1_target Accumulation dhCer Accumulation Inhibitor Fenretinide C8-CPPC siRNA Inhibitor->DEGS1_target Inhibits DEGS1_target->Ceramide Arrest Cell Cycle Arrest Accumulation->Arrest

Caption: Inhibition of DEGS1 in the de novo sphingolipid pathway.

Signaling Pathway to Cell Cycle Arrest: The PP1-pRb Axis

The accumulation of endogenous dihydroceramides triggers a specific signaling cascade that culminates in G0/G1 arrest. A pivotal study in human neuroblastoma cells (SMS-KCNR) elucidated that this process is mediated through the dephosphorylation of the retinoblastoma protein (pRb) .[6]

pRb is a critical tumor suppressor and a master regulator of the G1/S checkpoint. In its active, hypophosphorylated state, pRb binds to and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry. For the cell cycle to progress, cyclin-dependent kinases (CDKs) must hyperphosphorylate pRb, inactivating it and releasing E2F.

Dihydroceramide accumulation leads to a significant decrease in the levels of phosphorylated pRb (p-pRb).[6] This effect was found to be mediated by the activation of Protein Phosphatase 1 (PP1) , a serine/threonine phosphatase.[6] The involvement of PP1 was confirmed by experiments showing that tautomycin, a specific PP1 inhibitor, could block the dihydroceramide-induced hypophosphorylation of pRb, whereas the PP2A inhibitor okadaic acid could not.[6] This suggests that dihydroceramides, directly or indirectly, activate PP1, which then targets p-pRb for dephosphorylation, thereby engaging the G1 checkpoint and halting cell cycle progression.[6] Notably, this mechanism can operate independently of the tumor suppressor p53.[7]

cell_cycle_arrest_pathway cluster_trigger Initiating Event cluster_phosphatase Phosphatase Activation cluster_Rb Retinoblastoma Protein Regulation cluster_E2F Transcription Factor Control cluster_outcome Cell Cycle Outcome dhCer Dihydroceramide Accumulation PP1_inactive PP1 (Inactive) dhCer->PP1_inactive PP1_active PP1 (Active) PP1_inactive->PP1_active Activates pRb_hyper pRb (Hyperphosphorylated) Inactive PP1_active->pRb_hyper pRb_hypo pRb (Hypophosphorylated) Active pRb_hyper->pRb_hypo Dephosphorylates E2F_free E2F (Free) pRb_hypo->E2F_free E2F_bound pRb-E2F Complex E2F_free->E2F_bound Sequesters S_Phase_Genes S-Phase Gene Transcription E2F_bound->S_Phase_Genes Inhibits G1_Arrest G0/G1 Arrest S_Phase_Genes->G1_Arrest Blocks experimental_workflow cluster_prep Preparation cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Analysis Seed 1. Seed Cells Treat 2. Treat with Compound Seed->Treat Harvest 3. Harvest & Wash Cells Treat->Harvest Fix 4. Fix in 70% Ethanol Harvest->Fix Stain 5. Stain with Propidium Iodide & RNase A Fix->Stain Acquire 6. Acquire Data (Flow Cytometer) Stain->Acquire Analyze 7. Analyze Histograms (Quantify Cell Cycle Phases) Acquire->Analyze

References

An In-depth Technical Guide to the Physiological Role of C8 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides (dhCer) were considered merely inactive precursors to ceramides, the central hub of sphingolipid metabolism. However, a growing body of research over the last decade has illuminated their crucial and distinct roles as bioactive lipids in a multitude of cellular processes.[1][2] Dihydroceramides are integral components of cell membranes and are involved in regulating cellular stress responses, proliferation, and cell death.[2] This guide focuses on N-octanoyl-D-erythro-sphinganine (C8 dihydroceramide), a short-chain synthetic analog frequently used in research due to its cell permeability. It serves as a valuable tool to investigate the physiological functions of endogenous dihydroceramides. This document will delve into the core physiological roles of dihydroceramides, detail relevant signaling pathways, provide experimental protocols for their study, and present key quantitative data.

The De Novo Sphingolipid Biosynthesis Pathway

Dihydroceramides are synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA. The final step in dihydroceramide (B1258172) synthesis is the acylation of a sphinganine (B43673) backbone by one of six ceramide synthase (CerS) enzymes, each with a preference for specific fatty acyl-CoA chain lengths.[2][3] The resulting dihydroceramide is then converted to ceramide by the enzyme dihydroceramide desaturase (DEGS1), which introduces a critical double bond.[1][3] The balance between dihydroceramide and ceramide levels is a key regulatory point in cellular signaling.

G substance substance enzyme enzyme pathway pathway serine Serine + Palmitoyl-CoA k3_sphinganine 3-Ketosphinganine serine->k3_sphinganine sphinganine Sphinganine (dihydrosphingosine) k3_sphinganine->sphinganine dhCer Dihydroceramide (dhCer) sphinganine->dhCer cer Ceramide (Cer) dhCer->cer complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl spt SPT kr 3-KR cers CerS1-6 degs1 DEGS1 sms SMS

Caption: De novo sphingolipid biosynthesis pathway in the ER and Golgi.

Core Physiological Functions of Dihydroceramide

Accumulation of dihydroceramides, either through pharmacological inhibition of DEGS1 or administration of exogenous analogs like C8-dhCer, triggers several distinct cellular responses.

Autophagy

One of the most well-established roles for dihydroceramide is the induction of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis.[1] Treatment of cancer cells with DEGS1 inhibitors (like fenretinide (B1684555) or XM462) or exogenous short-chain dihydroceramides leads to the accumulation of endogenous dihydroceramides and promotes the formation of autophagosomes.[1] This autophagic response is generally considered a pro-survival mechanism, allowing cells to cope with stress, though in some contexts, it can lead to cell death.[1][4][5]

Cell Cycle Arrest

Dihydroceramide accumulation has been consistently linked to cell cycle arrest, primarily at the G0/G1 phase.[4][6] This inhibition of cell proliferation is a key outcome of elevated dihydroceramide levels. For instance, inhibiting DEGS1 in human neuroblastoma cells leads to an accumulation of endogenous dihydroceramides, resulting in cell cycle arrest and hypophosphorylation of the retinoblastoma protein (pRb).[6] This effect contributes to a delay in the G1/S transition, slowing overall cell proliferation.[1][4]

Endoplasmic Reticulum (ER) Stress

The accumulation of dihydroceramides in the ER membrane induces ER stress and activates the Unfolded Protein Response (UPR).[1][4] This response is a protective mechanism aimed at restoring ER homeostasis. Key markers of the UPR, such as the phosphorylation of the translation inhibitor eIF2α and the splicing of Xbp1, are activated upon dihydroceramide accumulation.[4][7] This ER stress is a critical upstream event that often precedes and triggers both autophagy and cell cycle arrest.[4]

Apoptosis and Cell Survival

The role of dihydroceramide in programmed cell death (apoptosis) is complex and context-dependent. While its precursor, ceramide, is a well-established pro-apoptotic lipid, dihydroceramide has demonstrated both pro-survival and pro-death properties.[4][8] Some studies show that dihydroceramide can counteract the pro-apoptotic actions of ceramide by hindering the formation of ceramide channels in the outer mitochondrial membrane.[1] However, other reports indicate that under certain conditions, such as treatment with high concentrations of fenretinide, dihydroceramide accumulation is associated with reactive oxygen species (ROS) generation and cell death.[1] The ultimate cell fate appears to depend on the cellular context, the specific dihydroceramide species, and the nature of the stress stimulus.[9]

Immune Response Modulation

Emerging evidence points to a role for dihydroceramides in regulating the immune system. For example, in macrophages, increased dihydroceramide levels induced by γ-tocotrienol (a form of Vitamin E that inhibits DES1 activity) lead to ER stress that activates A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1] Exogenously added C8-dihydroceramide was able to mimic this effect, highlighting a direct role for dihydroceramides in downregulating inflammatory pathways.[1]

Signaling Pathways and Experimental Workflows

Dihydroceramide-Induced ER Stress, Autophagy, and Cell Cycle Arrest

The accumulation of dihydroceramide in the ER is a primary trigger for a cascade of events leading to cell survival and delayed proliferation.

G stimulus stimulus process process pathway_hub pathway_hub outcome outcome marker marker dhCer Dihydroceramide Accumulation er_stress ER Stress dhCer->er_stress autophagy Autophagy Induction er_stress->autophagy cell_cycle G1/S Delay er_stress->cell_cycle eif2a p-eIF2α ↑ er_stress->eif2a xbp1 Xbp1 Splicing ↑ er_stress->xbp1 survival Cell Survival autophagy->survival lc3 LC3-II ↑ autophagy->lc3 proliferation Decreased Proliferation cell_cycle->proliferation cyclinD1 Cyclin D1 ↓ cell_cycle->cyclinD1 G step step technique technique analysis analysis start Cell Culture (e.g., HGC-27, SMS-KCNR) treatment Treatment: - DEGS1 Inhibitor (XM462, C8-CPPC) - Exogenous C8-dhCer start->treatment harvest Harvest Cells at Time Points treatment->harvest lipidomics Lipid Extraction harvest->lipidomics protein Protein Lysate harvest->protein facs Cell Fixation & Staining harvest->facs lcms LC-MS/MS lipidomics->lcms wb Western Blot protein->wb flow Flow Cytometry facs->flow lipid_analysis Quantify dhCer & Cer Levels lcms->lipid_analysis protein_analysis Analyze Protein Markers (LC3, p-eIF2α, Cyclin D1) wb->protein_analysis cell_cycle_analysis Analyze Cell Cycle Distribution flow->cell_cycle_analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C8 Dihydroceramide (B1258172) in Membrane Fluidity and Lipid Rafts

Abstract

Dihydroceramides, once considered mere inactive precursors to ceramides (B1148491), are now recognized as bioactive lipids implicated in a variety of cellular processes, including autophagy, cell cycle arrest, and stress responses. C8 dihydroceramide (N-octanoyl-sphinganine), a synthetic short-chain sphingolipid, serves as a valuable tool for investigating these pathways due to its cell permeability. This technical guide provides a comprehensive overview of this compound's role in modulating the biophysical properties of cellular membranes, specifically focusing on its impact on membrane fluidity and the organization of lipid rafts. We consolidate quantitative data, detail key experimental protocols, and provide visual diagrams of relevant pathways and workflows to equip researchers with the foundational knowledge required for utilizing this compound in their studies.

Introduction to Dihydroceramides

Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as signaling molecules.[1] The central hub of sphingolipid metabolism is ceramide, a molecule composed of a sphingosine (B13886) base linked to a fatty acid via an amide bond.[2] Dihydroceramides (dhCer) are the immediate precursors to ceramides in the de novo synthesis pathway and differ from ceramides by the absence of a 4,5-trans double bond in the sphingoid backbone.[3][4] This structural difference, long thought to render them biologically inert, is now understood to confer distinct biophysical properties and signaling functions.[3]

The acyl chain length of ceramides and dihydroceramides is a key determinant of their effect on membrane properties.[5][6] this compound, with its 8-carbon acyl chain, is a short-chain sphingolipid that can be exogenously applied to cells to study the effects of dihydroceramide accumulation, often by inhibiting the enzyme dihydroceramide desaturase 1 (DEGS1).[7]

This compound Metabolism and Synthesis

This compound is not a major natural species but is synthesized and utilized experimentally. Its metabolic context lies within the canonical de novo sphingolipid synthesis pathway, which occurs primarily in the endoplasmic reticulum (ER).[3]

The pathway begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of a sphinganine (B43673) (dihydrosphingosine) backbone.[8] A ceramide synthase (CerS) enzyme then acylates sphinganine to form dihydroceramide.[9] Six CerS isoforms exist, each with a preference for different fatty acyl-CoA chain lengths.[8] The final step is the introduction of a double bond into the sphinganine backbone by dihydroceramide desaturase (DEGS) to form ceramide.[9] Exogenously added this compound can be metabolized by the cell or can accumulate when enzymes like DEGS1 are inhibited, allowing for the study of its specific effects.[7]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine (Dihydrosphingosine) Serine->Sphinganine SPT dhCer This compound Sphinganine->dhCer CerS Cer C8 Ceramide dhCer->Cer DEGS1 (Desaturase) ComplexSL Complex Sphingolipids (e.g., Dihydro-SM) dhCer->ComplexSL Transport (CERT) ComplexCer Complex Sphingolipids (e.g., SM) Cer->ComplexCer Transport (CERT) Inhibitor Inhibitors (e.g., C8-CPPC, Fenretinide) Inhibitor->dhCer Accumulation G start Plate cells and treat with This compound stain Stain cells with Laurdan (5-10 µM, 30-60 min) start->stain wash Wash with PBS (2x) stain->wash image Confocal / Two-Photon Imaging Ex: ~405 nm Em1 (Blue): 420-460 nm Em2 (Green): 470-510 nm wash->image calculate Calculate Pixel-wise GP Value: GP = (I_blue - I_green) / (I_blue + I_green) image->calculate analyze Generate GP Map and Quantify Regional GP calculate->analyze G start Treat cells with This compound lyse Lyse cells in cold 1% Triton X-100 buffer start->lyse gradient Load lysate into Sucrose Gradient (40% -> 30% -> 5%) lyse->gradient centrifuge Ultracentrifugation (e.g., 200,000 x g, 18h, 4°C) gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze Fractions: - Western Blot (Markers) - Mass Spectrometry (Proteomics) collect->analyze result Identify changes in protein partitioning into rafts analyze->result

References

Methodological & Application

Application Note: Quantitative Analysis of C8 Dihydroceramide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of C8 dihydroceramide (B1258172) in biological samples using High-Performance Liquid Chromatography (HPLC). Dihydroceramides, including the C8 species, are crucial metabolic intermediates in the de novo sphingolipid synthesis pathway and have emerged as significant bioactive molecules involved in various cellular processes.[1] Accurate quantification of C8 dihydroceramide is essential for understanding its physiological roles and its implications in disease states. The following protocol outlines a robust method for lipid extraction, HPLC separation, and detection, and includes a summary of expected quantitative performance.

Introduction

Ceramides and their precursors, dihydroceramides, are key players in cellular signaling, regulating processes such as apoptosis, cell proliferation, and stress responses.[1][2][3] this compound, an N-acylated sphingoid base with an 8-carbon fatty acid chain, is a direct product of the ceramide synthase-catalyzed acylation of sphinganine (B43673) in the endoplasmic reticulum.[1] While often considered an inactive precursor to ceramide, recent studies have highlighted the distinct biological activities of dihydroceramides themselves.[1][2] Therefore, the ability to accurately measure specific dihydroceramide species like C8 is critical for advancing research in areas such as metabolic diseases, cancer, and inflammation.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the quantification of individual ceramide and dihydroceramide species from complex biological matrices.[4][5][6] This document details a comprehensive protocol for the analysis of this compound, adaptable for use in various research and drug development settings.

Signaling Pathway of this compound

This compound is a key intermediate in the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids that are essential for cellular structure and signaling.

De Novo Sphingolipid Synthesis Pathway cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KR C8_dhCer This compound Sphinganine->C8_dhCer CerS Ceramide Ceramide C8_dhCer->Ceramide DEGS1/2 Complex_dhSL Complex Dihydro- sphingolipids C8_dhCer->Complex_dhSL Complex_SL Complex Sphingolipids Ceramide->Complex_SL HPLC Analysis Workflow for this compound Sample Biological Sample (e.g., Cultured Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Separation (C8 Column) Reconstitution->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Analysis and Quantification MS->Data

References

Application Notes and Protocols for Dihydroceramide Analysis via Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids, with a specific focus on dihydroceramides, from biological samples for subsequent quantitative analysis. The choice of an appropriate extraction method is critical for accurate and reproducible results in lipidomics research and drug development.

Introduction to Dihydroceramides

Dihydroceramides are N-acylated sphinganine (B43673) precursors in the de novo synthesis of ceramides (B1148491) and complex sphingolipids. They play significant roles in various cellular processes, and their levels can be indicative of metabolic state and disease. Accurate quantification of dihydroceramide (B1258172) species is crucial for understanding their biological functions and for the development of therapeutic interventions targeting sphingolipid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of these lipids.[1][2][3][4]

Overview of Lipid Extraction Methods

The effective extraction of dihydroceramides from complex biological matrices is a prerequisite for reliable quantification. The most common methods are based on liquid-liquid extraction using organic solvents to separate lipids from other cellular components.[5][6][7] The choice of method depends on the sample type, the specific lipid classes of interest, and the downstream analytical technique.

Here, we detail two widely used methods: the Folch method and the Bligh-Dyer method. Both are considered gold standards for total lipid extraction from animal tissues and fluids.[7]

Signaling Pathway: De Novo Ceramide Synthesis

The diagram below illustrates the de novo synthesis pathway of ceramides, highlighting the position of dihydroceramide as a key intermediate.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-ketosphinganine->Sphinganine (Dihydrosphingosine) KSR Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Various Enzymes

Caption: De Novo Ceramide Biosynthesis Pathway.

Experimental Workflow for Dihydroceramide Analysis

The following diagram outlines the general workflow from sample preparation to data analysis for dihydroceramide quantification.

G Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Drying & Reconstitution Drying & Reconstitution Organic Phase Collection->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental Workflow for Dihydroceramide Analysis.

Detailed Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This method is highly efficient for extracting a broad range of lipids from tissues.[5][7]

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl or KCl solution

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS/MS analysis solvent (e.g., methanol)

Procedure:

  • Homogenization: Homogenize the tissue sample with a 20-fold volume of chloroform:methanol (2:1, v/v) per gram of tissue.[5]

  • Filtration/Centrifugation: Remove solid debris by filtration or centrifugation to collect the supernatant.

  • Washing: Add 0.2 volumes of 0.9% NaCl or KCl solution to the supernatant.[5][8]

  • Phase Separation: Mix gently and allow the layers to separate. Centrifugation at low speed (e.g., 2000 x g for 10 minutes) can expedite this process.[8]

  • Collection: Carefully collect the lower organic phase, which contains the lipids.[8]

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[8]

Protocol 2: Modified Bligh-Dyer Lipid Extraction

This method is particularly suitable for samples with high water content, such as biological fluids or cell pellets.[5][7][9]

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS/MS analysis solvent

Procedure:

  • Homogenization: For tissue samples, homogenize in 1 ml of water. For cultured cells, wash cells in cold PBS and scrape them into a methanol:water solution.[5][10]

  • Solvent Addition: Add 3.75 ml of chloroform:methanol (1:2, v/v) and mix thoroughly.[5][11]

  • Phase Formation: Add 1.25 ml of chloroform and mix, followed by the addition of 1.25 ml of water and further mixing.[5][11]

  • Centrifugation: Centrifuge the mixture to achieve clear separation of the aqueous and organic phases.[5]

  • Collection: Collect the lower organic phase containing the lipids.[10][11]

  • Drying: Evaporate the solvent from the collected organic phase.[10]

  • Reconstitution: Dissolve the dried lipid extract in a suitable solvent for subsequent analysis.

Quantitative Data Summary

The selection of an extraction method can influence the recovery of different lipid species. The following table summarizes the key characteristics and applications of the described methods.

FeatureFolch MethodBligh-Dyer MethodMethanol Precipitation
Solvent System Chloroform:Methanol (2:1)Chloroform:Methanol:Water (1:2:0.8 initial)Methanol
Sample Type Tissues, solid samples[7]Biological fluids, cells with high water content[5][7][9]Plasma, serum[3][4]
Throughput ModerateModerateHigh[1]
Advantages High lipid recovery for a broad range of classes.Efficient for samples with high water content.[5]Simple, rapid, and suitable for high-throughput screening.[3][4]
Disadvantages Use of large volumes of chlorinated solvent.Requires precise volume additions for proper phase separation.May result in lower recovery for less polar lipids.

LC-MS/MS for Dihydroceramide Quantification

Following extraction, dihydroceramides are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the identification and quantification of individual dihydroceramide species based on their mass-to-charge ratio and fragmentation patterns.[12][13]

Key considerations for LC-MS/MS analysis:

  • Internal Standards: The addition of stable isotope-labeled internal standards prior to extraction is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in ionization efficiency.[1][2][8]

  • Chromatography: Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of dihydroceramides.[1][2]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is a common acquisition mode used for targeted quantification of specific dihydroceramide species.[1]

Conclusion

The accurate analysis of dihydroceramides relies on a robust and reproducible lipid extraction method coupled with sensitive analytical techniques like LC-MS/MS. The choice between the Folch and Bligh-Dyer methods should be based on the specific sample type and experimental goals. For high-throughput applications, simpler protein precipitation methods with methanol may be advantageous.[3][4] Proper validation of the chosen method is essential to ensure the reliability of the quantitative data.

References

Application Notes: C8 Dihydroceramide (d18:0/8:0) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C8 Dihydroceramide (B1258172) (Cer(d18:0/8:0)) is a synthetic, cell-permeable sphingolipid, structurally characterized by a D-erythro-sphinganine backbone N-acylated with an eight-carbon fatty acid (octanoic acid). It is the immediate, biologically synthesized precursor to C8 ceramide, differing only by the absence of a 4,5-trans double bond in the sphingoid base.[1][2] For many years, dihydroceramides were considered biologically inert intermediates in the de novo synthesis of ceramides (B1148491) and were primarily used as negative controls in studies investigating ceramide signaling.[1][3]

However, emerging research has revealed that dihydroceramides, including the C8 analog, are bioactive lipids in their own right.[2][4] Accumulation of dihydroceramides is now known to induce distinct cellular responses, such as autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress, often with outcomes that differ from or even oppose those of their ceramide counterparts.[2][4] This makes C8 dihydroceramide an essential tool for dissecting the specific signaling roles of these two closely related lipid classes in cellular processes like apoptosis, cell proliferation, and stress responses.[2][4]

Physicochemical and Handling Properties

Proper handling and solubilization are critical for obtaining reproducible results in in vitro experiments. The lipophilic nature of this compound necessitates the use of organic solvents for stock solution preparation.

PropertyValueReferences
Systematic Name N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octanamide[3]
Synonyms Cer(d18:0/8:0), N-octanoyl-D-erythro-dihydrosphingosine[3]
Molecular Formula C₂₆H₅₃NO₃[3]
Molecular Weight 427.70 g/mol [3]
CAS Number 145774-33-0[3]
Physical Form Waxy solid, white
Solubility DMF: 25 mg/mLEthanol (B145695): 10 mg/mLDMSO: 5 mg/mLChloroform: Soluble[1][3]
Storage Store powder and stock solutions at -20°C.

Biological Activity and Signaling Pathways

De Novo Sphingolipid Biosynthesis

This compound is an intermediate in the de novo sphingolipid synthesis pathway, which primarily occurs in the endoplasmic reticulum.[2] The pathway begins with the condensation of serine and palmitoyl-CoA.[5] The key final steps involve the acylation of a sphinganine (B43673) backbone by a ceramide synthase (CerS) to form dihydroceramide.[2] Dihydroceramide is then desaturated by the enzyme dihydroceramide desaturase (DEGS1) to introduce a 4,5-trans double bond, yielding ceramide.[2][3] Inhibiting DEGS1 is a common experimental strategy to induce the accumulation of endogenous dihydroceramides.[4]

G serine Serine + Palmitoyl-CoA spt SPT serine->spt sphinganine Sphinganine (Dihydrosphingosine) cers Ceramide Synthase (CerS) sphinganine->cers dhCer This compound complex Complex Sphingolipids (e.g., Dihydrosphingomyelin) dhCer->complex degs1 Dihydroceramide Desaturase (DEGS1) dhCer->degs1 Cer C8 Ceramide complex_cer Complex Sphingolipids (e.g., Sphingomyelin) Cer->complex_cer spt->sphinganine Multiple Steps cers->dhCer degs1->Cer

De Novo Sphingolipid Biosynthesis Pathway.
Dihydroceramide-Specific Signaling

While C8 ceramide is a well-established inducer of apoptosis and cell cycle arrest, this compound triggers distinct signaling cascades.[4][6] Its accumulation has been linked to:

  • Autophagy : Dihydroceramide can promote the formation of autophagosomes, a key step in autophagy, which can act as a pro-survival response under cellular stress.[2][4]

  • Cell Cycle Delay : It can cause a temporary arrest in the G0/G1 phase of the cell cycle, delaying the G1/S transition and slowing cell proliferation without necessarily inducing cell death.[4][7]

  • ER Stress : Accumulation of dihydroceramide at the endoplasmic reticulum can induce ER stress and trigger the Unfolded Protein Response (UPR).[4]

  • Anti-Apoptotic Roles : In some contexts, dihydroceramide can counteract the pro-apoptotic effects of ceramide. For instance, it has been shown to inhibit the formation of ceramide-induced channels in the mitochondrial outer membrane, a critical step for the release of pro-apoptotic factors.

Contrasting Pathway: C8-Ceramide-Induced Apoptosis

To appreciate the utility of this compound as a control, it is useful to visualize the pro-apoptotic pathway initiated by C8 ceramide. In many cancer cell lines, such as H1299 non-small-cell lung cancer cells, C8 ceramide treatment leads to an overproduction of reactive oxygen species (ROS), a shift in superoxide (B77818) dismutase expression (SOD1 to SOD2), and accumulation of cyclin D1, culminating in G1 cell cycle arrest and apoptosis.[6][8] this compound does not typically activate this cascade, making it an ideal negative control.[1]

G c8_cer Exogenous C8-Ceramide ros ↑ Reactive Oxygen Species (ROS) c8_cer->ros sod SOD1 to SOD2 Switch ros->sod cyclin ↑ Cyclin D1 sod->cyclin arrest G1 Cell Cycle Arrest cyclin->arrest apoptosis Apoptosis arrest->apoptosis

Signaling pathway of C8-Ceramide-induced apoptosis.

Experimental Protocols

The following protocols provide a framework for preparing and using this compound in typical in vitro cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder (e.g., Sigma-Aldrich C8605)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • In a sterile tube, carefully weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 5-10 mM). Based on solubility data, a 10 mM stock in ethanol (4.28 mg/mL) is readily achievable.[1]

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

  • Visually inspect the solution to ensure no solid particulates remain.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. The solution is typically stable for several months under these conditions.[1]

Protocol 2: General Protocol for In Vitro Cell Treatment

Objective: To treat cultured cells with this compound and a C8 ceramide positive control.

G start Start seed Seed cells in multi-well plates start->seed incubate1 Incubate 24h to allow attachment (37°C, 5% CO₂) seed->incubate1 prepare Prepare working solutions (Dilute stocks in warm media) incubate1->prepare treat Replace old media with treatment media prepare->treat incubate2 Incubate for desired duration (e.g., 24h, 48h) treat->incubate2 harvest Harvest cells for analysis incubate2->harvest end End harvest->end

General experimental workflow for cell treatment.

Materials:

  • This compound stock solution (from Protocol 1)

  • C8 ceramide stock solution (prepared similarly)

  • Cultured cells in exponential growth phase

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile multi-well plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are sub-confluent (e.g., 60-80%) at the time of analysis. Allow cells to adhere and recover for at least 24 hours.[9]

  • Prepare Working Solutions: Immediately before use, thaw the stock solutions. Dilute the this compound and C8 ceramide stocks into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM).[6]

    • Important: To prevent precipitation of the lipid, add the stock solution to the medium while gently vortexing.[9]

    • Vehicle Control: Prepare a control medium containing the same final concentration of the solvent (e.g., DMSO, ethanol) used for the stock solutions. The final solvent concentration should not exceed 0.1% to avoid cytotoxicity.[9]

  • Cell Treatment: Carefully remove the existing medium from the cells and gently replace it with the prepared treatment media (Vehicle, this compound, C8 Ceramide).

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard conditions (37°C, 5% CO₂).[9]

  • Downstream Analysis: Following incubation, harvest the cells and proceed with the desired endpoint assays, such as viability (MTT), apoptosis (Annexin V/PI staining), or protein expression (Western Blot).[10]

References

C8 Dihydroceramide: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C8 Dihydroceramide (B1258172) (N-octanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous dihydroceramides. As a key intermediate in the de novo sphingolipid synthesis pathway, it serves as a crucial signaling molecule involved in a variety of cellular processes.[1][2] Unlike its unsaturated counterpart, ceramide, dihydroceramide has distinct biological roles, including the induction of autophagy, cell cycle arrest, and in some contexts, apoptosis.[1][3][4] Its ability to modulate these pathways makes it a valuable tool for research in cancer biology, metabolism, and cellular stress responses. This document provides detailed protocols for the preparation and application of C8 dihydroceramide in cell culture, along with methods to assess its biological effects.

Mechanism of Action

This compound exerts its biological effects by influencing several key cellular pathways. Accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress, which in turn can trigger the unfolded protein response (UPR).[3] This response is linked to the induction of autophagy, a cellular process for degrading and recycling cellular components.[3][5][6] Dihydroceramides have also been shown to induce cell cycle arrest, often at the G0/G1 phase, by affecting the expression and activity of key cell cycle regulators.[3] While ceramides (B1148491) are well-known inducers of apoptosis, the role of dihydroceramides is more complex, with some studies suggesting they can be pro-apoptotic, often through the generation of reactive oxygen species (ROS), while others indicate a pro-survival or even anti-apoptotic role by counteracting ceramide-mediated effects.[1][7][8]

Data Presentation

Dose-Response Effects of this compound on Cell Viability and Apoptosis
Cell LineAssayConcentration (µM)Incubation Time (hours)Observed EffectReference
H1299 (NSCLC)Cell Proliferation0 - 5024Dose-dependent decrease in cell proliferation.[9]
H1299 (NSCLC)Cell Cycle Analysis10 - 5024Dose-dependent accumulation of cells in the G1 phase.[8][9]
H1299 (NSCLC)Annexin V/PI Staining10 - 5048Dose-dependent increase in early and late apoptosis.[10]
A549 (Lung Adenocarcinoma)CCK-8 Assay50, 100, 20024, 48, 72Time- and concentration-dependent reduction in cell viability.[11]
PC9 (Lung Adenocarcinoma)CCK-8 Assay50, 100, 20024, 48, 72Time- and concentration-dependent reduction in cell viability.[11]
SMS-KCNR (Neuroblastoma)MTT Assayup to 106No significant effect on cell viability.[12]
Time-Course Effects of this compound on Apoptosis
Cell LineConcentration (µM)Incubation Time (hours)AssayObserved EffectReference
GT1-7 (Hypothalamic Neurons)2512, 48DNA LadderingMarked and sustained apoptotic effect up to 48 hours.[13]
Mouse Lung Endothelial Cells102, 6, 24Caspase-3 ActivationActivation of caspase-3 preceded or concurrent with elevation of endogenous ceramides.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol (B145695)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO or ethanol to achieve a stock solution concentration of 10-20 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[15]

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. The stock solution is typically stable for several months under these conditions.[15]

Protocol 2: Cell Treatment with this compound

This protocol describes the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere for at least 24 hours.[15]

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.[15]

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[15]

  • Prepare a vehicle control by adding the same volume of the organic solvent used for the highest this compound concentration to the cell culture medium.[16]

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[15]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • H1299 cells (or other cell line of interest)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells (e.g., 3x10³ to 1x10⁴ cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.[9]

  • Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 2. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[17]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 3x10⁵ cells/well) in 6-well plates and treat with this compound for the desired duration (e.g., 48 hours).[9]

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathways and Experimental Workflow

C8_Dihydroceramide_Signaling_Pathway C8_dhCer This compound ER_Stress ER Stress / UPR C8_dhCer->ER_Stress ROS ROS Production C8_dhCer->ROS JNK JNK Pathway C8_dhCer->JNK Activates Akt PI3K/Akt Pathway C8_dhCer->Akt Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) C8_dhCer->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Contributes to ROS->JNK JNK->Apoptosis Akt->Apoptosis Inhibits

Caption: this compound Signaling Pathways.

Experimental_Workflow Start Start: Cell Culture Preparation Prepare this compound Stock Solution Start->Preparation Treatment Cell Seeding and Treatment (Dose-Response & Time-Course) Preparation->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (e.g., Caspases, Akt) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: this compound Experimental Workflow.

References

Application Notes: Utilizing C8 Dihydroceramide as a Negative Control for C8 Ceramide in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C8 ceramide (N-octanoyl-D-erythro-sphingosine) is a cell-permeable analog of endogenous ceramide, a bioactive sphingolipid that functions as a critical second messenger in a variety of cellular processes. It is widely recognized for its potent ability to induce apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS) in numerous cell types, making it an invaluable tool in cancer research and the study of cellular stress responses.[1][2] The biological activity of ceramide is largely attributed to the presence of a C4-C5 trans-double bond in its sphingoid backbone.

C8 dihydroceramide (B1258172) (N-octanoyl-D-erythro-sphinganine) is the saturated precursor to C8 ceramide, lacking this critical C4-C5 double bond. This structural difference renders C8 dihydroceramide biologically inactive in many of the signaling pathways activated by C8 ceramide.[3] Consequently, this compound serves as an ideal negative control in experiments investigating the effects of C8 ceramide, allowing researchers to distinguish specific ceramide-mediated effects from non-specific lipid effects. Recent studies, however, suggest that dihydroceramides may have their own distinct biological roles in processes such as autophagy, underscoring the importance of precise experimental controls.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a negative control for C8 ceramide. Detailed protocols for key cellular assays, comparative data, and visual representations of relevant signaling pathways are included.

Data Presentation

The following tables summarize the expected quantitative outcomes when comparing the effects of C8 ceramide and this compound on cell viability, apoptosis, and ROS production.

Table 1: Comparative Effects of C8 Ceramide and this compound on Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell LineTreatment Duration (hours)Cell Viability (% of Vehicle Control)
C8 Ceramide10H129924~80%
20H129924~60%
30H129924~45%[2]
50H129924~30%[2]
This compound10-50H129924No significant change
Vehicle Control-H129924100%

Table 2: Comparative Effects of C8 Ceramide and this compound on Apoptosis (Annexin V/PI Staining)

CompoundConcentration (µM)Cell LineTreatment Duration (hours)Apoptotic Cells (% of Total)
C8 Ceramide10H129948~15%
20H129948~25%
30H129948~40%[1]
50H129948~50%[1]
This compound10-50H129948No significant increase
Vehicle Control-H129948~5%

Table 3: Comparative Effects of C8 Ceramide and this compound on Reactive Oxygen Species (ROS) Production (DCFDA Assay)

CompoundConcentration (µM)Cell LineTreatment Duration (hours)ROS Positive Cells (%)
C8 Ceramide10H129924~20%
20H129924~35%
30H129924~50%[1]
This compound10-30H129924No significant increase
Vehicle Control-H129924~5%
Positive Control (H₂O₂)1000H12991>90%[1]

Signaling Pathways

The diagrams below illustrate the key signaling pathways affected by C8 ceramide and the rationale for using this compound as a negative control.

C8_Cer C8 Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_Cer->ROS JNK ↑ p-JNK C8_Cer->JNK Akt ↓ p-Akt C8_Cer->Akt C8_dhCer This compound (Negative Control) C8_dhCer->ROS C8_dhCer->JNK C8_dhCer->Akt ROS->JNK Caspases ↑ Cleaved Caspases (e.g., Caspase-3) JNK->Caspases Akt->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock Prepare 10 mM Stock Solutions (C8 Ceramide & this compound in DMSO) Dilute Dilute Stocks in Media (C8 Cer, C8 dhCer, Vehicle) Stock->Dilute Culture Culture and Seed Cells Treat Treat Cells and Incubate Culture->Treat Dilute->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis ROS ROS Assay (DCFDA) Treat->ROS Western Western Blot (p-JNK, p-Akt) Treat->Western

References

Application Notes and Protocols for C8 Dihydroceramide Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (dhCer) are precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway and are increasingly recognized as bioactive lipids involved in critical cellular processes such as autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][2][3] The administration of short-chain dihydroceramides, like C8 dihydroceramide (B1258172) (C8-dhCer), in mouse models allows for the investigation of these pathways in vivo. This document provides detailed application notes and experimental protocols for the use of C8 dihydroceramide and its analogs in murine studies.

Data Presentation

The following tables summarize quantitative data from studies involving the administration of a this compound analog, C8-cyclopropenylceramide (C8-CPPC), a dihydroceramide desaturase 1 (DEGS1) inhibitor, in mice.

Table 1: In Vivo Administration Protocol for C8-CPPC in a High-Fat Diet Mouse Model [4]

ParameterDetails
Compound C8-cyclopropenylceramide (C8-CPPC)
Animal Model 10-week-old male C57BL/6 WT mice
Diet 45% High-Fat Diet (HFD) for 5 weeks prior to treatment
Dosage 2 mg/kg/day
Administration Route Intraperitoneal (IP) injection
Vehicle 2-hydroxypropyl betacyclodextrine
Treatment Duration 9 days
Number of Animals n = 8 per group

Table 2: Effects of C8-CPPC Treatment on Adipose Tissue in HFD-Fed Mice [4]

Parameter MeasuredObservation in C8-CPPC Treated Group vs. Vehicle
Pref-1+ cells (preadipocytes) Increased levels
Ki67+ cells (proliferating cells) Increased staining
Lipid Accumulation Decreased

Table 3: In Vitro Effects of C8-CPPC on 3T3-L1 Preadipocytes [4][5]

Parameter MeasuredTreatment ConditionsObservation in C8-CPPC Treated Group vs. Control
mRNA Expression (PPARγ, C/EBPβ) Differentiation induction + C8-CPPC (every 6h for 48h)Decreased
Protein Expression (PPARγ2, C/EBPα) Differentiation induction + C8-CPPCDecreased
Lipid Content 96h of differentiation with C8-CPPCSignificantly less lipid accumulation
Dihydroceramide (DhCer) Levels 48h of differentiation with C8-CPPCIncreased
Ceramide (Cer) Levels 48h of differentiation with C8-CPPCDecreased
Cell Growth 24h post-treatmentInhibited
Cell Death/Apoptosis Post-treatmentIncreased
Cyclin-A and cdk2 Levels Proliferating cellsDecreased
Bax and Caspase-3 mRNA Post-treatmentElevated
Reactive Oxygen Species (ROS) Post-treatmentElevated

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound Analog (C8-CPPC) in Mice

This protocol is based on the methodology described by Galmes et al. (2016).[4]

Materials:

  • C8-cyclopropenylceramide (C8-CPPC)

  • 2-hydroxypropyl betacyclodextrine (Vehicle)

  • Sterile phosphate-buffered saline (PBS)

  • 10-week-old male C57BL/6 mice

  • 45% High-Fat Diet (HFD)

  • Standard chow diet

  • Animal housing and handling equipment

  • Insulin syringes (27-30 gauge)

Procedure:

  • Animal Acclimatization and Diet:

    • House 10-week-old male C57BL/6 mice at 22–24°C with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

    • Feed the mice a 45% HFD for 5 weeks to induce an obese phenotype. A control group should be maintained on a standard chow diet.

  • Preparation of C8-CPPC Solution:

    • Prepare the vehicle solution of 2-hydroxypropyl betacyclodextrine in sterile PBS. The concentration should be sufficient to dissolve the C8-CPPC.

    • Dissolve C8-CPPC in the vehicle solution to achieve a final concentration that allows for the administration of 2 mg/kg in a reasonable injection volume (e.g., 100-200 µL).

  • Administration:

    • Divide the HFD-fed mice into two groups (n=8 per group): a vehicle control group and a C8-CPPC treatment group.

    • Administer either the vehicle or the C8-CPPC solution (2 mg/kg/day) via intraperitoneal (IP) injection daily for 9 consecutive days.

  • Monitoring and Sample Collection:

    • Monitor food intake, body weight, lean mass, and fat content throughout the treatment period.

    • At the end of the 9-day treatment, euthanize the mice according to approved institutional protocols.

    • Collect white adipose tissue (WAT) for gene expression analysis and microscopy.

Protocol 2: Suggested Protocol for Oral Administration of this compound in Mice

This protocol is extrapolated from a study involving the oral administration of 13C-labeled dihydroceramide.[6][7]

Materials:

  • This compound

  • Sodium taurocholate

  • Sterile water

  • Mouse gavage needles

  • Syringes

Procedure:

  • Animal Model:

    • Use an appropriate mouse strain and age for the research question (e.g., C57BL/6, 8-12 weeks old).

  • Preparation of this compound Suspension:

    • Prepare a 6 mM solution of sodium taurocholate in sterile water.

    • Disperse the this compound in the sodium taurocholate solution. A suggested dose to start with, based on related compounds, is in the range of 10-20 mg/mouse/day.[6][7] Sonication may be required to achieve a uniform suspension.

  • Administration:

    • Administer the this compound suspension to the mice daily via oral gavage using a suitable gavage needle.

    • The treatment duration should be determined based on the experimental goals (e.g., 12 days as a starting point).[6][7]

  • Sample Collection:

    • Following the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, skin, muscle, brain) for analysis.

Protocol 3: Analysis of Cell Cycle Arrest in Splenocytes

This protocol is a general method for assessing cell cycle changes following in vivo treatment.

Materials:

  • Spleen from treated and control mice

  • 70 µm cell strainer

  • ACK lysis buffer

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Spleen Cell Isolation:

    • Aseptically remove the spleen from euthanized mice.

    • Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with PBS.

  • Cell Fixation and Staining:

    • Fix the splenocytes in ice-cold 70% ethanol and store them overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Sphingolipid_De_Novo_Synthesis_Pathway De Novo Sphingolipid Synthesis Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide (dhCer) Sphinganine->Dihydroceramide CerS1-6 Ceramide Ceramide (Cer) Dihydroceramide->Ceramide DEGS1/2 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids SMS, etc.

Caption: The de novo sphingolipid synthesis pathway, highlighting the conversion of dihydroceramide to ceramide by DEGS1/2.

C8_dhCer_Signaling_Pathway Signaling Effects of Dihydroceramide Accumulation C8_dhCer This compound Administration DEGS1_inhibition DEGS1 Inhibition C8_dhCer->DEGS1_inhibition (via analogs like C8-CPPC) dhCer_accumulation Increased Dihydroceramide DEGS1_inhibition->dhCer_accumulation ER_Stress ER Stress dhCer_accumulation->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) dhCer_accumulation->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy pRb_dephosphorylation pRb Dephosphorylation Cell_Cycle_Arrest->pRb_dephosphorylation PP1_activation PP1 Activation pRb_dephosphorylation->PP1_activation

Caption: Signaling pathways activated by the accumulation of dihydroceramide, leading to ER stress, autophagy, and G0/G1 cell cycle arrest.[1][3]

Experimental_Workflow General Experimental Workflow for In Vivo this compound Studies Animal_Model Mouse Model Selection (e.g., C57BL/6) Diet_Induction Dietary Intervention (optional) (e.g., High-Fat Diet) Animal_Model->Diet_Induction Compound_Prep Preparation of C8-dhCer or Analog Solution Diet_Induction->Compound_Prep Administration In Vivo Administration (IP or Oral Gavage) Compound_Prep->Administration Monitoring Monitoring of Animals (Weight, Food Intake, etc.) Administration->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Downstream Analysis (e.g., Gene Expression, Histology, Flow Cytometry) Euthanasia->Analysis

Caption: A generalized experimental workflow for conducting in vivo studies with this compound or its analogs in mouse models.

References

Application Notes and Protocols for Dihydroceramide Desaturase (DEGS1) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramide (B1258172) desaturase (DEGS1), also known as sphingolipid delta(4)-desaturase, is a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] Located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs), DEGS1 catalyzes the introduction of a 4,5-trans double bond into dihydroceramide (dhCer) to form ceramide (Cer).[1][4] This final step is essential for the synthesis of all complex sphingolipids, which are vital components of cellular membranes and play crucial roles in various signaling pathways.[1][5][6] Dysregulation of DEGS1 activity has been implicated in several diseases, including a form of hypomyelinating leukodystrophy, highlighting its importance as a potential therapeutic target.[1][2][5]

These application notes provide detailed protocols for measuring DEGS1 activity both in vitro and in situ, offering valuable tools for basic research and drug discovery efforts targeting this key enzyme.

Signaling Pathway

DEGS1 is the terminal enzyme in the de novo ceramide biosynthesis pathway. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce dihydroceramide. DEGS1 then converts dihydroceramide to ceramide, the central hub of sphingolipid metabolism.

DEGS1_Signaling_Pathway cluster_de_novo De Novo Ceramide Biosynthesis cluster_downstream Downstream Pathways cluster_key Key Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide (dhCer) Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide (Cer) Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Ceramide->Complex_Sphingolipids key_spt SPT: Serine Palmitoyltransferase key_ksr KSR: 3-Ketosphinganine Reductase key_cers CerS: Ceramide Synthase key_degs1 DEGS1: Dihydroceramide Desaturase

Caption: De novo ceramide biosynthesis pathway highlighting the role of DEGS1.

Experimental Workflow Overview

The general workflow for assessing DEGS1 activity involves preparing the enzyme source, incubating it with a specific substrate, and then detecting the product. The choice of substrate and detection method can be tailored to the specific experimental needs and available equipment.

DEGS1_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Enzyme_Source Prepare Enzyme Source (Microsomes, Cell Lysate, or Recombinant Protein) Incubation Incubate Enzyme, Substrate, and Cofactors at 37°C Enzyme_Source->Incubation Substrate_Prep Prepare Substrate (e.g., C8-dhCer, Labeled dhCer) Substrate_Prep->Incubation Cofactor_Prep Prepare Cofactors (NADH or NADPH) Cofactor_Prep->Incubation Extraction Stop Reaction & Extract Lipids Incubation->Extraction Detection Detection & Quantification (LC-MS/MS, Radiometric, or Fluorescence) Extraction->Detection Data_Analysis Data Analysis (Calculate Activity) Detection->Data_Analysis

Caption: General experimental workflow for a DEGS1 activity assay.

I. In Vitro DEGS1 Activity Assay using LC-MS/MS

This protocol is adapted from methodologies that utilize tandem mass spectrometry for the highly sensitive and specific quantification of ceramide produced from a dihydroceramide substrate.[7][8][9]

Principle

This assay measures the enzymatic conversion of a non-endogenous, short-chain dihydroceramide (e.g., C8-dihydroceramide) to its corresponding ceramide by a DEGS1-containing protein sample (e.g., rat liver microsomes or cell homogenates). The substrate and product are then extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials

Reagent/MaterialSupplierNotes
C8-dihydroceramide (C8-dhCer)Avanti Polar LipidsSubstrate
C17-ceramideAvanti Polar LipidsInternal Standard
NADH or NADPHSigma-AldrichCofactor
Rat Liver MicrosomesVariousEnzyme Source
Tris-HCl BufferVarious
Methanol, Chloroform (B151607), AcetonitrileHPLC Grade

Protocol

  • Preparation of Reagents:

    • Prepare a 100 µM stock solution of C8-dhCer in ethanol.

    • Prepare a 10 mM stock solution of NADH or NADPH in Tris-HCl buffer.

    • Prepare the internal standard solution (e.g., 10 µM C17-ceramide in methanol).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 100 µg of microsomal protein

      • Tris-HCl buffer (50 mM, pH 7.4) to a final volume of 190 µL

      • 10 µL of 10 mM NADH or NADPH

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 100 µM C8-dhCer (final concentration ~5 µM).

    • Incubate at 37°C for 20 minutes. The incubation time should be within the linear range of the assay.[7]

    • As a negative control, use heat-inactivated microsomes (boiled for 5 minutes).[7]

  • Lipid Extraction:

    • Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v) containing the internal standard.

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Add 250 µL of chloroform and 250 µL of water, and vortex again.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new tube and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Separate the lipids using an appropriate gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

    • Quantify C8-ceramide and C8-dhCer using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion pairs.

Data Presentation

SampleC8-dhCer (peak area)C8-Cer (peak area)C17-Cer (IS peak area)C8-Cer / IS RatioDEGS1 Activity (pmol/min/mg)
Control1.2 x 10^65.0 x 10^38.5 x 10^50.00595.9
Inhibitor X1.1 x 10^61.5 x 10^38.3 x 10^50.00181.8
Heat-Inactivated1.3 x 10^6< LOD8.6 x 10^5N/A0

LOD: Limit of Detection. Activity is calculated based on a standard curve of C8-ceramide.

II. In Situ DEGS1 Activity Assay

This protocol allows for the measurement of DEGS1 activity within intact cells, providing a more physiologically relevant context.[3][7]

Principle

Cells are incubated with a cell-permeable dihydroceramide analog (e.g., C12-dhCCPS).[7][10] After incubation, cellular lipids are extracted, and the conversion of the substrate to its desaturated product is quantified by LC-MS/MS. This method is particularly useful for screening potential DEGS1 inhibitors in a cellular context.

Materials

Reagent/MaterialSupplierNotes
C12-dihydroceramide cyclopentyl analog (C12-dhCCPS)Avanti Polar LipidsSubstrate
Cell Culture Medium (e.g., DMEM)Various
Fetal Bovine Serum (FBS)Various
Phosphate-Buffered Saline (PBS)Various

Protocol

  • Cell Culture:

    • Plate cells (e.g., HEK293, SMS-KCNR) in 6-well plates and grow to ~80-90% confluency.

  • Substrate Labeling and Treatment:

    • Prepare a stock solution of C12-dhCCPS in ethanol.

    • Dilute the C12-dhCCPS stock directly into the cell culture medium (containing 10% FBS) to a final concentration of 0.5-1.0 µM.

    • If testing inhibitors, add the compounds to the cells at the desired concentrations at the same time as the substrate.

    • Incubate the cells with the substrate and any inhibitors for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.[7]

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and perform lipid extraction on the cell pellet as described in the in vitro protocol (Section I, Step 3).

  • LC-MS/MS Analysis:

    • Analyze the extracted lipids by LC-MS/MS to quantify the levels of C12-dhCCPS and its desaturated product, C12-CCPS.[3]

Data Presentation

The activity is often expressed as the percentage of substrate converted to product.

ConditionC12-dhCCPS (pmol/well)C12-CCPS (pmol/well)% Conversion
Vehicle Control2505016.7%
Fenretinide (B1684555) (1 µM)290103.3%
Test Compound (1 µM)275258.3%

% Conversion = [C12-CCPS / (C12-CCPS + C12-dhCCPS)] x 100

III. Radiometric DEGS1 Activity Assay

This classic method offers high sensitivity but requires handling of radioactive materials.

Principle

The assay uses a dihydroceramide substrate labeled with tritium (B154650) at the C4 and C5 positions. The desaturation reaction catalyzed by DEGS1 releases one of the tritium atoms, which becomes incorporated into water. The amount of tritiated water formed is directly proportional to the enzyme activity and is measured by liquid scintillation counting.[7]

Materials

Reagent/MaterialSupplierNotes
[4,5-³H]C8-dihydroceramideCustom SynthesisRadiolabeled Substrate
C18 Solid Phase Extraction (SPE) ColumnsWaters
Liquid Scintillation CocktailVarious

Protocol

  • Enzyme Reaction:

    • Set up the enzymatic reaction as described in the in vitro protocol (Section I, Step 2), but use [4,5-³H]C8-dihydroceramide as the substrate. A typical reaction might contain 0.125 µCi of the labeled substrate.[7]

  • Separation of Tritiated Water:

    • Stop the reaction by adding 1 mL of water.

    • Load the entire reaction mixture onto a pre-conditioned C18 SPE column.

    • The hydrophobic substrate and product will bind to the column, while the polar tritiated water will flow through.

    • Wash the column with an additional 2 mL of water and collect the eluate.

  • Quantification:

    • Add a portion of the combined eluate to a scintillation vial containing liquid scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the enzyme activity based on the specific activity of the substrate.

Data Presentation

SampleDPM (counts)DEGS1 Activity (nmol/min/g protein)
Control15,0003.16
Inhibitor X4,5000.94
Heat-Inactivated5000.10

Kinetic parameters for C8-dhCer have been reported as Km = 1.92 ± 0.36 µM and Vmax = 3.16 ± 0.24 nmol/min/g protein. For the cofactor NADH, Km = 43.4 ± 6.47 µM and Vmax = 4.11 ± 0.18 nmol/min/g protein.[7]

Troubleshooting and Considerations

  • Linearity: It is crucial to ensure that the enzyme concentration and incubation time are within the linear range of the assay to obtain accurate activity measurements.[7]

  • Substrate Solubility: Sphingolipids are hydrophobic. Ensure proper solubilization of the substrate, potentially with the use of a carrier protein like BSA or a mild detergent, without inhibiting the enzyme.

  • LC-MS/MS: This is the preferred method for its high specificity and ability to measure both substrate and product simultaneously, allowing for the calculation of conversion ratios.[5][9][11]

  • Controls: Always include appropriate negative controls, such as heat-inactivated enzyme or reactions without the enzyme/substrate, and positive controls, such as the known inhibitor fenretinide (4-HPR), to validate the assay results.[7][10]

References

Measuring Autophagy Flux in Response to C8 Dihydroceramide Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for measuring autophagy flux in cells treated with C8 dihydroceramide (B1258172). This document outlines the signaling pathways implicated in C8 dihydroceramide-induced autophagy and offers comprehensive protocols for key experimental assays.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, making it a key target for therapeutic development. This compound, a bioactive sphingolipid, has emerged as a modulator of autophagy. Understanding its impact on autophagic flux is crucial for elucidating its mechanism of action and therapeutic potential. Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[1] A mere increase in autophagosome numbers can indicate either an induction of autophagy or a blockage in the degradation pathway. Therefore, accurately measuring the flux is essential.

Signaling Pathways

This compound is thought to induce autophagy by modulating key cellular signaling pathways, primarily through the induction of Endoplasmic Reticulum (ER) Stress and its influence on the mTOR (mechanistic Target of Rapamycin) pathway.

Endoplasmic Reticulum (ER) Stress-Induced Autophagy

The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Dihydroceramides have been shown to activate the ATF6 (Activating Transcription Factor 6) arm of the UPR.[2] Upon activation, ATF6 translocates to the nucleus and induces the expression of ER chaperones and other genes involved in protein folding. The IRE1 (Inositol-requiring enzyme 1) pathway is another branch of the UPR that can be activated by ER stress and has been shown to be required for autophagy induction.[3]

C8_dhCer This compound ER_Stress ER Stress C8_dhCer->ER_Stress ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK UPR_Genes UPR Gene Expression ATF6->UPR_Genes Autophagy Autophagy IRE1->Autophagy C8_dhCer This compound mTORC1 mTORC1 C8_dhCer->mTORC1 Inhibition? p70S6K p70S6K mTORC1->p70S6K Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition Start Cell Culture Treatment Treat with this compound ± Lysosomal Inhibitor Start->Treatment Harvest Harvest Cells Treatment->Harvest WB Western Blot (LC3, p62) Harvest->WB IF Tandem mRFP-GFP-LC3 Microscopy/Flow Cytometry Harvest->IF Analysis Data Analysis and Quantification WB->Analysis IF->Analysis

References

Application Notes: Protocol for Dissolving C8 Dihydroceramide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C8 Dihydroceramide (B1258172) (N-octanoyl-D-erythro-dihydrosphingosine) is a synthetic, cell-permeable sphingolipid. It is the saturated precursor to C8 ceramide and is often used as a negative control in cell signaling studies, as it is considered biologically inactive in many pathways where C8 ceramide is active.[1][2] Due to its lipophilic nature, C8 dihydroceramide is practically insoluble in aqueous solutions and requires an organic solvent for solubilization prior to its use in in vitro experiments, such as cell culture. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.

This document provides a detailed protocol for the proper solubilization, handling, and storage of this compound in DMSO to ensure experimental reproducibility and minimize potential artifacts.

Data Presentation: Solubility and Properties

Proper stock solution preparation begins with understanding the compound's solubility limits. The following table summarizes key properties and solubility data for this compound. Note the variability in reported solubility in DMSO; it is advisable to start with a more conservative concentration, such as 5 mg/mL, to ensure complete dissolution.

ParameterValueSource(s)
Molecular Formula C₂₆H₅₃NO₃[2]
Molecular Weight 427.7 g/mol [2]
Physical Form Waxy solid[3]
Storage Temperature -20°C[1][3]
Solubility in DMSO 5 - 25 mg/mL[1][3]
Molar Equivalent (at 5 mg/mL) ~11.69 mMCalculated
Solubility in Ethanol 5 - 10 mg/mL[1][3]
Solubility in DMF 25 mg/mL[1]

Experimental Protocols

Adherence to aseptic techniques is crucial when preparing solutions for cell culture applications.

This protocol details the steps for creating a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Calibrated analytical balance and weigh paper

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound container and sterile DMSO to room temperature.

  • Weighing: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).

  • Dissolution: Cap the vial tightly and vortex the solution vigorously for 1-2 minutes.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. No particulate matter should be visible.[4]

  • Gentle Warming (Optional): If dissolution is slow or incomplete, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication can also aid dissolution.[4]

  • Storage: Store the resulting stock solution at -20°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can affect compound stability.[4] The solution should be stable for up to 12 months when stored properly.[1]

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for at least 24 hours before treatment.[4]

  • Dilution: Immediately before use, thaw an aliquot of the this compound stock solution at room temperature.

  • Addition to Medium: Add the required volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration.

    • CRITICAL STEP: To prevent precipitation of the lipophilic compound, add the stock solution directly into the medium and immediately mix vigorously by vortexing or repeated pipetting.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically ≤ 0.1%.[4][5]

  • Vehicle Control: Always include a vehicle control in your experimental setup. This control should consist of cells treated with culture medium containing the same final concentration of DMSO as the experimental wells.[4]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound. Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).[4]

Visualizations

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation cluster_application Application weigh 1. Weigh C8 Dihydroceramide add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Warm) add_dmso->dissolve stock 4. Concentrated Stock Solution (e.g., 5 mg/mL) dissolve->stock dilute 5. Dilute Stock in Pre-warmed Medium stock->dilute Aliquot mix 6. Mix Vigorously (Prevent Precipitation) dilute->mix working 7. Final Working Solution mix->working treat 8. Treat Cells working->treat control Vehicle Control (DMSO only) working->control   Prepare Parallel Control

Caption: Workflow for preparing this compound solutions.

G cluster_pathway De Novo Sphingolipid Biosynthesis sphinganine Sphinganine dhcer This compound (Inactive Precursor) sphinganine->dhcer Ceramide Synthase (CerS) cer C8 Ceramide (Active Signaling Molecule) dhcer->cer Dihydroceramide Desaturase (DEGS1) downstream Apoptosis, Cell Cycle Arrest, etc. dhcer->downstream Used as a Negative Control cer->downstream

Caption: Simplified role of Dihydroceramide in sphingolipid signaling.

References

Application Notes and Protocols: In Situ Assay for Measuring C8 Dihydroceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (dhCer) are crucial intermediates in the de novo sphingolipid biosynthesis pathway and have emerged as bioactive molecules involved in various cellular processes, including autophagy, cell cycle arrest, and apoptosis.[1][2] The metabolism of dhCer, particularly its conversion to ceramide by the enzyme dihydroceramide (B1258172) desaturase (DES), is a critical regulatory point in sphingolipid-mediated signaling.[3][4] This document provides detailed protocols for in situ assays to measure the metabolism of C8-dihydroceramide (C8-dhCer), a commonly used substrate for these studies. The assays are designed for use in cultured cells and are applicable to both basic research and drug development for screening potential modulators of sphingolipid metabolism.

Signaling Pathway

The de novo sphingolipid biosynthesis pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[4] A series of enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated by dihydroceramide desaturase (DES) to form ceramide. Ceramide serves as a central hub for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide, in the Golgi apparatus.[2]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS SPT CerS Ceramide Synthase (CerS) DHS->CerS dhCer C8-Dihydroceramide Cer C8-Ceramide DES1 Dihydroceramide Desaturase 1 (DES1) dhCer->DES1 CerS->dhCer Acyl-CoA SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS DES1->Cer

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Protocols

This section details two primary methods for measuring C8-dihydroceramide metabolism in situ: a mass spectrometry-based assay and a fluorescent microscopy-based assay.

Protocol 1: In Situ Dihydroceramide Desaturase (DES) Activity Assay using LC-MS/MS

This protocol is adapted from methodologies that utilize a cell-permeable dihydroceramide analog, C12-dhCCPS, to measure DES activity in intact cells.[5][6][7] The conversion of the substrate to its desaturated product is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.[8][9][10]

Materials:

  • Cultured cells (e.g., SMS-KCNR neuroblastoma cells)[3][5]

  • Cell culture medium and supplements

  • C12-dihydroceramide cyclopropenylsulfonamide (C12-dhCCPS) substrate

  • Internal standard (e.g., C12-dihydroceramide)[7]

  • Solvents for lipid extraction (e.g., 70% Isopropanol: Ethyl Acetate)[7]

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and culture under standard conditions until they reach the desired confluency.

  • Substrate Addition: One hour prior to harvesting, add C12-dhCCPS substrate to the cell culture medium to a final concentration of 500 nM.[7]

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

  • Lipid Extraction:

    • Add 2 mL of 70% isopropanol: ethyl acetate (B1210297) to the harvested cells.[7]

    • Add the internal standard (e.g., 10 µl of C12-dihydroceramide).[7]

    • Vortex the samples thoroughly.

    • Centrifuge to pellet the cell debris.

    • Transfer the supernatant containing the lipid extract to a new tube.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the levels of C12-dhCCPS and its desaturated product, C12-CPPS, by LC-MS/MS.[7]

  • Data Analysis: Calculate DES activity as the ratio of the detected product (C12-CPPS) to the detected substrate (C12-dhCCPS).[7]

LCMS_Workflow A Plate and Culture Cells B Add 500 nM C12-dhCCPS Substrate A->B C Incubate for 1 hour at 37°C B->C D Harvest and Wash Cells C->D E Lipid Extraction with Internal Standard D->E F LC-MS/MS Analysis E->F G Data Analysis (Product/Substrate Ratio) F->G

Caption: LC-MS/MS based in situ DES assay workflow.

Protocol 2: In Situ C8-Dihydroceramide Metabolism using Fluorescent Analogs

This protocol utilizes a fluorescently labeled C6-dihydroceramide analog (NBD-C6-dhCer) to visualize and quantify its metabolism and transport within living cells.[11][12] This method allows for the assessment of not only DES activity but also the subsequent conversion to other complex sphingolipids.

Materials:

  • Cultured cells (e.g., HT29, NRK, BHK, or HL-60 cells)[11]

  • Cell culture medium and supplements

  • 6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl-D-erythro-dihydroceramide (C6-NBD-DH-Cer)

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • High-performance thin-layer chromatography (HPTLC) or High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on coverslips (for microscopy) or in culture dishes (for biochemical analysis) to the desired confluency.

  • Labeling with C6-NBD-DH-Cer:

    • Prepare a stock solution of C6-NBD-DH-Cer in ethanol.

    • Dilute the stock solution in serum-free culture medium to a final concentration of 2-5 µM.[13]

    • Incubate the cells with the labeling medium for a specified time (e.g., 24 hours) at 37°C.[13]

  • For Fluorescence Microscopy:

    • Wash the cells on coverslips with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the intracellular localization of the fluorescent lipid and its metabolites using a fluorescence microscope. The D-erythro isomer is expected to localize to the Golgi apparatus.[11][12]

  • For Biochemical Analysis (HPTLC/HPLC):

    • Harvest the cells and perform lipid extraction using a method like the Bligh and Dyer procedure.[13]

    • Separate the extracted lipids using two-dimensional HPTLC or HPLC.[13]

    • Quantify the individual fluorescent sphingolipid species (C6-NBD-DH-Cer, C6-NBD-Cer, C6-NBD-dihydrosphingomyelin, C6-NBD-dihydroglucosylceramide) by fluorescence detection.[11][13]

Fluorescent_Workflow cluster_analysis A Culture Cells on Coverslips or Dishes B Label with 2-5 µM C6-NBD-DH-Cer A->B C Incubate at 37°C B->C D1 Fluorescence Microscopy (Localization) C->D1 D2 Lipid Extraction C->D2 E2 HPTLC/HPLC Analysis (Quantification) D2->E2

Caption: Fluorescent analog-based in situ assay workflow.

Data Presentation

The following tables summarize quantitative data related to dihydroceramide metabolism, including enzyme kinetics and inhibitor potency, as reported in the literature.

Table 1: Kinetic Parameters of Dihydroceramide Desaturase (DES)

SubstrateApparent Km (µM)Vmax (nmol/min/g protein)Source
C8-dhCer1.92 ± 0.363.16 ± 0.24[3]
NADH43.4 ± 6.474.11 ± 0.18[3]

Table 2: IC50 Values of Dihydroceramide Desaturase (DES) Inhibitors

InhibitorCell Line/SystemIC50 (µM)Source
Fenretinide (4-HPR)Rat liver microsomes2.32[3]
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)Rat liver microsomes1.68[3]

Conclusion

The in situ assays described provide robust and sensitive methods for investigating C8-dihydroceramide metabolism in a cellular context. The choice between the LC-MS/MS-based approach and the fluorescent analog method will depend on the specific research question. The LC-MS/MS assay offers superior quantitative accuracy for measuring enzyme activity, making it ideal for inhibitor screening and detailed kinetic studies. The fluorescent analog method, on the other hand, provides valuable spatial information on lipid trafficking and metabolism within the cell. Both approaches are powerful tools for elucidating the roles of dihydroceramides in cellular signaling and for the development of novel therapeutics targeting sphingolipid pathways.

References

Troubleshooting & Optimization

C8 dihydroceramide solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C8 Dihydroceramide (B1258172). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My C8 dihydroceramide is precipitating in the aqueous buffer/cell culture medium. How can I improve its solubility and delivery?

Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). This compound has very poor solubility in aqueous solutions like phosphate-buffered saline (PBS)[1]. Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF)[1][2][3]. The standard procedure is to first prepare a concentrated stock solution in one of these solvents.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol[1]. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with immediate and vigorous mixing to prevent precipitation[1].

    • Troubleshooting:

      • If precipitation still occurs, try slightly warming the medium before adding the stock solution. Be aware that the compound may precipitate again as the medium cools[4].

      • Using a lower final concentration of this compound may also prevent precipitation[4].

      • Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity[1][4]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments[1][4].

  • Solvent Mixtures: A mixture of ethanol and dodecane (B42187) (98:2, v/v) has been shown to aid in the dispersion of ceramides in aqueous solutions[1][5][6].

  • Bovine Serum Albumin (BSA) Complexes: Complexing the lipid with fatty acid-free BSA can significantly improve its solubility and delivery in aqueous solutions for cell-based assays[5][7][8][9].

    • Protocol: A general method involves creating a thin film of the lipid by evaporating the organic solvent, and then resuspending it in a BSA solution[5][8].

  • Liposomal Formulations: For in vivo applications or to enhance cellular uptake, using liposome-based delivery systems can significantly improve the solubility and efficacy of short-chain ceramides[4][10].

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM) (MW = 427.70 g/mol )Notes
Dimethyl Sulfoxide (DMSO)5[2][3]~11.7A common solvent for creating high-concentration stock solutions. May require gentle warming to fully dissolve[1][2].
Ethanol10[2][3]~23.4Another widely used solvent, often preferred for its lower cytotoxicity compared to DMSO at similar final concentrations[1].
Dimethylformamide (DMF)25[2][3]~58.5An alternative organic solvent.
Phosphate-Buffered Saline (PBS, pH 7.2)<0.05[1]<0.12This compound is poorly soluble in aqueous solutions[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Organic Solvent

This protocol outlines the preparation of a concentrated stock solution of this compound in an organic solvent, which is the first step for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM)[1].

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution[1]. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is typically stable for several months[1].

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer/Cell Culture Medium

This protocol describes the critical step of diluting the organic stock solution into an aqueous medium for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer or complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Preparation: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C to facilitate solubilization[4].

  • Dilution: Directly before use, dilute the this compound stock solution into the pre-warmed medium to the desired final concentration. It is crucial to add the stock solution to the medium while mixing immediately and vigorously to prevent precipitation[1]. A pre-dilution step into a smaller volume of medium before the final dilution can also be beneficial[11].

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO or ethanol) used for the this compound solution to an equivalent volume of the aqueous medium[1][4]. This is essential to distinguish the effects of the dihydroceramide from the solvent.

  • Immediate Use: Use the freshly prepared this compound solution immediately to avoid potential precipitation over time.

Visualizations

G cluster_0 Troubleshooting Workflow Start This compound Precipitation in Aqueous Buffer PrepStock Prepare High-Concentration Stock in DMSO or Ethanol Start->PrepStock Prewarm Pre-warm Aqueous Buffer to 37°C PrepStock->Prewarm Dilute Add Stock to Warmed Buffer with Vigorous Mixing Prewarm->Dilute Observe Observe for Precipitation Dilute->Observe Success Solution is Clear: Proceed with Experiment Observe->Success No Troubleshoot Precipitation Persists Observe->Troubleshoot Yes LowerConc Try Lower Final Concentration Troubleshoot->LowerConc AltMethod Consider Alternative Methods: BSA Conjugation or Liposomes Troubleshoot->AltMethod LowerConc->Dilute

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh C8 Dihydroceramide add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock into Warm Medium thaw->dilute warm_medium Warm Aqueous Medium to 37°C warm_medium->dilute mix Mix Vigorously and Immediately dilute->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing C8 Dihydroceramide in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using C8-ceramide and C8-dihydroceramide in apoptosis studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the difference between C8-ceramide and C8-dihydroceramide for apoptosis studies?

A: C8-ceramide is a cell-permeable, synthetic analog of endogenous ceramide and is widely used to induce apoptosis in various cell lines.[1][2] It acts as a key signaling molecule in pathways leading to programmed cell death.[3][4] C8-dihydroceramide, on the other hand, is the precursor to ceramide in the de novo synthesis pathway.[5][6] Some studies suggest that dihydroceramides can inhibit the formation of ceramide channels in the mitochondrial outer membrane, which is a key step in apoptosis.[6][7] Therefore, while C8-ceramide is a direct apoptosis inducer, the effect of C8-dihydroceramide can be more complex, potentially involving its conversion to ceramide or inhibiting ceramide-mediated effects.[6][8]

Q2: I am not observing apoptosis after treating my cells with C8-ceramide. What are the possible reasons?

A: Several factors could contribute to a lack of apoptotic induction:

  • Suboptimal Concentration: The effective concentration of C8-ceramide is highly cell-type dependent.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[9]

  • Insufficient Incubation Time: The time required to observe apoptosis can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

  • Compound Instability: C8-ceramide is a lipid and can degrade. Ensure it is stored properly at -20°C and avoid repeated freeze-thaw cycles. It is best to prepare fresh dilutions from a stock solution for each experiment.[9]

  • Cell Line Resistance: Some cell lines may be inherently resistant to C8-ceramide due to differences in their ceramide metabolism or signaling pathways.[9]

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipids, potentially reducing the effective concentration of C8-ceramide available to the cells. Consider reducing the serum concentration during treatment if your cell line can tolerate it.[9]

Q3: My vehicle control (e.g., DMSO) is showing high levels of toxicity. How can I fix this?

A: This is a common issue caused by the solvent used to dissolve C8-ceramide. The final concentration of the solvent in the cell culture medium may be too high.

  • Solution: Ensure the final solvent concentration is non-toxic for your cells, which is typically less than or equal to 0.5%, and often as low as 0.1%.[1][9] Always perform a preliminary experiment to determine the maximum non-toxic concentration of the solvent (e.g., DMSO) alone on your specific cell line.[9]

Q4: The C8-ceramide is precipitating out of my culture medium. What should I do?

A: C8-ceramide has poor solubility in aqueous solutions.[1]

  • Troubleshooting: If you observe precipitation, try slightly warming the medium before adding the C8-ceramide stock solution.[9] However, be aware that it might precipitate again as the medium cools.[9] Using a lower final concentration can also prevent this issue. For improved solubility and efficacy, consider using liposomal formulations of C8-ceramide.[9]

Quantitative Data Summary

The following table summarizes the effective concentrations of C8-ceramide used to induce apoptosis in various cell lines. This data can serve as a starting point for designing your dose-response experiments.

Cell LineCell TypeIC50 (µM)Apoptotic Cells (%)Treatment Conditions
H1299[10]Human Non-Small Cell Lung Cancer22.9Up to ~50%24 hours
C6[10]Rat Glioma32.7 (in DMSO)Not SpecifiedNot Specified
OV2008[10]Human Ovarian Cancer41.69 (in DMSO)Not SpecifiedNot Specified
HT-29[10]Human Colon Adenocarcinoma42.16 (in DMSO)Not SpecifiedNot Specified
AECII[10]Mouse Alveolar Type II EpithelialNot SpecifiedUp to 91.33%24 hours (80 µM)

Experimental Protocols & Methodologies

Protocol 1: Preparation of C8-Ceramide Stock Solution

  • Materials:

    • N-octanoyl-sphingosine (C8-ceramide) powder[1]

    • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol[1]

    • Sterile microcentrifuge tubes[1]

  • Procedure:

    • Allow the C8-ceramide powder to reach room temperature before opening the vial to prevent condensation.[1]

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of C8-ceramide powder in DMSO or ethanol.[1]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the stock solution at -20°C.[9]

Protocol 2: Cell Treatment with C8-Ceramide

  • Procedure:

    • Seed cells at an optimal density in culture plates and allow them to adhere overnight.[2]

    • The next day, perform a serial dilution of the C8-ceramide stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 50 µM).[2]

    • Prepare a vehicle control by adding the same volume of solvent (e.g., DMSO) used for the highest C8-ceramide concentration to the medium. The final solvent concentration should not exceed 0.5%.[1]

    • Remove the existing medium from the cells and replace it with the medium containing C8-ceramide or the vehicle control.[1]

    • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[1]

Protocol 3: Cell Viability Assessment (MTT Assay)

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

    • 96-well plate with treated and control cells[1]

  • Procedure:

    • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well.[1]

    • Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2]

    • Carefully remove the medium.[1]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[1][2]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit[1]

    • Phosphate-Buffered Saline (PBS)[1]

    • Flow cytometer[1]

  • Procedure:

    • Following treatment, harvest both floating and adherent cells by trypsinization and centrifugation.[1][2]

    • Wash the cells with cold PBS.[9]

    • Resuspend the cell pellet in the provided Annexin V binding buffer.[9]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.[9]

    • Incubate the cells in the dark.

    • Analyze the stained cells promptly by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[9]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start stock Prepare C8-Ceramide Stock Solution (in DMSO) start->stock seed Seed Cells at Optimal Density stock->seed dose_response Dose-Response & Time-Course Experiment seed->dose_response treat Treat Cells with Optimal Concentration & Time dose_response->treat assay Perform Assay (e.g., Viability, Apoptosis) treat->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: General experimental workflow for optimizing C8-ceramide concentration.[9]

G C8 C8-Ceramide ROS Increased Intracellular Reactive Oxygen Species (ROS) C8->ROS SOD SOD1/SOD2 Switch (SOD1↓, SOD2↑) ROS->SOD CyclinD1 Cyclin D1 Accumulation SOD->CyclinD1 Apoptosis Apoptosis SOD->Apoptosis G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest G1Arrest->Apoptosis Caspase Cleaved Caspase-3 ↑ Apoptosis->Caspase

Caption: C8-ceramide induced apoptotic signaling pathway in H1299 cells.[2][4]

References

long-term stability of C8 dihydroceramide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C8 Dihydroceramide (B1258172) (N-octanoyl-D-erythro-sphinganine). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of C8 dihydroceramide in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a synthetic, cell-permeable sphingolipid. It is the saturated analogue of C8 ceramide and lacks the 4,5-trans double bond in the sphingoid backbone. In research, it is primarily used as a negative control for its bioactive counterpart, C8 ceramide, as it is considered biologically inactive in many signaling pathways.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C, where it is stable for up to 12 months.[2] For solutions, it is recommended to store them in tightly sealed vials at -20°C or -80°C. To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.

SolventApproximate Solubility
Dimethylformamide (DMF)25 mg/mL[2][3]
Ethanol (B145695)10 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[2][3]

For cell culture experiments, DMSO or ethanol are commonly used. For analytical purposes like HPTLC or HPLC/MS, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is often employed.[4]

Q4: My this compound is precipitating in the cell culture medium. How can I prevent this?

A4: This is a common issue due to the hydrophobic nature of this compound and its poor aqueous solubility. Here are some strategies to prevent precipitation:

  • Use a Concentrated Stock Solution: Prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Proper Dilution Technique: Dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.

  • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used to dissolve the this compound.[5]

  • Consider Liposomal Formulations: For improved delivery and solubility, consider using liposomal formulations of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or No Experimental Effect Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Store the solid compound and stock solutions at -20°C. Prepare fresh dilutions from the stock for each experiment.[6]
Suboptimal Concentration: The effective concentration is cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Culture Conditions: High cell density or interference from serum components.Ensure cells are in the exponential growth phase during treatment. Consider reducing the serum concentration or using serum-free media if appropriate for your cell line.
High Toxicity in Vehicle Control Group Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.Ensure the final solvent concentration in the culture medium does not exceed 0.1%.[5] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.
Precipitation in Cell Culture Medium Poor Aqueous Solubility: The hydrophobic nature of this compound leads to "solvent shock" when added to aqueous solutions.Prepare a concentrated stock in an appropriate organic solvent. Add the stock solution to pre-warmed media while vortexing. Consider using a carrier molecule like fatty acid-free BSA or liposomal delivery systems.[7]
High Background or Non-Specific Effects in Analytical Quantification (e.g., LC-MS/MS) Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound.Optimize the sample cleanup procedure. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can help remove interfering substances. Adjusting the chromatographic separation may also be necessary.
Contamination: Contamination of the column or system with other lipids.Flush the column and the entire LC system thoroughly. Use an in-line filter to protect the column from particulates.[8]

Long-Term Stability of this compound in Solution

While specific quantitative data on the degradation rate of this compound in various solvents is not extensively published, the following table provides general stability guidelines based on best practices for lipid storage. For long-term storage, it is recommended to store lipid extracts in an organic solvent at -80°C in airtight containers to minimize exposure to light and oxygen.[6] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can further prevent oxidation.

Storage ConditionSolventExpected StabilityRecommendations
-20°CDMSO, EthanolStable for several monthsAliquot stock solutions to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.
-80°CDMSO, EthanolExpected to be stable for >1 yearPreferred for long-term storage. Use glass vials for storage in organic solvents at temperatures below -20°C.[9]
4°CAqueous Buffers/MediaUnstable, prone to precipitation and degradationNot recommended for storage. Prepare fresh working solutions for each experiment.
Room TemperatureAqueous Buffers/MediaHighly unstableAvoid storing this compound solutions at room temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Treatment of Cells with this compound

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., multi-well plates)

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.

  • Prepare a vehicle control by adding the same volume of the organic solvent used for the this compound stock solution to an equal volume of cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for accurate quantification.

1. Lipid Extraction (Bligh-Dyer Method):

  • Homogenize cell pellets or tissue samples in a mixture of chloroform:methanol (1:2, v/v).

  • Add an appropriate internal standard (e.g., a non-endogenous odd-chain dihydroceramide).

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase).

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is commonly used.[10]

    • Mobile Phase A: Water with 0.1-0.2% formic acid and/or ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1-0.2% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate the lipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor ion for this compound is its [M+H]⁺ ion, and a common product ion results from the loss of the fatty acyl chain and dehydration of the sphingoid base.

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This compound is an intermediate in this pathway, which is subsequently converted to C8 ceramide by the enzyme dihydroceramide desaturase (DEGS1).

de_novo_synthesis cluster_downstream Further Metabolism serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) keto_sphinganine->sphinganine 3-KSR c8_dh_cer This compound sphinganine->c8_dh_cer CerS c8_cer C8 Ceramide c8_dh_cer->c8_cer DEGS1 complex_sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) c8_cer->complex_sphingolipids

Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Dihydroceramide Accumulation and Cellular Signaling

Accumulation of dihydroceramide, often induced by inhibiting DEGS1, can lead to cellular responses such as autophagy and can modulate apoptosis.

dhcer_signaling cluster_stimulus Stimulus cluster_cellular_process Cellular Consequences degs1_inhibitor DEGS1 Inhibitor (e.g., Fenretinide) dhcer_accum Dihydroceramide Accumulation degs1_inhibitor->dhcer_accum akt_mtor Akt/mTORC1 Pathway dhcer_accum->akt_mtor Inhibits cer_channel Ceramide Channel Formation dhcer_accum->cer_channel Hinders autophagy Autophagy Induction akt_mtor->autophagy Inhibits apoptosis Apoptosis Modulation cer_channel->apoptosis Promotes

Caption: Signaling effects of dihydroceramide accumulation.

Experimental Workflow for Stability Assessment

A typical workflow to assess the stability of this compound in solution involves storing aliquots under different conditions and quantifying the remaining compound at various time points using a validated analytical method.

stability_workflow start Prepare this compound Stock Solution aliquot Aliquot into Multiple Vials start->aliquot baseline Analyze Time 0 Samples (Establish Baseline) aliquot->baseline storage Store Aliquots at Different Conditions (-20°C, -80°C, etc.) aliquot->storage data_analysis Calculate Percent Degradation vs. Baseline baseline->data_analysis timepoint_analysis Analyze Samples at Predetermined Time Points storage->timepoint_analysis timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Dihydroceramide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroceramide (B1258172) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offer detailed protocols, and answer frequently asked questions related to the analysis of dihydroceramides.

Frequently Asked Questions (FAQs)

Q1: My dihydroceramide levels are consistently low or undetectable. What are the potential causes?

A1: Low or undetectable dihydroceramide levels can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Cell Lysis: Incomplete disruption of cell membranes will result in poor recovery of intracellular lipids. The lysis method should be appropriate for your cell type; some cells may require more rigorous mechanical disruption (e.g., sonication) in addition to chemical lysis.

  • Inefficient Lipid Extraction: The choice of solvent system is critical. A common and effective method is a two-phase extraction using a chloroform (B151607) and methanol (B129727) mixture. The ratio of solvents may need to be optimized for your specific sample type. Ensure thorough mixing and proper phase separation to maximize the recovery of lipids in the organic phase.

  • Sample Handling and Storage: Dihydroceramides, like other lipids, are susceptible to degradation. It is crucial to work with samples on ice and to store lipid extracts at -80°C under an inert gas (like nitrogen or argon) to prevent oxidation.

  • Low Abundance in a Specific Condition: In some biological contexts, dihydroceramide levels may be inherently low. Consider increasing the amount of starting material (e.g., cell number or tissue weight) if possible.

Q2: I am observing high variability in my dihydroceramide measurements between replicates. What could be the reason?

A2: High variability is a common challenge in lipidomics. Potential sources of inconsistency include:

  • Inconsistent Sample Preparation: Ensure that each replicate is processed identically. This includes cell seeding density, treatment conditions (e.g., inhibitor concentration and incubation time), and the volumes and timing of reagent additions during extraction.

  • Pipetting Errors: Accurate pipetting of small volumes, especially of viscous organic solvents, is crucial. Use calibrated pipettes and appropriate techniques to minimize errors.

  • Instrumental Variability: While modern mass spectrometers are generally robust, fluctuations in performance can occur. Regular calibration and the use of internal standards in every sample are essential to correct for variations in instrument response and ionization efficiency.

  • Batch Effects: When analyzing a large number of samples, it is advisable to process them in a single batch to avoid variations that can arise from performing extractions or analyses on different days. If this is not feasible, include quality control samples in each batch to monitor for and potentially correct for batch-to-batch variation.

Q3: How can I confirm that the changes I see in dihydroceramide levels are due to inhibition of the de novo synthesis pathway?

A3: To specifically attribute changes in dihydroceramide to the de novo pathway, consider the following:

  • Use of Specific Inhibitors: Employ well-characterized inhibitors of key enzymes in the pathway. For instance, Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo synthesis.[1]

  • Measure Precursor and Product Levels: A hallmark of de novo pathway inhibition is a decrease in both dihydroceramides and their downstream products, ceramides.[1] Conversely, inhibition of dihydroceramide desaturase (the enzyme that converts dihydroceramides to ceramides) will lead to an accumulation of dihydroceramides and a decrease in ceramides.

  • Metabolic Labeling: Use stable isotope-labeled precursors, such as ¹³C-serine or ¹³C-palmitate, and trace their incorporation into dihydroceramides using mass spectrometry. A reduction in the labeled dihydroceramide pool in treated samples compared to controls provides direct evidence of inhibited de novo synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Dihydroceramides
Potential Cause Recommended Solution
Incomplete Cell Lysis Optimize the lysis procedure for your specific cell type. Consider combining chemical lysis with mechanical methods like sonication or bead beating, especially for cells with tough membranes.
Inefficient Extraction Solvent Use a mixture of polar and non-polar solvents, such as chloroform:methanol (2:1, v/v), to effectively disrupt protein-lipid complexes and solubilize lipids. The ratio may need to be adjusted based on the lipid content of your sample.
Suboptimal Sample-to-Solvent Ratio For samples with high lipid content, increase the solvent volume to ensure complete extraction. The Folch method, with a higher solvent-to-sample ratio, is often preferred for tissues or cell pellets.
Incomplete Phase Separation Ensure vigorous mixing of the organic and aqueous phases, followed by sufficient centrifugation time and force to achieve a clear separation.
Lipid Degradation Minimize freeze-thaw cycles. Store lipid extracts under an inert atmosphere (nitrogen or argon) at -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Issue 2: Inconsistent LC-MS/MS Results
Potential Cause Recommended Solution
Matrix Effects The co-elution of other molecules from the sample matrix can suppress or enhance the ionization of dihydroceramides, leading to inaccurate quantification. Use of a stable isotope-labeled internal standard for each dihydroceramide species of interest is the most effective way to correct for matrix effects.
Poor Chromatographic Resolution Optimize the liquid chromatography method to ensure baseline separation of different dihydroceramide species and from other interfering lipids. This may involve adjusting the column chemistry, mobile phase composition, and gradient profile.
Carryover Inject a blank solvent sample between experimental samples to check for and minimize carryover from the autosampler or column.
In-source Fragmentation Dihydroceramides can undergo fragmentation in the ion source of the mass spectrometer. Optimize source parameters (e.g., temperature, voltages) to minimize fragmentation and maximize the signal of the desired precursor ion.
Incorrect Internal Standard Concentration Ensure the concentration of the internal standard is within the linear dynamic range of the assay and is appropriate for the expected levels of the endogenous analyte.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Folch Method)
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube. Add an appropriate amount of a stable isotope-labeled internal standard for dihydroceramides.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully aspirate the upper aqueous layer. Collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen gas.

  • Reconstitution and Storage: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis. Store at -80°C under nitrogen until analysis.

Protocol 2: In Vitro Ceramide Synthase Activity Assay using NBD-Sphinganine

This protocol is adapted from established methods and utilizes a fluorescently labeled substrate for a non-radioactive assay.[2][3][4][5][6]

  • Preparation of Cell Lysate:

    • Homogenize cells or tissues in an assay buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, and 0.1% (w/v) fatty acid-free BSA).

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 10 µM NBD-sphinganine, and 50 µM of a specific fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6 activity).[4]

    • To test for inhibition, pre-incubate a parallel set of samples with the inhibitor of interest.

    • Initiate the reaction by adding 20-50 µg of cell lysate protein.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.

    • Perform a lipid extraction as described in Protocol 1.

  • Analysis:

    • Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using either thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Quantify the amount of NBD-dihydroceramide formed by comparing its fluorescence intensity to a standard curve.

Quantitative Data Summary

Table 1: Effects of Dihydroceramide Desaturase (DES) Inhibitors on Dihydroceramide Levels
InhibitorCell Line/SystemConcentrationEffect on Dihydroceramide LevelsReference
Fenretinide (4-HPR)SMS-KCNR neuroblastoma cells5 µMSignificant increase[7]
Fenretinide (4-HPR)Rat liver microsomesIC₅₀ = 2.32 µMInhibition of DES activity[8]
XM462Rat liver microsomesIC₅₀ = 8.2 µMInhibition of DES activity[8]
GT11Primary cultured cerebellar neuronsIC₅₀ = 23 nMInhibition of DES activity[9]
SKI IIHGC 27 cells10 µMDecreased DES1 activity[10]
Table 2: Changes in Dihydroceramide Levels in Response to Cellular Stress and Treatments
Treatment/ConditionCell Line/TissueChange in Dihydroceramide LevelsReference
Hydrogen Peroxide (Oxidative Stress)HEK293, MCF7, A549, SMS-KCNR cellsSignificant increase across all cell lines[11]
PalmitateC2C12 myotubesDose-dependent increase in DES1 mRNA[12]
Palmitate + LPSMacrophagesSynergistic increase in C16-dihydroceramide[13]
AdipoR2 Silencing + PalmitateHEK293 cells~67% decrease in dihydroceramides with AdipoR2 overexpression[14]

Signaling Pathways and Workflows

De Novo Dihydroceramide Synthesis Pathway

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Keto_sphinganine 3-Ketosphinganine SPT->Keto_sphinganine KSR 3-Ketosphinganine Reductase (KSR) Keto_sphinganine->KSR Sphinganine Sphinganine (Dihydro-sphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CerS DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide

Caption: The de novo synthesis pathway of dihydroceramides in the endoplasmic reticulum.

Experimental Workflow for Dihydroceramide Analysis

experimental_workflow Start Start: Cultured Cells or Tissue Sample Lysis Cell Lysis and Homogenization Start->Lysis Extraction Lipid Extraction (e.g., Folch Method) Lysis->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down Under Nitrogen Organic_Phase->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End End: Dihydroceramide Levels Data_Analysis->End

Caption: A typical experimental workflow for the analysis of dihydroceramides.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic Start Inconsistent Dihydroceramide Results Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Extraction Evaluate Lipid Extraction Efficiency Start->Check_Extraction Check_LCMS Assess LC-MS/MS Performance Start->Check_LCMS Consistent_Prep Consistent Reagent Prep & Handling? Check_Sample_Prep->Consistent_Prep Consistent_Incubation Consistent Incubation Times? Check_Sample_Prep->Consistent_Incubation Consistent_Volumes Accurate Pipetting? Check_Sample_Prep->Consistent_Volumes Phase_Separation Clear Phase Separation? Check_Extraction->Phase_Separation Solvent_Choice Optimal Solvent System? Check_Extraction->Solvent_Choice Internal_Standard Internal Standard Used? Check_LCMS->Internal_Standard Calibration_Curve Linear Calibration Curve? Check_LCMS->Calibration_Curve Peak_Shape Good Peak Shape & Resolution? Check_LCMS->Peak_Shape Solution Optimize Protocol and Re-run Experiment Consistent_Prep->Solution Consistent_Incubation->Solution Consistent_Volumes->Solution Phase_Separation->Solution Solvent_Choice->Solution Internal_Standard->Solution Calibration_Curve->Solution Peak_Shape->Solution

Caption: A logical flowchart for troubleshooting inconsistent dihydroceramide results.

References

preventing degradation of C8 dihydroceramide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C8 dihydroceramide (B1258172). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of C8 dihydroceramide for reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, it is reported to be stable for at least 12 months to four years.[1][2]

Q2: In what solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1][2] It is also soluble in chloroform.[2]

Q3: Is this compound susceptible to oxidation during storage?

A3: this compound is a saturated molecule, lacking the 4,5-trans double bond found in C8 ceramide.[1] This structural feature makes it inherently less susceptible to oxidation under normal storage conditions. The primary oxidative process involving dihydroceramides is the enzymatic conversion to ceramides (B1148491) by dihydroceramide desaturase, which is not a concern during abiotic storage.[3][4][5]

Q4: Can this compound undergo hydrolysis during storage?

A4: this compound contains an amide linkage that can be susceptible to hydrolysis under strongly acidic or basic conditions. However, when stored as a solid at -20°C or in a recommended anhydrous organic solvent, the risk of hydrolysis is minimal.

Q5: I observed a change in the appearance of my this compound after storage. What could be the cause?

A5: If stored improperly (e.g., not tightly sealed), the compound may absorb moisture, leading to changes in its physical appearance. While chemical degradation is less likely for the pure compound under recommended conditions, contamination or inappropriate storage temperature could be a factor. It is recommended to aliquot the compound upon receipt to minimize contamination and freeze-thaw cycles.

Q6: How can I check for the degradation of my this compound sample?

A6: You can assess the purity and potential degradation of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This method allows for the separation and quantification of this compound and potential degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Reduced biological activity (when used as a negative control) Degradation of the compound due to improper storage.Ensure the compound has been stored at -20°C in a tightly sealed container. Verify the age of the stock. For critical experiments, use a fresh vial of this compound.
Contamination of the stock solution.Prepare fresh stock solutions from the solid compound in an appropriate anhydrous solvent. Use sterile techniques when handling solutions.
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.This compound has poor solubility in aqueous solutions. For cell-based assays, it is common to first dissolve it in an organic solvent like DMSO or ethanol and then dilute it in the culture medium. To improve dispersion, complexing with bovine serum albumin (BSA) can be effective.
Inconsistent experimental results Multiple freeze-thaw cycles of the stock solution.Aliquot the this compound stock solution into single-use vials upon preparation to avoid repeated freezing and thawing.
Evaporation of the solvent from the stock solution.Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability

This protocol provides a framework for evaluating the stability of this compound under different storage conditions.

Materials:

  • This compound stock solution

  • Storage containers (e.g., cryovials)

  • Freezers set at -20°C and -80°C, and a benchtop space at room temperature (~25°C)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a fresh stock solution of this compound as described in Protocol 1.

  • Aliquot the stock solution into multiple storage vials.

  • Analyze a subset of the aliquots immediately (Time 0) using a validated LC-MS/MS method to establish a baseline concentration.

  • Store the remaining aliquots under the different conditions to be tested (e.g., -20°C, -80°C, room temperature).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition.

  • Analyze the samples using the same LC-MS/MS method.

  • Compare the measured concentrations at each time point to the baseline (Time 0) concentration to determine the percentage of degradation.

Visualizations

Signaling Pathway Context

This compound is a precursor in the de novo sphingolipid synthesis pathway. It is converted to C8 ceramide by the enzyme dihydroceramide desaturase (DES). This compound itself is generally considered biologically inactive and is often used as a negative control in studies involving C8 ceramide.

Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_ER_Golgi ER/Golgi Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS C8 Ceramide C8 Ceramide This compound->C8 Ceramide DES

Caption: De novo synthesis of C8 ceramide from this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound under various storage conditions.

Stability_Workflow Prepare_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Prepare_Stock->Aliquot Time_Zero Time 0 Analysis (LC-MS/MS) Aliquot->Time_Zero Storage Store at Different Conditions (-80°C, -20°C, Room Temp) Aliquot->Storage Compare Compare to Time 0 to Determine Degradation Time_Zero->Compare Time_Points Analyze at Predetermined Time Points (LC-MS/MS) Storage->Time_Points Time_Points->Compare

Caption: Workflow for this compound stability testing.

References

challenges in quantifying C8 dihydroceramide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of C8 dihydroceramide (B1258172) and other sphingolipids in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying C8 dihydroceramide?

A1: The most widely used technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying specific lipid species within a complex mixture.[2] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides excellent specificity for targeted analytes like this compound.[1][2][4]

Q2: Why is choosing the right internal standard (IS) so critical for accurate quantification?

A2: An appropriate internal standard is essential to correct for variability during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and ionization efficiency).[5] Ideally, a stable isotope-labeled version of the analyte (e.g., D7-C8 dihydroceramide) is the best choice as it has nearly identical physicochemical properties to the analyte.[5] If a stable isotope-labeled standard is unavailable, a non-naturally occurring odd-chain dihydroceramide (like C17 dihydroceramide) can be used.[5][6] Using an IS from a different lipid class can lead to inaccurate quantification due to differences in extraction recovery and ionization response.

Q3: What are matrix effects and how can they impact my results?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (e.g., salts, proteins, other lipids). This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[1] In complex samples like plasma, signal suppression can be significant.[1] To mitigate this, efficient sample preparation to remove interfering substances and the use of a suitable internal standard that experiences similar matrix effects are crucial.[7]

Q4: Can I distinguish this compound from other isobaric lipids?

A4: Yes, while isobaric interference (compounds with the same nominal mass-to-charge ratio) is a significant challenge, it can be overcome.[3] High-resolution mass spectrometry (HRMS) can differentiate between molecules with very slight mass differences based on their elemental composition.[3] Additionally, optimizing chromatographic separation to resolve isobars before they enter the mass spectrometer is a key strategy.[3] Finally, tandem mass spectrometry (MS/MS) provides specificity by monitoring unique fragment ions specific to the structure of this compound.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.[8] 2. Inappropriate mobile phase pH for the analyte.[8] 3. Injection of sample in a solvent much stronger than the mobile phase.[8] 4. Extra-column volume (e.g., long tubing, poor connections).[8]1. Flush the column with a strong solvent or replace it if it's old. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds, a lower pH is often better for peak shape on reversed-phase columns.[9] 3. Reconstitute the final sample extract in the initial mobile phase.[10] 4. Use shorter, narrower tubing and ensure all fittings are properly made.
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction from the sample matrix.[11] 2. Significant ion suppression due to matrix effects.[1] 3. Suboptimal MS source parameters (e.g., capillary voltage, gas flow, temperature).[6] 4. Analyte degradation during sample storage or preparation.[9]1. Test different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction) to maximize recovery.[7][11] 2. Improve sample cleanup. For plasma, an additional solid-phase extraction (SPE) step might be necessary.[9] Diluting the sample can also reduce matrix effects. 3. Optimize MS source conditions by infusing a standard solution of this compound.[6] 4. Ensure samples are stored at -80°C and processed quickly on ice. Consider adding antioxidants or enzyme inhibitors if degradation is suspected.[9]
High Variability Between Replicates 1. Inconsistent sample preparation (pipetting errors, inconsistent extraction times). 2. Precipitate formation in the sample vial after extraction. 3. Carryover from a previous high-concentration sample.1. Use calibrated pipettes and standardize all steps of the extraction protocol. Automation can improve consistency. 2. Centrifuge samples again immediately before placing them in the autosampler. 3. Implement a robust needle wash protocol in the LC method, using a strong organic solvent. Inject blank samples after high-concentration samples to confirm no carryover.[2]
Inaccurate Quantification 1. Incorrect choice of internal standard.[6] 2. Non-linearity of the calibration curve, especially at the low or high end. 3. Presence of an undetected isobaric interference.[3]1. Use a stable isotope-labeled this compound if possible. If not, use an internal standard from the same lipid class with a similar chain length.[5] 2. Narrow the concentration range of your calibration curve or use a weighted regression model. Ensure the Lower Limit of Quantification (LLOQ) is properly established.[2] 3. Use HRMS to check for other elemental compositions at the same m/z.[3] Test different chromatographic conditions to see if the peak splits. Monitor multiple MS/MS transitions to ensure they all respond proportionally.

Experimental Protocols

Protocol 1: Protein Precipitation for Dihydroceramide Extraction from Serum

This protocol is a high-throughput method suitable for large sample sets.[1][2]

  • Sample Preparation: Aliquot 10 µL of serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of 2-propanol and 200 µL of the internal standard working solution (e.g., a mix of stable isotope-labeled standards in methanol).[1]

  • Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer 180 µL of the supernatant to an autosampler vial with a micro-insert for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction for Dihydroceramides from Plasma

This method provides a cleaner extract compared to protein precipitation.[11]

  • Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Extraction Solvent Addition: Add 100 µL of a 1-butanol/methanol (1:1, v/v) solution containing the internal standards.[11]

  • Extraction: Vortex the mixture for 10 seconds.

  • Incubation: Incubate the mixture on a shaker for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. This method avoids the need for drying and reconstitution steps.[10][11]

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods quantifying dihydroceramides.

Table 1: LC-MS/MS Method Validation Parameters Data compiled from a high-throughput method for serum ceramides (B1148491) and dihydroceramides.[1][2]

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ) 1 nMThe lowest concentration that can be quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99Indicates a strong correlation between concentration and instrument response across the calibration range.
Precision (CV%) < 15%Measures the closeness of repeated measurements (intra- and inter-assay variability).
Accuracy (% Error) < 15%Measures how close the measured value is to the true value.
Extraction Recovery > 90%The efficiency of the extraction process in recovering the analyte from the matrix.
Stability > 85%Assesses the analyte's stability under various conditions (e.g., freeze-thaw, bench-top).

Visualizations

Ceramide Signaling and Metabolism

Ceramides and their precursors, dihydroceramides, are central hubs in sphingolipid metabolism and are involved in critical cell signaling pathways that regulate processes like apoptosis and cell proliferation.[1]

Ceramide_Pathway DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) dhCer Dihydroceramides (dhCer) (e.g., C8-dhCer) DeNovo->dhCer Cer Ceramides (Cer) dhCer->Cer DEGS1 Complex Complex Sphingolipids Cer->Complex S1P Sphingosine-1-Phosphate (S1P) Cer->S1P Ceramidase, SphK Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis SM Sphingomyelin SM->Cer SMase Proliferation Cell Proliferation Survival S1P->Proliferation

Caption: De novo synthesis pathway leading to dihydroceramides and ceramides, and their roles in cell fate.

General LC-MS/MS Workflow for this compound Quantification

This diagram outlines the typical experimental steps from sample collection to data analysis for quantifying this compound.

LCMS_Workflow Sample 1. Complex Sample (e.g., Plasma, Serum) Spike 2. Spike Internal Standard (e.g., Stable Isotope Labeled IS) Sample->Spike Extract 3. Extraction (Protein Precipitation or LLE) Spike->Extract Separate 4. LC Separation (Reversed-Phase C8/C18 Column) Extract->Separate Ionize 5. Ionization (Electrospray - ESI) Separate->Ionize Detect 6. MS/MS Detection (MRM Mode) Ionize->Detect Quantify 7. Data Analysis (Peak Integration & Quantification) Detect->Quantify

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Troubleshooting Logic for Inaccurate Quantification

This decision tree illustrates a logical approach to diagnosing issues with inaccurate quantification.

Troubleshooting_Logic Start Inaccurate Quantification Detected CheckIS Is the Internal Standard appropriate and stable? Start->CheckIS CheckCal Is the Calibration Curve linear (R² > 0.99)? CheckIS->CheckCal Yes FixIS Solution: Use stable isotope-labeled IS or odd-chain homologue. CheckIS->FixIS No CheckMatrix Are Matrix Effects Suspected? CheckCal->CheckMatrix Yes FixCal Solution: Adjust concentration range, use weighted regression. CheckCal->FixCal No CheckIsobar Is Isobaric Interference Possible? CheckMatrix->CheckIsobar No FixMatrix Solution: Improve sample cleanup, dilute sample. CheckMatrix->FixMatrix Yes FixIsobar Solution: Optimize chromatography, use HRMS or multiple transitions. CheckIsobar->FixIsobar Yes End Quantification Improved CheckIsobar->End No FixIS->Start FixCal->Start FixMatrix->Start FixIsobar->Start

Caption: A decision tree for troubleshooting inaccurate this compound quantification.

References

minimizing off-target effects of C8 dihydroceramide treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C8 Dihydroceramide (B1258172). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with C8 Dihydroceramide (N-octanoyl-D-erythro-sphinganine).

Frequently Asked Questions (FAQs)

Q1: Is this compound truly biologically inactive?

While traditionally used as a negative control for the bioactive C8 ceramide, emerging evidence suggests that this compound is not entirely inert.[1][2] Exogenously applied short-chain dihydroceramides can induce cellular responses, including endoplasmic reticulum (ER) stress and autophagy.[1][2] Its "inactivity" is relative to the potent pro-apoptotic effects of C8 ceramide, but it should not be assumed to have no biological effects.

Q2: What are the potential off-target effects of this compound treatment?

The primary off-target effects to consider are:

  • Induction of ER Stress and the Unfolded Protein Response (UPR): Accumulation of dihydroceramides in the ER can trigger the UPR.[1]

  • Autophagy: Following ER stress, this compound can induce autophagy.[1][2]

  • Metabolic Conversion: Exogenous this compound can be metabolized by cells. It can be converted to other sphingolipids, which may have their own biological activities.[3] It can also be acylated with different endogenous fatty acids.[4]

  • Alterations in Membrane Properties: The accumulation of dihydroceramides can alter the fluidity and biophysical properties of cellular membranes.[2][5]

Q3: How can I be sure the effects I'm seeing are from this compound itself and not its metabolites?

To confirm that the observed cellular response is due to this compound and not a downstream metabolite, consider using a non-metabolizable analog. A deuterated version of this compound (d2-C8-dhCER) has been used experimentally to induce effects like ER stress and cell cycle delay, confirming the bioactivity of the parent molecule.[1]

Q4: What is the recommended solvent and final concentration for this compound in cell culture?

This compound is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a concentrated stock solution in 100% DMSO. This stock should then be diluted into pre-warmed (37°C) culture medium with vigorous vortexing to the desired final concentration. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept to a minimum, ideally ≤ 0.1%.

Q5: Why am I seeing toxicity in my vehicle control group?

Toxicity in the vehicle control group is typically due to the solvent (e.g., DMSO). It's crucial to determine the maximum non-toxic concentration of the solvent for your specific cell line by performing a dose-response experiment with the solvent alone. If the final solvent concentration is confirmed to be non-toxic, consider issues with the quality of the solvent or potential contamination.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect
Potential Cause Troubleshooting Steps
Compound Degradation Store this compound at -20°C as a powder or in a suitable solvent. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation in Media Due to its hydrophobic nature, this compound can precipitate in aqueous culture media. Try slightly warming the medium before adding the stock solution. Using a lower final concentration or employing a delivery vehicle like liposomes can also improve solubility.
Cell Line Resistance Some cell lines may be less sensitive due to differences in lipid metabolism or signaling pathways. Consider trying a different cell line or increasing the concentration/duration of the treatment.
Metabolic Clearance Cells may rapidly metabolize the this compound. Consider a time-course experiment to determine the optimal treatment duration. For longer-term studies, repeated dosing may be necessary.
Issue 2: High Background or Off-Target Effects
Potential Cause Troubleshooting Steps
Solvent Toxicity Ensure the final solvent (e.g., DMSO) concentration is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only toxicity curve for your specific cell line.
Metabolic Conversion The observed effects may be due to metabolites of this compound. Use a non-metabolizable analog like d2-C8-dihydroceramide as a control to confirm the effect is from the parent compound.[1]
Unintended Signaling This compound can induce ER stress and autophagy.[1][2] Assay for markers of these pathways (e.g., XBP-1 splicing for ER stress, LC3-II conversion for autophagy) to understand the cellular response.
Purity of Compound Ensure the this compound used is of high purity (≥98%). Impurities could contribute to off-target effects.

Data Presentation

Table 1: Summary of Cellular Effects of Dihydroceramide Accumulation/Treatment

Cellular Process Effect Model System Notes Reference
ER Stress Induction of Unfolded Protein Response (UPR), XBP-1 splicingHGC-27 cellsObserved with both DEGS-1 inhibitors and exogenous deuterated C8-dhCER[1]
Autophagy InductionProstate cancer cells, HGC-27 cellsCan be a pro-survival or pro-death response depending on the context.[1][2]
Cell Cycle Temporary arrest in G0/G1 phaseHGC-27 cellsEffect observed with deuterated C8-dhCER, suggesting it is not due to metabolism.[1]
Adipogenesis Prevention/impairment3T3-L1 preadipocytesAssociated with increased oxidative stress and cell death.[6]
Insulin (B600854) Sensitivity Decreased in vitroHuman primary myotubesSuggests a signaling role for extracellular dihydroceramides.[7]

Experimental Protocols

Protocol 1: Assessing Off-Target ER Stress Induction
  • Cell Seeding: Plate cells (e.g., HGC-27) at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 5-50 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control for ER stress, such as tunicamycin (B1663573) (1 µg/ml).

  • Incubation: Incubate for desired time points (e.g., 6, 16, 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA.

  • RT-PCR for XBP-1 Splicing: Perform reverse transcription followed by PCR to amplify the XBP-1 transcript.

  • Gel Electrophoresis: Resolve the PCR products on a high-percentage acrylamide (B121943) or agarose (B213101) gel. The unspliced and spliced forms of XBP-1 will appear as distinct bands.

  • Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP-1 as an indicator of ER stress.

Protocol 2: Lipidomic Analysis to Assess Metabolic Conversion
  • Cell Treatment: Treat cells with this compound or vehicle control for a specified period.

  • Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE)-based extraction.[8]

  • Mass Spectrometry: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Identify and quantify different lipid species, including this compound and potential metabolites (e.g., C8 ceramide, other dihydroceramide species with different acyl chain lengths, dihydrosphingomyelin). Compare the lipid profiles of treated and control cells to assess metabolic changes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare C8-dhCer Stock in DMSO treat Treat Cells with C8-dhCer or Vehicle stock->treat cells Seed Cells cells->treat vehicle Prepare Vehicle Control (DMSO in Media) vehicle->treat incubate Incubate for Desired Time treat->incubate phenotype Phenotypic Assay (e.g., Viability, Apoptosis) incubate->phenotype off_target Off-Target Assays (ER Stress, Autophagy) incubate->off_target lipidomics Lipidomic Analysis (LC-MS) incubate->lipidomics

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway C8_dhCer Exogenous This compound ER Endoplasmic Reticulum (ER) C8_dhCer->ER Accumulation Metabolism Metabolic Conversion C8_dhCer->Metabolism UPR Unfolded Protein Response (UPR) ER->UPR Stress Autophagy Autophagy UPR->Autophagy Cell_Effects Cellular Effects (e.g., Cell Cycle Delay) UPR->Cell_Effects Autophagy->Cell_Effects Other_SL Other Sphingolipids Metabolism->Other_SL troubleshooting_logic start Inconsistent or Unexpected Results? check_sol Check Solubility & Precipitation start->check_sol check_veh Assess Vehicle Toxicity check_sol->check_veh Yes sol_bad Improve Solubility (Warm media, liposomes) check_sol->sol_bad No check_meta Consider Metabolic Conversion check_veh->check_meta Yes veh_bad Adjust Solvent Conc. (≤ 0.1%) check_veh->veh_bad No meta_ok Metabolism Accounted For check_meta->meta_ok Yes meta_bad Use Non-metabolizable Analog (d2-C8-dhCER) check_meta->meta_bad No sol_ok Solubility OK veh_ok Vehicle OK

References

Technical Support Center: Enhancing C8 Dihydroceramide Lipid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C8 dihydroceramide (B1258172) lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction of C8 dihydroceramide, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Recovery of this compound

Q: We are experiencing significantly lower than expected yields of this compound in our extracts. What are the likely causes and how can we improve recovery?

A: Low recovery of short-chain dihydroceramides like this compound can stem from several factors, from the extraction method itself to sample handling. Here are the primary areas to investigate:

  • Suboptimal Extraction Method: Traditional methods like the Bligh and Dyer or Folch protocols may not be fully optimized for the recovery of more polar short-chain sphingolipids, which may not completely partition into the chloroform (B151607) layer.

  • Incorrect Solvent Ratios: The efficiency of the extraction is highly dependent on the precise ratios of polar and non-polar solvents. Deviations from optimal ratios can lead to incomplete extraction.

  • Inadequate Sample Homogenization: Incomplete disruption of cells or tissues will prevent the solvents from accessing the total lipid content, leading to lower yields.

  • Sample Degradation: this compound can be degraded by endogenous enzymes if samples are not handled properly. It is crucial to rapidly inactivate these enzymes upon sample collection.

  • Solvent Quality: The purity and freshness of your solvents are critical. Degraded solvents, such as chloroform exposed to light and oxygen, can produce reactive species that may interfere with the extraction.[1]

Solutions:

  • Method Optimization: Consider increasing the solvent-to-sample ratio, particularly for samples with high lipid content. A ratio of 20:1 (solvent:sample, v/v) is often recommended for the Folch method to ensure more complete extraction.[2][3]

  • Alternative Methods: Explore advanced techniques such as Ultrasonic-Assisted Extraction (UAE) , which can enhance extraction efficiency by using cavitation to disrupt cell membranes.[4]

  • Enzyme Inactivation: For tissue samples, a pre-extraction step with hot isopropanol (B130326) can help to inactivate lipolytic enzymes.

  • Proper Sample Handling: Ensure samples are kept on ice and processed quickly. For long-term storage, flash-freeze samples in liquid nitrogen and store at -80°C.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents and ensure they are fresh. Store solvents in appropriate light-protected containers.

Issue 2: High Variability Between Replicates

Q: Our results show significant variability in this compound concentrations across replicate samples. What could be causing this inconsistency?

A: High variability is often a result of inconsistent sample processing and handling. Key factors include:

  • Inconsistent Homogenization: If tissue or cell pellets are not uniformly homogenized, different aliquots will contain varying amounts of lipid.

  • Pipetting Errors: Inconsistent volumes of samples or solvents will lead to variable extraction efficiencies.

  • Incomplete Phase Separation: If the aqueous and organic phases are not clearly separated after centrifugation, there can be cross-contamination and inconsistent recovery of the lipid-containing lower phase.

  • Sample Evaporation: Leaving samples uncovered for varying amounts of time can lead to solvent evaporation and concentration changes.

Solutions:

  • Standardize Protocols: Ensure every step of your protocol is performed consistently for all samples, including incubation times, vortexing duration, and centrifugation speeds and times.

  • Homogenization: Ensure tissue samples are thoroughly homogenized to a uniform consistency before taking aliquots.

  • Calibrated Equipment: Use calibrated pipettes and ensure they are functioning correctly.

  • Clear Phase Separation: After centrifugation, allow the phases to fully separate. When collecting the lower organic phase, be careful to avoid aspirating the protein interface or the upper aqueous phase.

Issue 3: Contaminants in the Final Extract for Mass Spectrometry Analysis

Q: Our LC-MS/MS analysis of this compound extracts is showing significant matrix effects and interfering peaks. How can we improve the purity of our extracts?

A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in mass spectrometry and are often due to co-extracted contaminants.

  • Co-extraction of Other Lipids: High-abundance lipids can interfere with the ionization of lower-abundance species like this compound.

  • Protein and Salt Carryover: Incomplete phase separation can lead to the carryover of proteins and salts from the aqueous phase.

  • Contaminants from Labware: Plasticizers from tubes and other labware can leach into the organic solvents and interfere with analysis.

Solutions:

  • Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial liquid-liquid extraction. A silica-based SPE cartridge can be used to separate different lipid classes. Neutral lipids can be eluted first with a non-polar solvent, followed by the elution of sphingolipids with a more polar solvent mixture.

  • Back-washing the Organic Phase: After collecting the lower organic phase, "wash" it by adding a fresh upper-phase solvent mixture (prepared by mixing chloroform, methanol (B129727), and saline in the appropriate ratios), vortexing, and re-centrifuging. This helps to remove water-soluble contaminants.

  • Use High-Quality Labware: Use glass tubes with Teflon-lined caps (B75204) to minimize contamination from plasticizers.

Data Presentation: Comparison of Extraction Methods

The following tables provide a summary of quantitative data to help in the selection and optimization of an extraction method for this compound.

Table 1: Comparison of Conventional Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer Method
Principle Biphasic liquid-liquid extractionBiphasic liquid-liquid extraction
Solvent System Chloroform:Methanol (2:1, v/v) followed by a wash with 0.9% NaCl or water.Chloroform:Methanol:Water (1:2:0.8, v/v/v) followed by the addition of chloroform and water to induce phase separation.
Typical Sample-to-Solvent Ratio 20:1 (solvent to sample)4:1 (solvent to sample)
Reported Recovery for Ceramides Generally high, especially for samples with high lipid content due to the larger solvent-to-sample ratio.[2]High for samples with low to moderate lipid content (<2%). May underestimate lipids in high-content samples.[2]
Advantages Robust and well-established, high recovery for a broad range of lipids.Faster than the Folch method with reduced solvent usage.
Disadvantages More time-consuming and uses a larger volume of solvents.May have lower recovery for samples with high lipid content.

Table 2: Parameters for Ultrasonic-Assisted Extraction (UAE) Optimization

ParameterTypical RangeEffect on YieldConsiderations
Ultrasonic Power 100 - 400 WGenerally, higher power increases extraction efficiency.Excessive power can lead to degradation of thermolabile compounds.
Extraction Time 5 - 30 minYield increases with time up to an optimal point, after which it may decrease due to degradation.[4]Shorter extraction times compared to conventional methods.
Extraction Temperature 30 - 60 °CHigher temperatures can increase solvent penetration and extraction efficiency.High temperatures can cause degradation of this compound.
Solvent-to-Solid Ratio 10:1 - 30:1 (mL/g)A higher ratio generally improves extraction yield by increasing the concentration gradient.[5][6]A very high ratio can make solvent removal more time-consuming.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Method for this compound Extraction from Cultured Cells

This protocol is adapted for the extraction of lipids from a cell pellet.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest cells and wash the pellet with ice-cold PBS. Centrifuge to obtain a compact cell pellet.

  • Monophasic Mixture Formation: To the cell pellet, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture per 1 mL of initial cell suspension volume. Vortex vigorously for 1 minute to create a single-phase mixture and lyse the cells.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to achieve clear phase separation. You will observe a lower organic phase (containing lipids), a protein disk at the interface, and an upper aqueous phase.

  • Collection of Organic Phase: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 100 µL of methanol for LC-MS).

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Enhanced this compound Recovery

This protocol provides a general framework for using UAE to improve extraction efficiency. Parameters should be optimized for your specific sample type and instrumentation.

Materials:

  • Homogenized sample (e.g., cell lysate, tissue homogenate)

  • Extraction solvent (e.g., Chloroform:Methanol 1:2, v/v)

  • Ultrasonic probe or bath

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a homogenate of your sample in the chosen extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication:

    • Probe Sonicator: Immerse the tip of the ultrasonic probe into the sample mixture. Sonicate at a set power (e.g., 200 W) for a specific duration (e.g., 10 minutes). It is advisable to use pulses (e.g., 5 seconds on, 10 seconds off) and keep the sample on ice to prevent overheating.

    • Ultrasonic Bath: Place the sample tube in the ultrasonic bath filled with water. Sonicate for a set time (e.g., 20 minutes) and temperature (e.g., 40°C).

  • Post-Sonication Processing: After sonication, proceed with the phase separation and collection steps as described in the conventional extraction methods (e.g., by adding chloroform and water as in the Bligh & Dyer method).

  • Centrifugation and Collection: Centrifuge the sample to pellet any debris and separate the phases. Collect the lipid-containing organic phase.

  • Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute in an appropriate solvent.

Visualizations

This compound Extraction Workflow

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Phase Separation cluster_3 Purification & Analysis start Cell Pellet / Tissue homogenize Homogenization in Solvent start->homogenize extraction Biphasic Extraction (e.g., Bligh & Dyer) homogenize->extraction uae Ultrasonic-Assisted Extraction (UAE) homogenize->uae centrifuge Centrifugation extraction->centrifuge uae->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry Down (Nitrogen) collect->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized workflow for this compound extraction.

C8-Ceramide Induced Apoptosis Signaling Pathway

G C8_Cer Exogenous C8-Ceramide ROS Increased ROS Production C8_Cer->ROS SOD_switch SOD1 Downregulation SOD2 Upregulation ROS->SOD_switch JNK JNK Activation ROS->JNK Caspase Caspase Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway of C8-ceramide-induced apoptosis.

References

Technical Support Center: Dihydroceramide Desaturase (DEGS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroceramide (B1258172) desaturase (DEGS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing high background signals.

Troubleshooting Guide: High Background in DEGS Assays

High background can obscure true enzymatic activity, leading to inaccurate results. The following guide provides a systematic approach to identifying and mitigating the common causes of high background in various DEGS assay formats.

Diagram: General Troubleshooting Workflow

cluster_Start Start cluster_InitialChecks Initial Checks cluster_AssaySpecific Assay-Specific Troubleshooting cluster_Solutions Potential Solutions cluster_End Resolution start High Background Observed check_reagents Reagent & Buffer Quality start->check_reagents check_blanks Analyze Blank/Negative Controls start->check_blanks radiometric Radiometric Assay Issues check_blanks->radiometric fluorescent Fluorescent Assay Issues check_blanks->fluorescent ms_based MS-Based Assay Issues check_blanks->ms_based optimize_washing Optimize Washing Steps radiometric->optimize_washing substrate_quality Verify Substrate Purity radiometric->substrate_quality optimize_blocking Improve Blocking fluorescent->optimize_blocking fluorescent->substrate_quality instrument_settings Adjust Instrument Settings fluorescent->instrument_settings ms_based->substrate_quality ms_based->instrument_settings end Background Reduced optimize_washing->end optimize_blocking->end titrate_components Titrate Assay Components titrate_components->end substrate_quality->titrate_components instrument_settings->end cluster_Prep Preparation cluster_Reaction Reaction cluster_Separation Separation cluster_Detection Detection prep_substrate Prepare Substrate Mix ([3H]dhCer + dhCer + CHAPS) mix Combine Substrate, Enzyme, and NADH prep_substrate->mix prep_enzyme Prepare Enzyme (Microsomes/Lysate) prep_enzyme->mix incubate Incubate at 37°C mix->incubate stop_rxn Stop Reaction incubate->stop_rxn load_column Load onto C18 Column stop_rxn->load_column elute Elute [3H]H2O load_column->elute count Scintillation Counting elute->count cluster_Pathway De Novo Ceramide Synthesis serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT dhCer Dihydroceramide (dhCer) sphinganine->dhCer CerS degs1 Dihydroceramide Desaturase 1 (DEGS1) dhCer->degs1 Cer Ceramide (Cer) degs1->Cer

impact of serum components on C8 dihydroceramide activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C8 Dihydroceramide (B1258172). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address specific issues related to the impact of serum components on C8 dihydroceramide activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from C8 ceramide?

This compound (C8-dhCer) is a short-chain sphingolipid. It is the immediate precursor to C8 ceramide in the de novo sphingolipid synthesis pathway.[1][2] The key structural difference is that dihydroceramide lacks the 4,5-trans-double bond in its sphingoid base, which is present in ceramide.[1] This conversion is catalyzed by the enzyme dihydroceramide desaturase (DEGS1).[1][3] For a long time, dihydroceramides were considered inactive precursors, but recent studies have shown they possess distinct biological activities, including roles in autophagy, cell cycle arrest, and cellular stress responses, sometimes with effects opposing those of ceramides (B1148491).[1][2][4]

Q2: What is the general role of serum components in transporting lipids like this compound?

Serum contains various components, primarily proteins, that bind and transport lipids, which are naturally hydrophobic. The major carriers for ceramides in plasma are lipoproteins, such as very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).[5][6][7][8][9] Albumin also plays a role in transporting ceramides, though to a lesser extent than lipoproteins.[7] These proteins sequester lipids from the aqueous environment, facilitating their transport throughout the body. It is highly probable that this compound, being a hydrophobic lipid, is also transported by these same serum components.

Q3: How might serum components interfere with my this compound experiments in cell culture?

Serum components can significantly impact the outcome of your experiments by affecting the delivery and effective concentration of this compound.

  • Binding and Sequestration: Serum proteins, particularly albumin and lipoproteins, can bind to the hydrophobic C8 acyl chain of the dihydroceramide. This sequestration reduces the free concentration of this compound available to interact with and enter the cells, potentially leading to inconsistent or diminished effects.[10]

  • Altered Bioavailability: The binding to serum proteins can alter the compound's bioavailability and kinetics of delivery into the cell compared to delivery in a serum-free medium or a pure solvent.

  • Metabolism: Serum may contain enzymes, such as ceramidases or other hydrolases, that could potentially metabolize this compound, although this is less characterized than for ceramides.[11]

Therefore, the presence and concentration of serum in your cell culture medium is a critical variable that must be controlled.[10]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed with this compound Treatment

Potential Cause & Solution

  • Serum Interference: Components in serum can bind to this compound, lowering its effective concentration.[10]

    • Solution: Consider reducing the serum concentration or switching to a serum-free medium during the treatment period. If your cells require serum, perform a dose-response experiment to determine the optimal this compound concentration in the presence of your standard serum percentage. Always maintain a consistent serum concentration across all experiments for reproducibility.

  • Compound Instability: As a lipid, this compound can degrade.

    • Solution: Store the compound at -20°C as a powder or in a suitable solvent like DMSO.[10] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[10][12] It is best to prepare fresh dilutions from the stock solution for each experiment.[10]

  • Suboptimal Concentration: The effective concentration of this compound is cell-type dependent.

    • Solution: Conduct a dose-response experiment to identify the optimal concentration range for your specific cell line and experimental endpoint.[10]

  • Cell Line Resistance: Some cell lines may be inherently resistant due to differences in their metabolic or signaling pathways.[10]

    • Solution: Verify the expression of key enzymes in the sphingolipid pathway, such as dihydroceramide desaturase (DEGS1), in your cell model.

Issue 2: this compound is Precipitating in the Culture Medium

Potential Cause & Solution

  • Poor Aqueous Solubility: this compound is a hydrophobic lipid with poor solubility in aqueous solutions like cell culture medium.[13]

    • Solution 1 (Organic Solvents): Prepare a high-concentration stock solution in DMSO or ethanol.[10][14] When diluting into your medium, add the stock solution to pre-warmed (37°C) medium while vortexing to aid dispersion.[10] Keep the final solvent concentration to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[10] Always include a vehicle control with the same final solvent concentration.[10]

    • Solution 2 (Liposomal Formulations): Encapsulating this compound in liposomes can significantly improve its solubility and delivery into cells.[13][15]

    • Solution 3 (BSA Conjugation): Complexing this compound with fatty-acid-free Bovine Serum Albumin (BSA) can enhance its solubility and facilitate its delivery to cells in a more physiologically relevant manner.

Issue 3: High Toxicity Observed in Control Groups

Potential Cause & Solution

  • Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the this compound may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration is non-toxic for your cell line, which is typically ≤ 0.1%.[10] It is crucial to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.[10]

Data Presentation

Table 1: Effect of C8-Cyclopropenylceramide (C8-CPPC) on Dihydroceramide Desaturase (DEGS1) Activity and Endogenous Dihydroceramide Levels in SMS-KCNR Cells.

C8-CPPC Concentration (µM)DEGS1 Activity (% Conversion of analog)Fold Increase in Total Endogenous Dihydroceramides
0~66%1.0
0.1~40%Not Reported
0.5~27%~2.4
1.0~22%~8.4
2.5~5%~4.8
(Data adapted from Siddique et al., 2015)[4]

Table 2: Relationship of Serum Dihydroceramide Species with Insulin (B600854) Sensitivity in Humans.

Dihydroceramide SpeciesRelationship with Insulin SensitivitySignificance (p-value)
Total DihydroceramidesInverse< 0.001
C18:0Inverse< 0.001
C20:0Inverse< 0.001
C22:0Inverse< 0.001
C24:0Inverse< 0.001
C24:1Inverse< 0.001
(Data adapted from Bergman et al., 2021)[15]

Mandatory Visualizations

De_Novo_Sphingolipid_Synthesis cluster_enzymes Serine Serine + Palmitoyl-CoA Keto 3-keto-sphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KR dhCer Dihydroceramide (e.g., C8-dhCer) Sphinganine->dhCer CerS Cer Ceramide (e.g., C8-Cer) dhCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex SMS SPT SPT KR 3-KR CerS Ceramide Synthase (CerS1-6) DEGS1 Dihydroceramide Desaturase (DEGS1)

De Novo Sphingolipid Biosynthesis Pathway.

Troubleshooting_Workflow Start Experiment Shows Inconsistent/No Effect CheckSolubility Is the C8-dhCer precipitating? Start->CheckSolubility CheckSolvent Is the final solvent concentration ≤ 0.1%? CheckSolubility->CheckSolvent No Action_Solubility Improve delivery: - Pre-warm media - Use Liposomes or BSA CheckSolubility->Action_Solubility Yes CheckSerum Are you using serum? CheckSolvent->CheckSerum Yes Action_Solvent Run solvent-only toxicity control CheckSolvent->Action_Solvent No CheckDose Have you performed a dose-response curve? CheckSerum->CheckDose No Action_Serum Reduce serum or use serum-free media during treatment CheckSerum->Action_Serum Yes Action_Dose Determine optimal concentration for your cell line CheckDose->Action_Dose No End Re-run Experiment CheckDose->End Yes Action_Solubility->End Action_Solvent->End Action_Serum->CheckDose Action_Dose->End

Troubleshooting Logic for C8-dhCer Experiments.

Experimental_Workflow Prep Prepare C8-dhCer Stock (e.g., 10 mM in DMSO) Treatment Treat Cells: - Dilute stock in media (serum vs. serum-free) - Include Vehicle Control Prep->Treatment Cells Plate cells and allow to adhere Cells->Treatment Incubate Incubate for determined time period (e.g., 24, 48h) Treatment->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability (MTT Assay) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Western Western Blot (Signaling Proteins) Assay->Western Analysis Data Analysis: Compare serum vs. serum-free conditions Viability->Analysis Apoptosis->Analysis Western->Analysis

Workflow for C8-dhCer Cell-Based Assays.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound for Cell Culture

This protocol describes the preparation of a stock solution and its dilution for treating cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10][12]

  • Cell Treatment:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design).

    • While gently vortexing the medium, add the required volume of the 10 mM stock solution to achieve the final desired concentration.[10]

    • Important: The final concentration of DMSO in the culture medium should not exceed a non-toxic level, typically ≤ 0.1%.[10]

    • Remove the old medium from the cells and immediately add the medium containing this compound.

    • Always include an untreated control and a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.[10]

Protocol 2: In-situ Assay for Dihydroceramide Desaturase (DEGS1) Activity

This protocol is adapted from a method using a water-soluble C12-dihydroceramide analog but the principle applies for assessing the impact of inhibitors like C8-cyclopropenylceramide (C8-CPPC), a C8-dihydroceramide analog.[4]

Materials:

  • SMS-KCNR cells (or other suitable cell line)

  • C8-cyclopropenylceramide (C8-CPPC) as an inhibitor

  • A suitable dihydroceramide substrate for LC/MS detection

  • LC/MS system

Procedure:

  • Cell Treatment:

    • Plate SMS-KCNR cells and allow them to adhere.

    • Pre-treat cells with increasing concentrations of C8-CPPC (e.g., 0.1 to 2.5 µM) for 30 minutes.[4]

    • Add the dihydroceramide substrate (e.g., 0.5 µM of a detectable analog) to the cells and incubate for a set time (e.g., 6 hours).[4]

  • Lipid Extraction:

    • Harvest the cells.

    • Perform a lipid extraction using a standard method such as a Bligh-Dyer extraction.

  • LC/MS Analysis:

    • Analyze the lipid extracts by LC/MS to quantify the amount of the dihydroceramide substrate that has been converted to its corresponding ceramide product.

    • Calculate the percent conversion to determine DEGS1 activity in the presence of the C8-dihydroceramide analog inhibitor.[4]

Protocol 3: Analysis of Endogenous Dihydroceramide Levels by LC-MS/MS

This protocol provides a general workflow for quantifying changes in endogenous this compound after experimental manipulation.

Materials:

  • Cell or plasma samples

  • Internal standard (e.g., C17-Ceramide or other non-physiological species)[13]

  • Solvents for lipid extraction (e.g., isopropanol (B130326), ethyl acetate, chloroform, methanol)[13]

  • LC-MS/MS system with a C8 or C18 column[13]

Procedure:

  • Sample Preparation & Spiking:

    • To your cell pellet or plasma sample, add a known amount of the internal standard.[13] This will be used to correct for extraction efficiency and instrument variability.

  • Lipid Extraction:

    • Add extraction solvents (e.g., a mixture of isopropanol and ethyl acetate) to the sample.[13]

    • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

    • Collect the upper organic layer which contains the lipids.[13]

  • Drying and Reconstitution:

    • Dry the collected organic fraction under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., methanol) compatible with your LC mobile phase.[13]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC system.

    • Separate the different lipid species using a C8 or C18 column with a gradient elution (e.g., water with formic acid as Mobile Phase A and an acetonitrile/isopropanol mixture with formic acid as Mobile Phase B).[13]

    • Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and other species of interest relative to the internal standard.

References

Validation & Comparative

A Comparative Guide: C8 Dihydroceramide vs. C8 Ceramide in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C8 dihydroceramide (B1258172) and C8 ceramide in their capacity to induce apoptosis. Drawing upon experimental data, we objectively evaluate their performance and delineate the key signaling pathways involved. This document aims to equip researchers with the necessary information to select the appropriate molecule for their studies in programmed cell death.

Executive Summary

Experimental evidence consistently demonstrates that C8 ceramide is a potent inducer of apoptosis across various cell lines. Its pro-apoptotic activity is mediated through the activation of multiple signaling cascades, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of stress-activated protein kinase pathways. In stark contrast, C8 dihydroceramide, its metabolic precursor, is largely considered biologically inactive in the direct induction of apoptosis. In fact, some studies suggest that dihydroceramide may even competitively inhibit the pro-apoptotic functions of ceramide. The critical difference lies in the 4,5-trans double bond present in the sphingosine (B13886) backbone of ceramide, which is absent in dihydroceramide and appears essential for its apoptotic signaling.

Data Presentation: Quantitative Comparison

The following table summarizes the pro-apoptotic efficacy of C8 ceramide in various cell lines. It is important to note that direct quantitative data for this compound-induced apoptosis is largely absent from the literature, as it is consistently reported to be non-apoptotic.

Cell LineCell TypeC8 Ceramide IC50 (µM)Apoptotic Cells (%)Treatment ConditionsReference
H1299Human Non-Small Cell Lung Cancer22.9Up to ~50%24 hours[1]
C6Rat Glioma32.7 (in DMSO)Not SpecifiedNot Specified[1]
OV2008Human Ovarian Cancer41.69 (in DMSO)Not SpecifiedNot Specified[1]
HT-29Human Colon Adenocarcinoma42.16 (in DMSO)Not SpecifiedNot Specified[1][2]
MDA-MB-231Human Breast Cancer11.3Not SpecifiedNot Specified[1]
NCI/ADR-RESHuman Breast Cancer (Doxorubicin Resistant)86.9Not SpecifiedNot Specified[1]
AECIIMouse Alveolar Type II Epithelial CellsNot SpecifiedUp to 91.33%24 hours (80 µM)[1]

Note: The IC50 values and the percentage of apoptotic cells can vary depending on the specific experimental conditions, including the solvent used. For this compound, studies consistently report a lack of effect on cell viability and apoptosis at comparable concentrations to C8 ceramide.[2][3][4]

Signaling Pathways

The differential effects of C8 ceramide and this compound on apoptosis are rooted in their distinct engagement with intracellular signaling cascades.

C8 Ceramide-Induced Apoptotic Pathways

C8 ceramide initiates apoptosis through a multi-pronged approach. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] This is often accompanied by the activation of stress-activated protein kinases such as JNK and p38 MAPK.[1] These events converge on the activation of the caspase cascade, including initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3), ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6]

G C8_Ceramide C8 Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8_Ceramide->ROS SAPK JNK / p38 MAPK Activation C8_Ceramide->SAPK Caspase8 Caspase-8 Activation C8_Ceramide->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis SAPK->Apoptosis Caspase8->Caspase3 Caspase3->Apoptosis

Figure 1. Simplified signaling pathway of C8 ceramide-induced apoptosis.

The Role of this compound

This compound lacks the ability to activate these pro-apoptotic pathways. Studies have shown that it does not induce ROS production, caspase activation, or significant changes in cell viability.[4] One proposed mechanism for its inactivity and potential inhibitory effect is its inability to form stable channels in the mitochondrial outer membrane, a process thought to be crucial for the release of pro-apoptotic factors initiated by ceramide.[7] Dihydroceramide may even hinder the formation of these channels by ceramide.[7]

G C8_Dihydroceramide This compound Ceramide_Channel Ceramide Channel Formation C8_Dihydroceramide->Ceramide_Channel Apoptosis Apoptosis Ceramide_Channel->Apoptosis Inhibited by This compound

Figure 2. Inhibitory effect of this compound on ceramide-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of C8 ceramide and this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of C8 ceramide or this compound (typically ranging from 10 to 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with C8 ceramide or this compound as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay
  • Cell Lysis: After treatment, lyse the cells in a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Incubate the cell lysate with a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter (e.g., DEVD-pNA for caspase-3).

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The caspase activity is normalized to the protein concentration.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_caspase Caspase Activity Assay seeding1 Seed Cells treatment1 Treat with Compounds seeding1->treatment1 mtt Add MTT treatment1->mtt solubilize Solubilize Formazan mtt->solubilize read1 Measure Absorbance solubilize->read1 seeding2 Seed Cells treatment2 Treat with Compounds seeding2->treatment2 harvest Harvest Cells treatment2->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow seeding3 Seed Cells treatment3 Treat with Compounds seeding3->treatment3 lyse Lyse Cells treatment3->lyse react Incubate with Substrate lyse->react read2 Measure Signal react->read2

Figure 3. General experimental workflow for comparing the effects of C8 ceramide and this compound.

Conclusion

The available scientific literature provides a clear distinction between the apoptotic activities of C8 ceramide and this compound. C8 ceramide is a reliable and potent inducer of apoptosis, acting through well-defined signaling pathways. Conversely, this compound is consistently shown to be inactive in this regard and may function as an antagonist to ceramide's pro-apoptotic effects. This comparative guide underscores the critical importance of the 4,5-trans double bond in the sphingoid backbone for the biological activity of ceramides (B1148491) in apoptosis. Researchers investigating ceramide-mediated cell death should consider this compound as an essential negative control to ensure the specificity of the observed effects.

References

A Comparative Analysis of C8 Dihydroceramide and Sphingosine-1-Phosphate Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of two critical bioactive sphingolipids: C8 dihydroceramide (B1258172) (C8-dhCer) and sphingosine-1-phosphate (S1P). While both are key players in cellular regulation, their mechanisms of action and downstream effects are markedly distinct. This document outlines their signaling cascades, presents supporting experimental data, and provides detailed methodologies for key assays.

Core Signaling Paradigms: An Overview

C8 dihydroceramide and S1P represent two fundamentally different modes of cellular signaling. S1P primarily functions as an extracellular ligand , binding to a family of five distinct G protein-coupled receptors (GPCRs) to initiate a wide array of downstream signaling cascades.[1] This "inside-out" signaling allows for complex autocrine and paracrine communication between cells, influencing processes from cell migration to immune responses.[2][3]

In contrast, this compound acts as an intracellular signaling molecule . It is a key intermediate in the de novo sphingolipid synthesis pathway.[4] Its signaling effects are often a consequence of its accumulation, which can be induced by various cellular stressors or pharmacological inhibition of the enzyme dihydroceramide desaturase 1 (DEGS1).[4][5] This accumulation triggers specific intracellular stress responses, notably endoplasmic reticulum (ER) stress and autophagy, rather than activating a receptor-mediated cascade.[5][6]

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P exerts its pleiotropic effects by binding to five specific S1P receptors (S1PR1-5).[1] The specific downstream signaling pathway activated is dependent on the receptor subtype expressed by the cell and the heterotrimeric G proteins to which they couple.[1][7]

  • S1PR1: Couples exclusively to the Gαi/o family, leading to the activation of PI3-kinase and the Rac GTPase, promoting cell survival and migration. It also inhibits adenylyl cyclase.[1][8][9]

  • S1PR2: Can couple to Gαi/o, Gα12/13, and Gαq. Its coupling to Gα12/13 leads to the activation of the Rho GTPase, which can inhibit cell migration.[1][8]

  • S1PR3: Couples to Gαi/o, Gαq, and Gα12/13, activating a broad range of downstream effectors including phospholipase C (PLC), which mobilizes intracellular calcium, as well as both Rac and Rho.[8][9][10]

  • S1PR4 and S1PR5: Primarily couple to Gαi/o and Gα12/13 and are highly expressed in immune and nervous tissues.

The activation of these G proteins initiates cascades involving key signaling nodes such as small GTPases (Rho, Rac), protein kinase C (PKC), mitogen-activated protein kinases (MAPK) like ERK, and phosphoinositide 3-kinase (PI3K).[1][9]

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 G_i_o Gαi/o S1PR1->G_i_o S1PR2->G_i_o G_12_13 Gα12/13 S1PR2->G_12_13 S1PR3->G_i_o G_q Gαq S1PR3->G_q PI3K PI3K G_i_o->PI3K ERK ERK G_i_o->ERK RhoA RhoA G_12_13->RhoA PLC PLC G_q->PLC Rac Rac PI3K->Rac Cell_Survival Cell Survival & Migration Rac->Cell_Survival Actin_Cytoskeleton Actin Cytoskeleton Modulation RhoA->Actin_Cytoskeleton Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Proliferation Proliferation ERK->Proliferation

Caption: S1P Extracellular Signaling Pathways.

This compound (C8-dhCer) Signaling Pathway

The signaling associated with C8-dhCer is fundamentally intracellular and triggered by its accumulation. This can occur through inhibition of DEGS1 or exposure to certain cellular stressors. Unlike S1P, C8-dhCer does not have a known dedicated cell surface receptor. Instead, its increased concentration leads to a state of cellular stress, primarily originating in the endoplasmic reticulum.

Key downstream effects of elevated C8-dhCer include:

  • ER Stress and the Unfolded Protein Response (UPR): Accumulation of dihydroceramides can induce the UPR, a protective mechanism to restore ER homeostasis.[5] However, prolonged ER stress can lead to apoptosis.

  • Autophagy: Dihydroceramide accumulation has been shown to mediate autophagy, a cellular process of self-digestion of damaged organelles, as a pro-survival response.[5]

  • Inflammation Modulation: C8-dhCer can mimic the effects of γ-tocotrienol in inducing ER stress, which in turn activates A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[4] This suggests an immunoregulatory role for dihydroceramides.

  • Cell Cycle Arrest: Increased levels of dihydroceramide can cause a delay in cell cycle progression, arresting cells in the G0/G1 phase.[4][5]

C8_dhCer_Signaling_Pathway cluster_stimulus Stimulus cluster_intracellular Intracellular Space Stressors Cellular Stressors (e.g., Resveratrol, Fenretinide) C8_dhCer_Accumulation This compound Accumulation Stressors->C8_dhCer_Accumulation DEGS1_Inhibition DEGS1 Inhibition (e.g., XM462) DEGS1_Inhibition->C8_dhCer_Accumulation ER_Stress ER Stress (UPR Activation) C8_dhCer_Accumulation->ER_Stress Autophagy Autophagy C8_dhCer_Accumulation->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) C8_dhCer_Accumulation->Cell_Cycle_Arrest A20 A20 Activation ER_Stress->A20 NFkB NF-κB A20->NFkB Inflammation_Down Inflammation↓ NFkB->Inflammation_Down

Caption: this compound Intracellular Signaling.

Quantitative Data Comparison

The following tables summarize key quantitative data related to the signaling of S1P and the effects of this compound accumulation.

Table 1: S1P Receptor Activation

LigandReceptorAssay TypeEC50 (nM)Reference
S1PS1PR1BRET~1-10[11]
S1PS1PR3BRET~10-100[11]
S1PS1PR5BRET>100[11]
FTY720-PS1PR1BioluminescenceIn vivo activation shown[12]

Note: EC50 values can vary depending on the cell type and assay conditions.

Table 2: Effects of this compound/DEGS1 Inhibition

Experimental ConditionMeasured EffectQuantitative ChangeCell TypeReference
Treatment with C8-CPPC (DEGS1 inhibitor)Phosphorylation of HSL (Ser565)Substantial increase3T3-L1 adipocytes[13]
Treatment with C8-CPPC (DEGS1 inhibitor)Expression of PPARγ and C/EBPβDecrease3T3-L1 adipocytes[13]
Treatment with d2-C8-dhCer (20 µM)Cells in G0/G1 phase60% increaseHGC-27 gastric cancer cells[5]
Treatment with C8:0 ceramideDihydroceramide levels75% increaseLung endothelial cells[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: S1P-Induced RhoA Activation Assay (Pull-Down)

This protocol is adapted from methods used to measure the activation of Rho GTPases in response to S1P.[8]

RhoA_Assay_Workflow Start Start: Culture Cells (e.g., smooth muscle cells) Serum_Starve Serum Starve Cells (24h) Start->Serum_Starve Stimulate Stimulate with S1P (e.g., 10 µM, 10 min) Serum_Starve->Stimulate Lyse Lyse Cells in Ice-Cold Lysis Buffer Stimulate->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Incubate Incubate Lysate with GST-RBD Fusion Protein Beads (30-50 µg, 30 min, 4°C) Quantify->Incubate Wash Wash Beads 3x with Pull-Down Wash Buffer Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot (Anti-RhoA antibody) Elute->Analyze End End: Quantify Active RhoA Analyze->End

Caption: RhoA Activation Assay Workflow.

Materials:

  • Cells of interest (e.g., primary rat aortic smooth muscle cells)

  • S1P (e.g., from Cayman Chemical)

  • Cell lysis buffer (specific composition depends on the kit, e.g., from Cytoskeleton)

  • GST-RBD (Rho-binding domain of Rhotekin) fusion protein coupled to beads

  • Pull-down wash buffer

  • Primary antibody against RhoA (e.g., Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Stimulation: Culture cells to approximately 75-80% confluence. Serum starve for 24 hours prior to the experiment. Stimulate cells with the desired concentration of S1P (e.g., 10 µM) for a specified time (e.g., 10 minutes). A vehicle control should be run in parallel.

  • Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate. Equal amounts of protein (e.g., 500 µg to 1 mg) should be used for each sample.

  • Pull-Down of Active RhoA: Incubate the cell lysates with GST-RBD beads for 30 minutes at 4°C with rotation. The GTP-bound (active) RhoA will bind to the RBD.

  • Washing: Pellet the beads by centrifugation and wash them three times with pull-down wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Western Blotting: Probe the membrane with a primary antibody specific for RhoA. After incubation with an HRP-conjugated secondary antibody, detect the signal using ECL reagents. The intensity of the band corresponds to the amount of active RhoA in the original lysate. A fraction of the total cell lysate should also be run to show equal loading of total RhoA.

Protocol 2: Analysis of ER Stress Induction by this compound

This protocol outlines a general method to assess the induction of ER stress by monitoring the splicing of XBP1 mRNA, a key indicator of the UPR.

ER_Stress_Assay_Workflow Start Start: Seed Cells (e.g., ACC-M cells) Treat Treat Cells with C8-dhCer or C2-Ceramide (e.g., 100 µM, 12h) Start->Treat Isolate_RNA Isolate Total RNA Treat->Isolate_RNA RT_PCR Perform Reverse Transcription PCR (RT-PCR) with XBP1 Primers Isolate_RNA->RT_PCR Gel_Electrophoresis Analyze PCR Products by Agarose (B213101) Gel Electrophoresis RT_PCR->Gel_Electrophoresis Analyze Distinguish between Spliced (sXBP1) and Unspliced (uXBP1) Forms Gel_Electrophoresis->Analyze End End: Quantify ER Stress Analyze->End

Caption: ER Stress (XBP1 Splicing) Assay Workflow.

Materials:

  • Cell line of interest

  • Cell-permeable this compound or a related compound (e.g., C2-ceramide)

  • RNA isolation kit (e.g., PureLink RNA Mini Kit)

  • RT-PCR reagents and thermocycler

  • Primers specific for XBP1 that can distinguish between the spliced and unspliced forms

  • Agarose gel electrophoresis equipment

Procedure:

  • Cell Treatment: Seed cells in culture dishes. The following day, treat the cells with the desired concentration of this compound for a specified time (e.g., 12 hours). Include a vehicle-treated control.

  • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.

  • RT-PCR: Perform RT-PCR using primers that flank the intron in the XBP1 mRNA that is spliced out upon ER stress. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

  • Gel Electrophoresis: Analyze the RT-PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

  • Analysis: The presence and relative intensity of the smaller sXBP1 band indicate the activation of the IRE1α branch of the UPR and thus, the induction of ER stress.

Conclusion: Distinct Roles in Cellular Homeostasis

The signaling pathways of this compound and S1P, while both integral to sphingolipid-mediated cellular regulation, operate through fundamentally different mechanisms. S1P is a classic extracellular signaling molecule that activates a complex, receptor-mediated network to control a multitude of physiological processes. Its signaling is characterized by rapid and diverse responses depending on receptor and cell context.

This compound, conversely, functions as an intracellular stress messenger. Its accumulation, often a result of metabolic dysregulation, triggers pro-survival or pro-apoptotic pathways centered around the endoplasmic reticulum. Understanding these distinct signaling paradigms is critical for the development of targeted therapeutics that modulate sphingolipid metabolism and signaling in diseases ranging from cancer and inflammation to metabolic disorders.

References

Synergistic Antitumor Effects of C8 Dihydroceramide and Fenretinide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and pro-apoptotic effects of N-octanoyl-sphinganine (C8 dihydroceramide) and the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), both individually and in combination, against cancer cells. Experimental data from various studies are summarized to highlight the synergistic potential of this combination therapy. Detailed experimental protocols and visualizations of the key signaling pathways are included to support further research and drug development efforts.

Rationale for Combination Therapy

Fenretinide is a synthetic retinoid that has demonstrated anticancer activity in numerous preclinical and clinical studies.[1][2] One of its key mechanisms of action is the inhibition of the enzyme dihydroceramide (B1258172) desaturase (DES), which is responsible for converting dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway.[3] This inhibition leads to the intracellular accumulation of dihydroceramides, which, contrary to their initial consideration as mere inactive precursors, are now recognized as bioactive lipids that can induce cell cycle arrest, endoplasmic reticulum (ER) stress, and autophagy, ultimately leading to apoptosis.[4]

This compound is a short-chain, cell-permeable analog of endogenous dihydroceramides. By exogenously supplying this compound while simultaneously blocking the conversion of endogenous dihydroceramides to ceramides (B1148491) with fenretinide, a synergistic amplification of the cytotoxic effects driven by dihydroceramide accumulation is hypothesized. This combination aims to overwhelm the cancer cells' stress response mechanisms, leading to enhanced apoptosis.

Comparative Analysis of Cytotoxicity

The following tables summarize the cytotoxic effects of this compound and fenretinide, individually and in combination, on various cancer cell lines. While direct head-to-head comparisons in a single study are limited, the collective data strongly suggest a synergistic interaction.

Table 1: Individual Cytotoxicity of Fenretinide

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
Neuroblastoma (multiple lines)Neuroblastoma1.7 - 21.8Not SpecifiedDIMSCAN[5]
Glioma (D54, U251, U87MG, EFC-2)Glioma~1072Not Specified[2]
Endothelial Cells (BMEC)N/A2.424MTT[6]

Table 2: Synergistic Cytotoxicity with Modulation of Dihydroceramide Levels

Cell LineCancer TypeTreatmentEffect on CytotoxicityKey FindingsReference
T-cell ALLAcute Lymphoblastic LeukemiaFenretinide + C22:0 Fatty AcidIncreasedSupplementing with a precursor for C22:0-dihydroceramide enhanced fenretinide's cytotoxicity.[7]
NeuroblastomaNeuroblastomaFenretinide + Cisplatin/Etoposide/CarboplatinSynergistic Increase in ApoptosisPre-treatment with fenretinide enhanced the apoptotic effects of chemotherapeutic agents.[8]

Signaling Pathways and Mechanisms of Action

The synergistic cytotoxicity of this compound and fenretinide is attributed to the amplification of cellular stress pathways, primarily ER stress and autophagy, leading to apoptosis.

De Novo Sphingolipid Synthesis Pathway

Fenretinide inhibits dihydroceramide desaturase (DES), leading to the accumulation of various endogenous dihydroceramides. The addition of exogenous this compound further elevates the intracellular pool of this pro-apoptotic lipid.

De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DES C8_dhCer Exogenous This compound C8_dhCer->Dihydroceramides Fenretinide Fenretinide DES DES Fenretinide->DES

De Novo Sphingolipid Synthesis Pathway Inhibition by Fenretinide.
ER Stress-Mediated Apoptosis and Autophagy

The accumulation of dihydroceramides induces ER stress by activating the three main sensor proteins: PERK, IRE1, and ATF6. This leads to the unfolded protein response (UPR), which, when prolonged and severe, triggers apoptosis through the activation of CHOP and the caspase cascade. Simultaneously, ER stress initiates autophagy as a survival mechanism, marked by the conversion of LC3-I to LC3-II and the formation of autophagosomes. However, excessive autophagy can also lead to cell death. The combination of this compound and fenretinide is thought to push the cellular stress beyond the threshold of survival, leading to synergistic apoptosis.

ER_Stress_Autophagy_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Dihydroceramide_Accumulation Dihydroceramide Accumulation ER_Stress ER Stress Dihydroceramide_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Beclin1 Beclin-1 ER_Stress->Beclin1 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (active) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Autophagy Autophagy XBP1s->Autophagy ATF6n->Autophagy Apoptosis Apoptosis CHOP->Apoptosis Autophagy->Apoptosis Excessive Autophagy LC3I_LC3II LC3-I -> LC3-II Autophagy->LC3I_LC3II Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Beclin1->Autophagy

Crosstalk between ER Stress, Autophagy, and Apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Fenretinide (stock solution in ethanol or DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, fenretinide, or a combination of both for 24, 48, or 72 hours. Include vehicle-treated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Fenretinide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, fenretinide, or the combination for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays 4. Endpoint Assays Cell_Culture 1. Cell Seeding (96-well or 6-well plates) Treatment 2. Treatment - this compound - Fenretinide - Combination Cell_Culture->Treatment Incubation 3. Incubation (24, 48, or 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay AnnexinV_PI_Assay Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV_PI_Assay Data_Analysis 5. Data Analysis - IC50 Calculation - Apoptosis Quantification - Synergy Analysis MTT_Assay->Data_Analysis AnnexinV_PI_Assay->Data_Analysis

References

A Comparative Guide to the Validation of LC-MS Data for C8 Dihydroceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for the quantification of C8 dihydroceramide (B1258172), with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this bioactive sphingolipid. The guide details experimental protocols, presents validation data, and compares LC-MS with alternative techniques.

Introduction to C8 Dihydroceramide Quantification

Dihydroceramides are metabolic precursors to ceramides (B1148491), formed during de novo sphingolipid synthesis.[1] While once considered inert intermediates, recent studies have revealed their distinct biological roles in processes such as autophagy, cell stress responses, and immune regulation.[1] Specifically, this compound (N-octanoylsphinganine) has been shown to induce Endoplasmic Reticulum (ER) stress and downregulate NF-κB signaling.[1] Given its emerging importance, robust and validated analytical methods are crucial for accurately determining its concentration in biological samples.

LC-MS/MS has become the predominant technique for quantifying sphingolipids due to its high sensitivity, specificity, and throughput.[2][3] This guide outlines the validation parameters for LC-MS/MS methods and compares its performance against High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. For this compound, this involves a straightforward sample preparation, a rapid chromatographic separation, and detection using Multiple Reaction Monitoring (MRM) for precise quantification.[2][4]

This protocol is a synthesis of validated methods for the high-throughput quantification of dihydroceramides in serum or plasma.[2][4]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 10 µL of the sample (e.g., serum) into a microcentrifuge tube.

    • Add 200 µL of a cold extraction solvent (e.g., methanol (B129727) or 2-propanol) containing a suitable internal standard (e.g., a stable isotope-labeled ceramide).[2]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[2]

    • Transfer the supernatant to an auto-sampler vial for analysis.

  • Chromatographic Separation:

    • LC System: A UHPLC system is typically used.[4]

    • Column: A reverse-phase C8 or C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).[4][5]

    • Mobile Phase: An isocratic mobile phase, such as a 1:1 mixture of methanol and 2-propanol buffered with 10 mM ammonium (B1175870) bicarbonate, is effective.[4]

    • Flow Rate: A constant flow rate of 0.3 mL/min.[2]

    • Elution Program: A short isocratic elution program of approximately 5 minutes is sufficient. The initial eluent can be diverted to waste for the first minute to avoid instrument contamination from salts.[2][4]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

    • Ionization Mode: ESI in positive ion mode.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transition for this compound and the internal standard.[4]

Below is a diagram illustrating the general workflow for LC-MS/MS analysis.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Precipitation Protein Precipitation (Methanol + Internal Std) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation Reverse-Phase Separation (C8/C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

LC-MS/MS workflow for this compound quantification.

For clinical or regulated applications, LC-MS/MS methods should be validated according to FDA guidelines.[2] The table below summarizes the key validation parameters and their typical acceptance criteria.

ParameterAcceptance CriteriaDescription
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10; precision <20%; accuracy ±20%. A typical LLOQ is ~1 nM.[2]The lowest concentration of the analyte that can be reliably quantified.
**Linearity (R²) **R² > 0.99.[2][7]The ability of the method to produce results that are directly proportional to the analyte concentration.
Precision Coefficient of variation (CV) < 15%.[2][7]The closeness of agreement between a series of measurements from the same sample.
Accuracy Within ±15% of the nominal value.[2][7]The closeness of the measured value to the true value.
Extraction Recovery Consistent and reproducible; typically >85-90%.[2]The efficiency of the analyte extraction process from the sample matrix.
Stability Analyte stability >85% under various storage conditions.[2]The chemical stability of the analyte in the biological matrix and processed samples.
Carryover Should be <0.01% in a blank sample injected after a high-concentration sample.[2]The appearance of analyte signal in a sample from a preceding one.

Method 2: HPLC with Fluorescence Detection

An alternative to LC-MS is HPLC coupled with a fluorescence detector. This method is generally less sensitive and specific than LC-MS/MS and requires a more involved sample preparation process, including a chemical derivatization step to make the non-fluorescent dihydroceramide visible to the detector.

This protocol involves lipid extraction, separation by Thin Layer Chromatography (TLC), enzymatic deacylation, and derivatization before HPLC analysis.[8][9]

  • Lipid Extraction: Extract total lipids from the sample (e.g., hair fibers) using a solvent like ethanol, spiked with an internal standard.[8]

  • TLC Separation: Resolve dihydroceramide from other lipid classes on a TLC plate.

  • Deacylation: Scrape the dihydroceramide band from the TLC plate and deacylate it using a sphingolipid-ceramide deacylase to release dihydrosphingosine.[8]

  • Fluorescence Derivatization: React the resulting dihydrosphingosine with a fluorescent agent such as o-phthalaldehyde (B127526) (OPA).[8]

  • HPLC Analysis: Separate the derivatized dihydrosphingosine using reverse-phase HPLC and quantify it with a fluorescence detector.

The performance of this method, while robust, differs from that of LC-MS/MS.

ParameterReported ValueReference
Limit of Detection (LOD) 0.1 pmol[8][9]
Limit of Quantification (LOQ) 1 pmol[8][9]
**Linearity (R²) **0.9898[8][9]
Recovery 98.5% - 99.6%[8][9]

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment.

FeatureLC-MS/MSHPLC with Fluorescence
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and fluorescence)
Sensitivity Very High (low nM to pM range)[2]High (low pmol range)[8][9]
Throughput High (analysis time ~5 min/sample)[4]Low (requires extensive, multi-step sample prep)
Sample Preparation Simple (protein precipitation)[2]Complex (extraction, TLC, deacylation, derivatization)[8]
Direct Measurement Yes (measures the intact molecule)No (measures a fluorescent derivative of the backbone)
Equipment Requires expensive, specialized equipmentStandard HPLC equipment is more widely available

This compound in the De Novo Sphingolipid Pathway

This compound is a key intermediate in the de novo synthesis of sphingolipids, a pathway that begins in the ER.[1][10] The pathway is critical for producing ceramides and more complex sphingolipids.

De Novo Sphingolipid Synthesis cluster_pathway De Novo Synthesis Pathway (ER) cluster_downstream Downstream Signaling p1 Serine + Palmitoyl-CoA e1 SPT p1->e1 p2 3-Ketosphinganine e2 3-KR p2->e2 p3 Sphinganine (B43673) (Dihydrosphingosine) e3 CerS p3->e3 p4 This compound e4 DEGS1 p4->e4 er_stress ER Stress p4->er_stress Induces p5 C8 Ceramide e1->p2 e2->p3 e3->p4 e4->p5 a20 A20 Activation er_stress->a20 nfkb NF-κB Inhibition a20->nfkb

The de novo sphingolipid synthesis pathway leading to this compound and its role in ER stress.

In this pathway, sphinganine is acylated by a ceramide synthase (CerS) to form dihydroceramide.[10] The acyl chain length, such as C8, is determined by the specific CerS isoform. Dihydroceramide desaturase 1 (DEGS1) then introduces a double bond to form the corresponding ceramide.[10][11] As a bioactive molecule, this compound itself can initiate signaling cascades, including the induction of ER stress.[1]

Conclusion

For the sensitive, specific, and high-throughput quantification of this compound, LC-MS/MS is the superior method. Its simple sample preparation and short analysis time make it ideal for studies involving a large number of samples.[2][4] The validation of an LC-MS/MS method should adhere to established guidelines, ensuring high-quality, reproducible data. While HPLC with fluorescence detection offers a viable alternative, its laborious workflow and lower specificity make it less suitable for routine clinical or large-scale research applications.[8][12] The accurate data generated from validated LC-MS/MS methods will be critical in further elucidating the precise biological functions of this compound in health and disease.

References

A Comparative Guide to the Quantification of C8 Dihydroceramide: ELISA vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of sphingolipids in cellular processes, the accurate quantification of specific lipid species is paramount. C8 dihydroceramide (B1258172), a key intermediate in the de novo synthesis of ceramides (B1148491), is emerging as a bioactive molecule in its own right, implicated in processes such as autophagy and cell cycle regulation. This guide provides a comprehensive comparison of two analytical techniques for the quantification of C8 dihydroceramide: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While LC-MS/MS is the established gold standard for lipidomics, the potential for a high-throughput immunoassay like ELISA warrants a thorough comparison. This guide will delve into the experimental protocols, present a comparative analysis of their performance, and visualize the relevant biological and experimental workflows.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of a hypothetical this compound ELISA compared to a validated LC-MS/MS method, based on typical performance of these platforms for similar analytes.

FeatureThis compound ELISA (Hypothetical)This compound LC-MS/MS
Specificity Moderate to High (potential for cross-reactivity)Very High (based on mass-to-charge ratio and fragmentation)
Sensitivity Nanogram to picogram rangePicogram to femtogram range[1]
Dynamic Range Narrow to moderateWide
Throughput High (96-well plate format)Moderate to High (with optimized methods)[2][3]
Sample Volume Low (microliters)Low (microliters)
Multiplexing Limited (typically single analyte)High (simultaneous quantification of multiple ceramides and dihydroceramides)[2]
Cost per Sample Low to ModerateHigh
Instrumentation Plate readerLC-MS/MS system
Development Requires specific antibody developmentMethod development is complex but well-established

Experimental Protocols

This compound ELISA (Hypothetical Protocol)

As of late 2025, commercially available ELISA kits specifically for this compound are not prominent. However, a competitive ELISA would be the most probable format. The following outlines a potential protocol for such an assay.

Principle: In a competitive ELISA, a known amount of this compound is coated onto a microplate. The sample, containing an unknown amount of this compound, is mixed with a specific primary antibody and added to the well. The this compound in the sample competes with the coated this compound for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a this compound-protein conjugate and incubated overnight.

  • Washing: The plate is washed to remove any unbound antigen.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Sample and Antibody Incubation: Standards and unknown samples are mixed with a primary antibody specific for this compound and added to the wells. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic or fluorogenic substrate is added to each well.

  • Signal Detection: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this curve.

This compound LC-MS/MS (Validated Protocol)

LC-MS/MS offers high specificity and sensitivity for the quantification of lipids. The following protocol is a generalized procedure based on validated methods for ceramide and dihydroceramide analysis in biological matrices.[1][2][3]

Principle: This method involves the extraction of lipids from the sample, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound and its internal standard, allowing for highly selective and sensitive quantification.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • To a small volume of sample (e.g., 10-50 µL of plasma or cell lysate), add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727) or a protein precipitation with a solvent like methanol or isopropanol.[2][3]

    • Vortex and centrifuge the mixture to separate the phases or pellet the protein.

    • Collect the organic phase or the supernatant containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC injection.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample onto a reverse-phase C8 or C18 column.[1]

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile (B52724) with formic acid. This separates this compound from other lipid species.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive ion electrospray ionization (ESI) mode.

    • The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation).

    • The peak area of the analyte is normalized to the peak area of the internal standard for quantification.

  • Data Analysis:

    • A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is calculated from the standard curve.

Mandatory Visualizations

Signaling Pathway

G De Novo Ceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_signaling Cellular Processes Palmitoyl_CoA Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase C8_Dihydroceramide This compound Sphinganine->C8_Dihydroceramide Ceramide Synthase (CerS) C8_Ceramide C8 Ceramide C8_Dihydroceramide->C8_Ceramide Dihydroceramide Desaturase (DEGS1) Autophagy Autophagy C8_Dihydroceramide->Autophagy Complex_Sphingolipids Complex Sphingolipids C8_Ceramide->Complex_Sphingolipids Transport (e.g., CERT) Apoptosis Apoptosis C8_Ceramide->Apoptosis CellCycle Cell Cycle Arrest C8_Ceramide->CellCycle

Caption: De Novo synthesis pathway of C8 ceramide and downstream signaling.

Experimental Workflow

G Comparative Experimental Workflow: ELISA vs. LC-MS/MS cluster_Sample Sample Preparation cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow cluster_Results Results Sample Biological Sample (Plasma, Cells, etc.) ELISA_Incubation Sample & Antibody Incubation Sample->ELISA_Incubation Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction ELISA_Plate Plate Coating & Blocking ELISA_Plate->ELISA_Incubation ELISA_Detection Substrate Addition & Signal Detection ELISA_Incubation->ELISA_Detection ELISA_Analysis Data Analysis (Standard Curve) ELISA_Detection->ELISA_Analysis ELISA_Result This compound Concentration (ELISA) ELISA_Analysis->ELISA_Result LC_Separation LC Separation Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection LCMS_Analysis Data Analysis (Calibration Curve) MS_Detection->LCMS_Analysis LCMS_Result This compound Concentration (LC-MS/MS) LCMS_Analysis->LCMS_Result

Caption: Workflow comparison for this compound quantification.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific research question and available resources. LC-MS/MS stands as the superior method in terms of specificity, sensitivity, and the ability to perform multiplexed analysis of various lipid species simultaneously.[2] Its high accuracy and precision make it the definitive choice for studies requiring detailed and reliable quantitative data.

References

C8 Dihydroceramide: A Rising Contender in the Landscape of Metabolic Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of C8 dihydroceramide (B1258172) against established and emerging biomarkers for metabolic diseases, supported by experimental data and detailed methodologies.

The escalating global prevalence of metabolic diseases, including type 2 diabetes (T2D), metabolic syndrome, and cardiovascular disease (CVD), underscores the urgent need for early and accurate diagnostic and prognostic biomarkers. While traditional markers such as LDL-cholesterol have long been the standard, emerging evidence points towards the dysregulation of sphingolipid metabolism as a key pathological driver. Within this class of lipids, C8 dihydroceramide is gaining attention as a potential biomarker, offering a more nuanced insight into the cellular mechanisms underlying these complex diseases. This guide provides an objective comparison of this compound with other prominent biomarkers, supported by quantitative data and detailed experimental protocols for the scientific community.

The Emerging Role of Dihydroceramides in Metabolic Health

Dihydroceramides are precursors in the de novo synthesis of ceramides (B1148491), a class of bioactive lipids implicated in insulin (B600854) resistance, inflammation, and apoptosis.[1][2][3] An accumulation of specific dihydroceramide species, including those with shorter acyl chains like C8, is increasingly being associated with metabolic dysfunction. Unlike their downstream ceramide counterparts, which can be generated through multiple pathways, dihydroceramides are exclusively produced via the de novo synthesis pathway, potentially offering a more direct readout of metabolic stress and lipid overload.[1]

Comparative Analysis of Biomarkers

To provide a clear overview, the following tables summarize quantitative data from various studies, comparing the levels of different biomarkers in individuals with metabolic diseases versus healthy controls.

Table 1: Dihydroceramide and Ceramide Levels in Metabolic Diseases

BiomarkerDisease StateConcentration (Healthy Controls)Concentration (Diseased Individuals)Fold Change / P-valueReference
C16-dihydroceramide Obesity~40 pg/mg tissue~60 pg/mg tissuep < 0.005[4][5]
C18-dihydroceramide Obesity~20 pg/mg tissue~35 pg/mg tissuep = 0.009[4][5]
C16:0 Ceramide Type 2 DiabetesNot specifiedSignificantly Increasedp = 0.027[4][5]
C18:0 Ceramide Type 2 Diabetes0.26 ± 0.03 nmol/ml0.38 ± 0.03 nmol/mlp < 0.05[6]
C20:0 Ceramide Type 2 Diabetes0.09 ± 0.004 nmol/ml0.11 ± 0.004 nmol/mlp < 0.05[6]
C24:1 Ceramide Type 2 Diabetes0.43 ± 0.03 nmol/ml0.52 ± 0.04 nmol/mlp < 0.05[6]
Total Dihydroceramides Obesity & T2DLowerSignificantly Higherp = 0.0004[7]
Total Ceramides Type 2 Diabetes2.37 ± 0.19 nmol/ml3.06 ± 0.26 nmol/mlp < 0.05[6]

Table 2: Other Potential Biomarkers for Metabolic Diseases

BiomarkerDisease StateKey FindingsReference
Lactosylceramides Metabolic SyndromeInversely associated with dysmetabolic biomarkers but positively linked with inflammatory markers in subjects with MetS.[8]
LDL-Cholesterol HypercholesterolemiaA nutraceutical combination did not significantly reduce LDL-C levels over 4 months in one study.[9]
LDL-Cholesterol Sub-optimal CholesterolA different nutraceutical combination significantly reduced LDL-C levels after 8 weeks.[10]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Sphingolipid_De_Novo_Synthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (Dihydro-sphingosine) KDS->Sphinganine KDS Reductase DHCer Dihydroceramides (e.g., C8-DHCer) Sphinganine->DHCer CerS Cer Ceramides DHCer->Cer DEGS1 Complex Complex Sphingolipids Cer->Complex Various Enzymes

Sphingolipid de novo synthesis pathway.

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides, which are then desaturated to form ceramides.

Ceramide_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Ceramide Ceramide PP2A PP2A Ceramide->PP2A PKCzeta aPKCζ Ceramide->PKCzeta PP2A->Akt Inhibits PKCzeta->Akt Inhibits

Ceramide's role in insulin resistance.

Ceramides can impair insulin signaling by activating protein phosphatase 2A (PP2A) and atypical protein kinase C zeta (aPKCζ), both of which inhibit the action of Akt, a key protein in the insulin signaling cascade responsible for glucose uptake.[11][12][13]

Experimental Protocols

Accurate and reproducible quantification of sphingolipids is crucial for their validation as biomarkers. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Dihydroceramides and Ceramides in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add an internal standard solution containing deuterated ceramide and dihydroceramide species.

    • Precipitate proteins by adding 200 µL of a solvent mixture (e.g., acetonitrile/methanol).

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.[14][15][16]

  • Liquid Chromatography:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with formic acid and ammonium (B1175870) formate; B: acetonitrile/isopropanol with formic acid and ammonium formate).

    • The gradient is optimized to separate the different sphingolipid species based on their polarity and acyl chain length.[15][16]

  • Tandem Mass Spectrometry:

    • Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion generated by collision-induced dissociation.

    • The transition from the precursor to the product ion is highly specific for each ceramide and dihydroceramide species, allowing for accurate quantification even in complex biological matrices.[14][15][16]

  • Data Analysis:

    • Generate calibration curves using known concentrations of analytical standards.

    • Quantify the endogenous levels of each sphingolipid in the plasma samples by comparing their peak areas to those of the internal standards and the calibration curve.

Conclusion

This compound and other related sphingolipids represent a promising new frontier in the search for more specific and mechanistically informative biomarkers for metabolic diseases. Their position in the de novo synthesis pathway may provide a unique window into the early stages of metabolic dysregulation. While further large-scale clinical validation is required to establish definitive clinical utility, the data presented here strongly support the continued investigation of dihydroceramides as valuable additions to the clinical armamentarium for diagnosing and managing metabolic disorders. The provided experimental protocols offer a standardized approach for researchers to contribute to this growing body of evidence.

References

Unraveling the Dichotomy: A Comparative Guide to the Cellular Effects of Short-Chain versus Long-Chain Dihydroceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroceramides, once considered mere inert precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are now emerging as critical bioactive lipids with distinct cellular functions that are exquisitely dependent on the length of their N-acyl chain. This guide provides a comprehensive comparison of the biological effects of short-chain and long-chain dihydroceramides, supported by experimental data and detailed protocols to facilitate further research in this burgeoning field.

At a Glance: Contrasting Bioactivities of Dihydroceramide (B1258172) Chains

Biological ProcessShort-Chain Dihydroceramides (e.g., C2, C6)Long-Chain & Very-Long-Chain Dihydroceramides (e.g., C16, C18, C22, C24)
Apoptosis Generally considered non-apoptotic and can inhibit ceramide-induced apoptosis.[1]Can inhibit ceramide-induced apoptosis. However, very-long-chain (C22:0, C24:0) species can induce caspase-independent cell death.[2][3]
Autophagy Not typically associated with autophagy induction.Very-long-chain (C22:0, C24:0) dihydroceramides are potent inducers of autophagy.[2][3]
Mitochondrial Outer Membrane Permeabilization (MOMP) Can inhibit ceramide-induced channel formation and permeabilization.[1]Can also inhibit ceramide-induced channel formation.
Cell Viability Generally do not significantly impact cell viability on their own.Very-long-chain species (C22:0, C24:0) can be cytotoxic to certain cancer cell lines.[2][3]

Delving Deeper: Chain Length Dictates Cellular Fate

The structural difference between short-chain and long-chain dihydroceramides, specifically the length of the fatty acid chain attached to the sphinganine (B43673) backbone, profoundly influences their biophysical properties and their interactions with cellular membranes and proteins. This dictates their distinct roles in critical cellular processes like apoptosis and autophagy.

The Dichotomy in Apoptosis Regulation

Ceramides are well-established pro-apoptotic lipids that can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of the caspase cascade. Dihydroceramides, lacking the 4,5-trans double bond found in ceramides, are generally considered non-apoptotic.[1] In fact, both short-chain and long-chain dihydroceramides have been shown to antagonize the pro-apoptotic effects of ceramides by hindering the formation of these mitochondrial channels.

Experimental Data Snapshot: Inhibition of Ceramide-Induced Mitochondrial Permeability

DihydroceramideConcentrationInhibition of C16-Ceramide-Induced Swelling (%)
C2-Dihydroceramide250 pmol/mg protein~40%
C18-Dihydroceramide250 pmol/mg protein~80%

Data adapted from a study on isolated mitochondria, demonstrating the inhibitory effect of dihydroceramides on ceramide-induced mitochondrial swelling, an indicator of permeability transition pore opening.

Interestingly, while generally opposing apoptosis, very-long-chain dihydroceramides (VLCDHCs) such as C22:0 and C24:0 have been shown to induce a caspase-independent form of cell death in T-cell acute lymphoblastic leukemia (ALL) cell lines.[2][3] This suggests a more complex, chain length-dependent role for dihydroceramides in regulating cell death pathways.

Chain Length-Specific Induction of Autophagy

A key distinction between short- and long-chain dihydroceramides lies in their ability to induce autophagy, a cellular recycling process. While short-chain variants are not typically associated with autophagy induction, the accumulation of VLCDHCs (C22:0 and C24:0) has been strongly correlated with increased levels of the autophagy marker LC3B-II and autophagic flux.[2][3] This induction of autophagy by VLCDHCs appears to be a critical component of their cytotoxic effects in certain cancer cells.

Experimental Data Snapshot: Cytotoxicity and Autophagy Induction by VLCDHCs in T-cell ALL cells

Dihydroceramide SpeciesCorrelation with Cytotoxicity (ρ)Fold Increase in LC3B-II Levels
C22:0-dihydroceramide0.74–0.81Significant increase
C24:0-dihydroceramide0.84–0.90Significant increase

Data from a study demonstrating a strong positive correlation between the levels of C22:0- and C24:0-dihydroceramides and cytotoxicity, which was associated with an increase in the autophagy marker LC3B-II.[2][3]

Visualizing the Pathways

To better understand the distinct roles of short-chain and long-chain dihydroceramides, it is essential to visualize their position within the sphingolipid metabolic pathway and their differential impact on cellular signaling.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_dhcer Dihydroceramide Synthesis cluster_cer Ceramide Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Short_Chain_DHC Short-Chain Dihydroceramide Sphinganine->Short_Chain_DHC CerS3, CerS4 Long_Chain_DHC Long-Chain Dihydroceramide Sphinganine->Long_Chain_DHC CerS1, CerS5, CerS6 VLC_DHC Very-Long-Chain Dihydroceramide Sphinganine->VLC_DHC CerS2 Short_Chain_Acyl_CoA Short-Chain Acyl-CoA (e.g., C2, C6) Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (e.g., C16, C18) VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., C22, C24) Short_Chain_Cer Short-Chain Ceramide Short_Chain_DHC->Short_Chain_Cer DES1 Long_Chain_Cer Long-Chain Ceramide Long_Chain_DHC->Long_Chain_Cer DES1 VLC_Cer Very-Long-Chain Ceramide VLC_DHC->VLC_Cer DES1

Caption: De novo synthesis of dihydroceramides with varying chain lengths.

Apoptosis_Regulation Ceramide Ceramide MOMP Mitochondrial Outer Membrane Permeabilization Ceramide->MOMP Forms channels Short_DHC Short-Chain Dihydroceramide Short_DHC->MOMP Inhibits channel formation Long_DHC Long-Chain Dihydroceramide Long_DHC->MOMP Inhibits channel formation Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Differential effects on ceramide-induced apoptosis.

Autophagy_Induction VLC_DHC Very-Long-Chain Dihydroceramide (C22:0, C24:0) Autophagy_Initiation Autophagy Initiation VLC_DHC->Autophagy_Initiation Induces LC3_conversion LC3-I to LC3-II Conversion Autophagy_Initiation->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome Cell_Death Caspase-Independent Cell Death Autophagosome->Cell_Death

Caption: Autophagy induction by very-long-chain dihydroceramides.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Comparative Analysis of Cell Viability

This protocol outlines the use of the MTT assay to compare the cytotoxic effects of short-chain and long-chain dihydroceramides.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Short-chain dihydroceramides (e.g., C2, C6-dihydroceramide)

  • Long-chain dihydroceramides (e.g., C16, C18, C22, C24-dihydroceramide)

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of short-chain and long-chain dihydroceramides in complete culture medium. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each dihydroceramide.

Protocol 2: Assessment of Mitochondrial Outer Membrane Permeabilization (MOMP)

This protocol describes a method to assess MOMP by measuring cytochrome c release from isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer

  • Short-chain and long-chain dihydroceramides

  • Ceramide (as a positive control for permeabilization)

  • Cytochrome c antibody for Western blotting

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Treatment: Resuspend isolated mitochondria in respiration buffer and treat with various concentrations of short-chain and long-chain dihydroceramides for a specified time (e.g., 30 minutes) at 30°C. Include a vehicle control and a ceramide-treated positive control.

  • Separation of Supernatant and Pellet: Centrifuge the mitochondrial suspension to pellet the mitochondria. Carefully collect the supernatant (cytosolic fraction) and lyse the mitochondrial pellet.

  • Western Blotting: Separate proteins from the supernatant and pellet fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against cytochrome c, followed by an appropriate HRP-conjugated secondary antibody.

  • Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) detection system. An increase in cytochrome c in the supernatant fraction indicates MOMP.

Protocol 3: Quantification of Autophagy

This protocol details the quantification of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Short-chain and long-chain dihydroceramides

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • LC3B antibody

  • Loading control antibody (e.g., GAPDH or β-actin)

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Treatment: Seed cells and treat them with different concentrations of short-chain and long-chain dihydroceramides for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

  • Immunodetection: Incubate the membrane with a primary antibody against LC3B, followed by an HRP-conjugated secondary antibody. Subsequently, probe for a loading control.

  • Analysis: Visualize the bands using an ECL detection system. Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.

Conclusion

The length of the N-acyl chain is a critical determinant of the biological activity of dihydroceramides. While short-chain dihydroceramides are generally benign and can even be protective against ceramide-induced apoptosis, very-long-chain species can trigger a distinct cell death program involving autophagy. This chain-length-dependent dichotomy highlights the complexity of sphingolipid signaling and opens new avenues for therapeutic intervention. By understanding and targeting the specific pathways regulated by different dihydroceramide species, researchers and drug developers can potentially devise more precise and effective strategies for treating diseases such as cancer, where the balance between cell death and survival is a key therapeutic target. The provided experimental protocols offer a foundation for further exploration into the nuanced roles of these fascinating lipid molecules.

References

C8 Dihydroceramide: A Comparative Analysis of its Role Against Other Sphingolipid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C8 dihydroceramide's biological role and performance against other key sphingolipid precursors, including ceramide, sphinganine (B43673), and sphingosine (B13886). The information is supported by experimental data to delineate their distinct and sometimes opposing functions in critical cellular signaling pathways.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and as critical signaling molecules. The de novo synthesis pathway, originating in the endoplasmic reticulum, produces a cascade of precursors, each with unique biological activities. Dihydroceramide (B1258172) (dhCer), the direct precursor to ceramide (Cer), was long considered an inert intermediate. However, emerging evidence reveals that dhCer, including its cell-permeable short-chain analog this compound, possesses distinct signaling roles that can counteract the well-documented functions of ceramide and other precursors.[1][2] Understanding these differences is crucial for targeting sphingolipid metabolism in therapeutic development.

The core pathway involves the acylation of a sphingoid base (sphinganine) to form dihydroceramide, which is then desaturated to produce ceramide.[1][2] Ceramide sits (B43327) at the center of this metabolic hub and can be broken down to sphingosine, which in turn can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).[3][4] The balance between these molecules, particularly the pro-apoptotic ceramide and the pro-survival S1P, is known as the "sphingolipid rheostat" and is a critical determinant of cell fate.[3][5]

Sphingolipid De Novo Biosynthesis cluster_ER Endoplasmic Reticulum cluster_downstream Further Metabolism serine Serine + Palmitoyl-CoA kds 3-Ketosphinganine serine->kds SPT sphinganine Sphinganine (Dihydrosphingosine) kds->sphinganine 3-KR dhCer Dihydroceramide (dhCer) (e.g., C8-dhCer) sphinganine->dhCer Ceramide Synthase (CerS) cer Ceramide (Cer) (e.g., C8-Cer) dhCer->cer Dihydroceramide Desaturase (DEGS1/2) sphingosine Sphingosine cer->sphingosine Ceramidase cer->sphingosine complex Complex Sphingolipids (e.g., Sphingomyelin) cer->complex SMS / GCS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SphK)

Caption: The de novo sphingolipid synthesis pathway in the ER.

Comparative Analysis of Biological Activities

While structurally similar, this compound and its fellow precursors exhibit profoundly different effects on cellular processes. C8 dhCer is frequently used as a negative control in experiments due to its lack of the 4,5-trans double bond found in C8 ceramide, which is critical for many of ceramide's biological actions.[6][7][8] However, this "inactivity" is relative, as dhCer engages in unique signaling distinct from ceramide.

Dihydroceramide vs. Ceramide: The Apoptosis Antagonists

The most striking difference between dihydroceramide and ceramide lies in their regulation of apoptosis. Ceramide is a well-established pro-apoptotic molecule, while dihydroceramide can exert anti-apoptotic effects.[2][9]

  • Ceramide: Induces apoptosis by forming channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[9][10] It is a key second messenger in pathways responding to cellular stress, cytokines, and chemotherapeutic agents.[7][11]

  • Dihydroceramide: Directly counteracts ceramide's apoptotic function. Both long- and short-chain dihydroceramides have been shown to inhibit the formation of ceramide channels in mitochondria, thereby preventing apoptosis.[1][10] The ratio of ceramide to dihydroceramide can therefore act as a switch, determining the cell's susceptibility to apoptotic stimuli.[10]

Apoptosis Regulation cer Ceramide channel Ceramide Channel Formation cer->channel Induces dhCer Dihydroceramide dhCer->channel Inhibits mito Mitochondrial Outer Membrane cytoC Cytochrome C Release channel->cytoC apoptosis Apoptosis cytoC->apoptosis

Caption: Opposing roles of Ceramide and Dihydroceramide in apoptosis.

Dihydroceramide's Unique Roles: Autophagy and ER Stress

Beyond its anti-apoptotic function, the accumulation of dihydroceramide is now known to actively trigger other cellular stress responses.

  • Autophagy: Unlike ceramide, which is more directly linked to apoptosis, dihydroceramide accumulation (either through exogenous addition or inhibition of DEGS) promotes autophagy in various cancer cell lines.[1][12] This can be a pro-survival mechanism, allowing cells to cope with stress.

  • ER Stress: this compound has been shown to induce Endoplasmic Reticulum (ER) stress, which can subsequently activate downstream signaling.[1] For example, in macrophages, C8 dhCer-induced ER stress leads to the downregulation of the pro-inflammatory transcription factor NF-κB, suggesting an immunoregulatory role.[1]

Sphinganine and Sphingosine: The Backbone Precursors

Sphinganine and sphingosine are the foundational sphingoid bases that differ only by a double bond.

  • Sphinganine (Dihydrosphingosine): As the initial backbone molecule in the de novo pathway, sphinganine's primary role is to be acylated by Ceramide Synthases (CerS) to form dihydroceramide.[1][3] While often viewed as an intermediate, studies have shown that sphinganine itself can be bioactive, with administration of sphinganine linked to decreased insulin (B600854) sensitivity in skeletal muscle.[13]

  • Sphingosine: Formed from the breakdown of ceramide, sphingosine is generally considered a pro-apoptotic molecule, similar to its precursor ceramide.[3] Its most critical function, however, is to serve as the substrate for Sphingosine Kinase (SphK) to produce S1P, the pro-survival counter-player to ceramide.[14]

Quantitative Data Comparison

Direct quantitative comparisons of the bioactivity of these precursors are often context-dependent, varying by cell type and experimental conditions. The following table summarizes key findings from published research.

Sphingolipid PrecursorPrimary Role/ActivityQuantitative Experimental DataCell Type / ModelReference
C8 Ceramide Pro-Apoptotic Induces apoptosis and cell cycle arrest. Potent anti-proliferative effects.Lung Cancer Cells, various other cancer lines[15]
This compound Anti-Apoptotic, Pro-Autophagic Inhibits C16 ceramide-induced mitochondrial membrane permeabilization by 51%.Isolated Rat Liver Mitochondria[10]
Immunoregulatory C8:0 dhCer alone mimics γ-tocotrienol in inducing ER stress and downregulating NF-κB.Macrophages[1]
Sphinganine Biosynthetic Intermediate Administration can decrease skeletal muscle insulin sensitivity.Human Primary Myotubes[13]
Sphingosine Pro-Apoptotic, S1P Precursor Generally considered pro-apoptotic, driving the "sphingolipid rheostat" towards cell death.General[3]
Sphingosine-1-Phosphate (S1P) Pro-Survival, Pro-Proliferative Opposes ceramide action; promotes cell growth and migration.General[5][16]

The Sphingolipid Rheostat: A Matter of Balance

The ultimate fate of a cell is not determined by a single sphingolipid but by the dynamic balance between pro-death and pro-survival molecules. This concept, the "sphingolipid rheostat," highlights the critical interplay between Ceramide/Sphingosine and S1P. This compound adds another layer of complexity, not by directly participating in the rheostat's core axis, but by regulating the availability of its pro-apoptotic product, ceramide.

Sphingolipid Rheostat cer Ceramide Sphingosine s1p Sphingosine-1-Phosphate (S1P) cer->s1p SphK death Apoptosis Cell Cycle Arrest cer->death Promotes survival Proliferation Survival s1p->survival Promotes

Caption: The sphingolipid rheostat balancing cell death and survival.

Experimental Protocols

Below are representative methodologies for key experiments cited in the comparison of sphingolipid precursors.

Protocol 1: Mitochondrial Permeability Assay

This protocol is based on the methodology used to demonstrate dihydroceramide's inhibition of ceramide-induced channel formation.[10]

Objective: To measure the release of fluorescent markers from liposomes or the permeabilization of the mitochondrial outer membrane in response to sphingolipids.

Materials:

  • Isolated rat liver mitochondria or large unilamellar vesicles (liposomes) loaded with carboxyfluorescein.

  • C16 Ceramide and C16 Dihydroceramide.

  • Spectrofluorometer.

  • Buffer solution (e.g., KCl, MOPS, EGTA).

Workflow:

  • Preparation: Suspend isolated mitochondria or carboxyfluorescein-loaded liposomes in the appropriate buffer.

  • Treatment: Add C16 Ceramide to the suspension to induce permeability. In the experimental group, co-incubate with varying concentrations of C16 Dihydroceramide. A control group receives only the vehicle.

  • Measurement: Monitor the release of carboxyfluorescein from liposomes by measuring the increase in fluorescence over time (dequenching upon release). For mitochondria, monitor the release of proteins like cytochrome c via Western Blot or the swelling of mitochondria via light scattering at 520 nm.

  • Analysis: Quantify the percentage of release or permeability relative to a positive control (e.g., treatment with a detergent like Triton X-100). Compare the effect of ceramide alone versus ceramide with dihydroceramide.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analyze Analysis node1 Isolate Mitochondria or Prepare Liposomes node2 Add Ceramide ± Dihydroceramide node1->node2 node3 Monitor Fluorescence or Protein Release node2->node3 node4 Quantify Inhibition of Permeability node3->node4

Caption: Workflow for Mitochondrial Permeability Assay.

Protocol 2: Cell Viability and Apoptosis Assay

This protocol is a generalized method based on studies evaluating the apoptotic potential of ceramide analogs.[17]

Objective: To determine the effect of this compound and other precursors on cell viability and apoptosis induction.

Materials:

  • Human cell line (e.g., HL-60 leukemia cells).

  • C8 Ceramide, this compound, and other sphingolipid precursors.

  • Cell culture medium and supplements.

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide).

  • Flow cytometer.

  • Caspase-3 activity assay kit.

Workflow:

  • Cell Culture: Plate cells at a determined density and allow them to adhere or stabilize overnight.

  • Treatment: Treat cells with various concentrations of C8 Ceramide (positive control), this compound (experimental), and vehicle (negative control) for 24-48 hours.

  • Apoptosis Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase Activity: In parallel, lyse a separate set of treated cells and measure caspase-3 activity using a colorimetric or fluorometric substrate assay.

  • Analysis: Calculate the percentage of apoptotic cells and the fold-change in caspase-3 activity for each treatment condition compared to the vehicle control.

Conclusion

The role of this compound is far more complex than that of an inert precursor. While C8 ceramide is a potent inducer of apoptosis, this compound actively opposes this function by inhibiting mitochondrial damage and can independently trigger distinct cellular programs like autophagy and ER stress-related immune modulation. Sphinganine and sphingosine serve as the foundational backbones, with their own nascent bioactivities, but their primary roles are as intermediates in the synthesis of more complex downstream molecules. For researchers in drug development, recognizing these divergent and specific roles is paramount. Targeting the enzymes that mediate the balance between these precursors, such as Dihydroceramide Desaturase (DEGS), offers a nuanced approach to manipulating cell fate for therapeutic benefit.

References

Validating C8 Dihydroceramide's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific molecular interactions of lipid signaling molecules is paramount. C8 dihydroceramide (B1258172) (C8-dhCer), a metabolic precursor to the well-studied C8 ceramide, has traditionally been considered biologically inactive and is often used as a negative control in experiments. However, emerging evidence suggests that dihydroceramides, including the C8 variant, may have distinct biological roles. This guide provides a comparative overview of methodologies to validate the cellular target engagement of C8 dihydroceramide, with a focus on its primary interacting enzyme and comparisons with its bioactive counterpart, C8 ceramide.

Comparison of Cellular Effects: this compound vs. C8 Ceramide

The differential effects of this compound and C8 ceramide on cellular processes suggest distinct downstream target engagement. While C8 ceramide is a known inducer of apoptosis and cell cycle arrest, the accumulation of dihydroceramides is more closely linked to autophagy and endoplasmic reticulum (ER) stress.[1]

FeatureThis compound (or its accumulation)C8 Ceramide
Primary Known Interacting Protein Dihydroceramide Desaturase 1 (DEGS1) (as a substrate)[2]Protein Kinase Cζ (PKCζ), Cathepsin D, Protein Phosphatase 2A (PP2A)
Primary Cellular Outcome Autophagy, ER Stress, Cell Cycle Arrest (G0/G1)[1]Apoptosis, Cell Cycle Arrest, Senescence
Use in Research Often used as a negative control for C8 Ceramide[3]Inducer of apoptosis and other signaling pathways

Key Target: Dihydroceramide Desaturase 1 (DEGS1)

The most well-characterized interaction of this compound in cells is its role as a substrate for Dihydroceramide Desaturase 1 (DEGS1). This enzyme catalyzes the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide to produce ceramide. Therefore, a primary method to probe the "engagement" of this compound with its metabolic pathway is to measure the activity of DEGS1.

Experimental Protocol: In Vitro DEGS1 Activity Assay

This protocol is adapted from studies investigating inhibitors of DEGS1.

Objective: To measure the conversion of this compound to C8 ceramide by DEGS1 in vitro.

Materials:

  • Rat liver microsomes (as a source of DEGS1)

  • N-C8:0-d-erythro-dihydroceramide (C8-dhCer)

  • [3H]-labeled C8-dhCer (for radiometric detection)

  • NADH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • C18 solid-phase extraction columns

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, NADH, and the reaction buffer.

  • Add a mixture of unlabeled and [3H]-labeled C8-dhCer to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Load the reaction mixture onto a C18 column to separate the tritiated water (a byproduct of the desaturation reaction) from the lipid substrate.

  • Elute the tritiated water and quantify the radioactivity using a scintillation counter.

  • The amount of tritiated water formed is proportional to the DEGS1 activity.

Data Analysis: The kinetic parameters of the enzyme, such as Km and Vmax, for C8-dhCer can be determined by varying its concentration.[2] This assay can also be used to screen for inhibitors of DEGS1.

Validating Direct Protein Binding: A Comparative Approach

While DEGS1 is a key interacting protein, researchers may be interested in identifying other, non-enzymatic targets of this compound. Methodologies such as the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL) are powerful tools for this purpose. As this compound is often used as a negative control, a direct comparison with C8 ceramide is the most logical approach.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Hypothetical Comparison: If a protein is a direct target of C8 ceramide but not this compound, it would be expected to show a thermal shift in the presence of C8 ceramide but not this compound.

Objective: To determine if this compound or C8 ceramide binding to a target protein in intact cells alters its thermal stability.

Materials:

  • Cultured cells expressing the protein of interest

  • This compound and C8 ceramide

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with either this compound, C8 ceramide, or a vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

Data Analysis: A shift in the melting curve of the target protein in the presence of C8 ceramide, but not this compound, would indicate specific target engagement by C8 ceramide.

Photoaffinity Labeling (PAL)

PAL utilizes a photoreactive analog of the molecule of interest to covalently crosslink to its binding partners upon UV irradiation.

Hypothetical Comparison: A photoaffinity probe of this compound would be expected to label different proteins compared to a C8 ceramide probe, or show significantly less labeling of a common target.

Objective: To identify the direct binding partners of this compound in a cellular context.

Materials:

  • A this compound analog containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).

  • Cultured cells.

  • UV lamp (e.g., 365 nm).

  • Lysis buffer.

  • Streptavidin beads (for biotin-tagged probes) or click chemistry reagents (for alkyne-tagged probes).

  • Mass spectrometry facility for protein identification.

Procedure:

  • Incubate cultured cells with the photoaffinity probe.

  • Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).

  • Elute the captured proteins and identify them using mass spectrometry.

Data Analysis: The identified proteins are potential direct targets of this compound. A parallel experiment with a C8 ceramide photoaffinity probe would allow for a direct comparison of their interactomes.

Visualizing the Concepts

To better illustrate the workflows and signaling pathways discussed, the following diagrams are provided.

G cluster_0 De Novo Sphingolipid Synthesis cluster_1 Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine This compound This compound Sphinganine->this compound CerS C8 Ceramide C8 Ceramide This compound->C8 Ceramide DEGS1 Autophagy / ER Stress Autophagy / ER Stress This compound->Autophagy / ER Stress Apoptosis Apoptosis C8 Ceramide->Apoptosis

Caption: Simplified de novo sphingolipid synthesis pathway highlighting the roles of this compound and C8 ceramide.

G Cells + C8-dhCer / C8-Cer Cells + C8-dhCer / C8-Cer Heat Treatment Heat Treatment Cells + C8-dhCer / C8-Cer->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Protein Fraction Soluble Protein Fraction Centrifugation->Soluble Protein Fraction Western Blot Western Blot Soluble Protein Fraction->Western Blot Target Protein Quantification Melting Curve Analysis Melting Curve Analysis Western Blot->Melting Curve Analysis G Cells + Photoreactive C8-dhCer Analog Cells + Photoreactive C8-dhCer Analog UV Irradiation UV Irradiation Cells + Photoreactive C8-dhCer Analog->UV Irradiation Cell Lysis Cell Lysis UV Irradiation->Cell Lysis Covalent Crosslinking Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Enrichment of Labeled Proteins Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Protein Identification

References

Unveiling the Impact of DEGS1 Inhibition: A Comparative Analysis of Inhibitor Efficacy on C8 Dihydroceramide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between Dihydroceramide (B1258172) Desaturase 1 (DEGS1) inhibitors is critical for advancing therapeutic strategies targeting ceramide metabolism. This guide provides a comparative analysis of prominent DEGS1 inhibitors, focusing on their impact on C8 dihydroceramide levels, supported by experimental data and detailed protocols.

DEGS1 is a pivotal enzyme in the de novo ceramide synthesis pathway, catalyzing the conversion of dihydroceramide to ceramide.[1][2] Inhibition of DEGS1 leads to an accumulation of dihydroceramides, which has significant implications for various cellular processes, including apoptosis, autophagy, and cell cycle arrest.[3][4] This guide delves into a comparative analysis of key DEGS1 inhibitors, offering a clear overview of their reported effects on this compound levels.

Comparative Efficacy of DEGS1 Inhibitors

The following table summarizes the quantitative data on the effects of various DEGS1 inhibitors on dihydroceramide levels. It is important to note that the experimental conditions, cell types, and methodologies may vary between studies, warranting careful consideration when comparing these values directly.

InhibitorMolar ConcentrationCell Type/SystemFold Increase in Dihydroceramide Levels (approx.)Additional Notes
Fenretinide (4-HPR) 0.25 µMSMS-KCNR neuroblastoma cells1.84-HPR acts as a direct inhibitor of DEGS1.[5]
0.5 µMSMS-KCNR neuroblastoma cells2.7
1 µMSMS-KCNR neuroblastoma cells5.5
2.5 µMSMS-KCNR neuroblastoma cells11.7 - 18
4-oxo-4-HPR 0.25 µMSMS-KCNR neuroblastoma cells2.7A major metabolite of 4-HPR with higher inhibitory effect.[5]
0.5 µMSMS-KCNR neuroblastoma cells4.8IC50 of 1.68 µM.[5]
1 µMSMS-KCNR neuroblastoma cells8
2.5 µMSMS-KCNR neuroblastoma cells17.3 - 24.3
C8-CPPC 1 µmol/L3T3-L1 preadipocytesData on fold increase not specified, but shown to inhibit adipocyte differentiation due to increased dihydroceramide content.[6]A known competitive inhibitor of dihydroceramide desaturase.[7]
SKI II Not SpecifiedNot SpecifiedNot SpecifiedA noncompetitive inhibitor of DEGS1 with a Ki of 0.3 µM.[8]
ABC294640 Not SpecifiedCastration-resistant prostate cancer cellsNot SpecifiedInhibits both sphingosine (B13886) kinase 2 and dihydroceramide desaturase.[8]
GT-11 Not SpecifiedAdipocytesBlocks rosiglitazone-induced differentiation by increasing dihydroceramides.[9]The mechanism of action does not fully replicate genetic loss of DEGS1.[9]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the comparative data. Below are summaries of key experimental protocols cited in the analysis.

In Vitro Dihydroceramide Desaturase Activity Assay

This assay directly measures the enzymatic activity of DEGS1.

  • Preparation of Microsomes: Rat liver microsomes, which are a rich source of DEGS1, are prepared through differential centrifugation.

  • Substrate and Cofactors: N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer) is used as the substrate. NADH is included as a necessary cofactor for the desaturation reaction.[5]

  • Reaction: The reaction mixture containing microsomes, C8-dhCer, NADH, and the test inhibitor is incubated at 37°C.

  • Detection: The conversion of C8-dhCer to C8-ceramide is quantified. One method involves using a tritiated substrate and measuring the formation of tritiated water.[5] Alternatively, liquid chromatography-mass spectrometry (LC/MS) can be used to separate and quantify the substrate and product.[7]

Cell-Based Lipidome Analysis using Liquid Chromatography-Mass Spectrometry (LC/MS)

This method allows for the quantification of endogenous sphingolipid levels within cells following inhibitor treatment.

  • Cell Culture and Treatment: Cells (e.g., SMS-KCNR neuroblastoma cells, HepG2 cells) are cultured under standard conditions and then treated with the DEGS1 inhibitor for a specified duration.[5][10]

  • Lipid Extraction: Cellular lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • LC/MS Analysis: The extracted lipids are separated using liquid chromatography and then detected and quantified by mass spectrometry. This allows for the precise measurement of various sphingolipid species, including this compound and ceramide.[5][10]

  • Data Analysis: The levels of this compound are normalized to an internal standard and compared between control and inhibitor-treated cells to determine the fold increase.

siRNA-Mediated Knockdown of DEGS1

This genetic approach is used to validate the effects of DEGS1 inhibition.

  • Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting the DEGS1 mRNA or a non-targeting control siRNA.[7][10]

  • Verification of Knockdown: The reduction in DEGS1 protein levels is confirmed by Western blotting.[10]

  • Lipid Analysis: The impact of DEGS1 knockdown on dihydroceramide and ceramide levels is assessed using LC/MS, as described above.[10]

Visualizing the Impact of DEGS1 Inhibition

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

DEGS1_Signaling_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide (dhCer) Sphinganine->Dihydroceramide CerS DEGS1 DEGS1 (Dihydroceramide Desaturase 1) Dihydroceramide->DEGS1 Ceramide Ceramide (Cer) DEGS1->Ceramide Inhibitors DEGS1 Inhibitors (e.g., 4-HPR, C8-CPPC) Inhibitors->DEGS1 Inhibition Experimental_Workflow cluster_cell_based Cell-Based Analysis cluster_invitro In Vitro Assay Cell_Culture 1. Cell Culture Treatment 2. Treatment with DEGS1 Inhibitor Cell_Culture->Treatment Lipid_Extraction 3. Lipid Extraction Treatment->Lipid_Extraction LCMS 4. LC/MS Analysis of this compound Lipid_Extraction->LCMS Microsome_Prep 1. Microsome Preparation Assay 2. In Vitro Desaturase Assay (Substrate + Inhibitor) Microsome_Prep->Assay Detection 3. Quantification of Product Assay->Detection

References

Safety Operating Guide

Proper Disposal of C8 Dihydroceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of C8 Dihydroceramide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound (N-octanoyl-D-erythro-dihydrosphingosine) is a synthetic sphingolipid commonly used in research as a negative control for its bioactive counterpart, C8 ceramide.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe laboratory environment and prevent environmental contamination.[3]

Chemical and Physical Properties Overview

Understanding the properties of this compound is the first step in determining the appropriate disposal method.

PropertyValueSource
Molecular Formula C₂₆H₅₃NO₃[1][4][5]
Molecular Weight 427.7 g/mol [1][4][5]
Appearance White waxy solid[1][6]
GHS Classification Not classified as hazardous[3]
Solubility Soluble in DMF (25 mg/ml), ethanol (B145695) (10 mg/ml), DMSO (5 mg/ml), and Chloroform.[1][4][6]
Water Hazard Class 1 (Slightly hazardous for water)[3]

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process for the safe disposal of this compound in various forms.

Step 1: Assess the Waste Form

Identify whether the this compound waste is in solid form, dissolved in a solvent, or is an empty container.

Step 2: Solid this compound Waste

For small quantities of solid this compound, the Safety Data Sheet (SDS) suggests that it can be disposed of with household waste.[3] However, in a laboratory setting, it is best practice to handle all chemical waste with a higher degree of caution.

  • Procedure:

    • Ensure the solid waste is clearly labeled as "this compound (Non-Hazardous)".

    • Place the solid in a sealed, robust container to prevent dispersal.

    • Dispose of the sealed container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of solid this compound directly into regular laboratory trash cans that may be handled by custodial staff not trained in chemical waste disposal.[4]

Step 3: this compound in Solution

The disposal of this compound solutions depends on the solvent used.

  • Aqueous Solutions (if applicable): While this compound has low water solubility, any aqueous suspensions or solutions should not be disposed of down the drain in large quantities to prevent entry into groundwater and sewage systems.[3]

  • Solvent-Based Solutions (e.g., DMF, Ethanol, DMSO):

    • The solvent dictates the disposal method. Most organic solvents are considered hazardous waste.

    • Collect the this compound solution in a designated, properly labeled hazardous waste container that is compatible with the solvent.

    • The label should clearly state all components of the solution (e.g., "this compound in Ethanol").

    • Arrange for pickup and disposal through your institution's EHS department.

Step 4: Empty this compound Containers

Properly cleaned containers can often be disposed of as regular laboratory glass or plastic waste.

  • Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol) that can dissolve any remaining residue.

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste, following the procedure in Step 3.

    • Once the container is clean and dry, deface or remove the original label to prevent confusion.[7]

    • Dispose of the clean, unlabeled container in the appropriate laboratory recycling or waste bin.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.

G start Start: this compound Waste waste_form Assess Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid solution_waste This compound in Solution waste_form->solution_waste Solution empty_container Empty Container waste_form->empty_container Empty Container solid_disposal Dispose in designated non-hazardous solid chemical waste stream via EHS. solid_waste->solid_disposal solvent_check Identify Solvent solution_waste->solvent_check rinse_container Triple rinse with appropriate solvent. empty_container->rinse_container organic_solvent Organic Solvent (e.g., DMF, Ethanol, DMSO) solvent_check->organic_solvent Organic hazardous_waste Collect in labeled hazardous waste container for EHS disposal. organic_solvent->hazardous_waste collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate deface_label Deface original label. rinse_container->deface_label collect_rinsate->hazardous_waste dispose_container Dispose of clean container in appropriate lab waste. deface_label->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management guidelines and contact your EHS department with any questions.

References

Safeguarding Your Research: A Guide to Handling C8 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: Essential Safety and Logistical Information for Researchers

This document provides critical safety protocols and operational guidance for laboratory professionals working with C8 Dihydroceramide (N-octanoyl-D-erythro-dihydrosphingosine). While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is paramount to ensure personnel safety and maintain experimental integrity.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal plans.

Personal Protective Equipment (PPE)

Although this compound is not considered hazardous, a comprehensive PPE strategy is recommended to minimize exposure and prevent contamination, particularly when handling the compound in its solid, waxy form.[2][3]

PPE CategoryRecommendationJustification
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes when preparing solutions or aerosolized powder during weighing.[2][4]
Hand Protection Nitrile gloves.Standard laboratory practice for handling any chemical to prevent skin contact.[3]
Body Protection Laboratory coat.Protects skin and personal clothing from potential spills.[3]
Respiratory Protection Type N95 (US) respirator or equivalent.Recommended when handling the powder form to avoid inhalation of fine particles.[2][3] Not required for solutions.

Operational Protocol: Step-by-Step Handling

Proper handling of this compound, a saturated lipid, is crucial for both safety and product stability.[5] The following workflow ensures a controlled and safe process from reception to disposal.

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_cleanup Cleanup & Disposal A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Prepare Ventilated Workspace (e.g., Chemical Fume Hood) A->B Proceed C 3. Allow Compound to Reach Room Temperature B->C Start Handling D 4. Weigh Powder (Use N95 Respirator) C->D Prevents Condensation E 5. Prepare Solution (e.g., in Ethanol, DMSO) D->E Transfer to Solvent F 6. Collect Waste (Unused solid, tips, tubes) E->F Experiment Complete G 7. Dispose of Waste in Labeled Container F->G Segregate H 8. Decontaminate Workspace G->H Secure Area I 9. Doff PPE H->I Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation :

    • Before handling, put on the appropriate PPE: a laboratory coat, nitrile gloves, and safety glasses or goggles.[3]

    • Prepare a clean, designated workspace, such as a chemical fume hood or a well-ventilated laboratory bench, especially when working with the solid form to mitigate dust inhalation.[4][6]

  • Handling Solid this compound :

    • This compound is a saturated lipid and is stable as a powder or waxy solid.[2][5] It should be stored in a glass container with a Teflon-lined closure at -20°C.[2][5]

    • Before opening, remove the container from the freezer and allow it to reach room temperature to prevent condensation, which could compromise the compound's integrity.[5]

    • When weighing the solid compound, wear an N95 respirator to prevent inhalation of fine particles.[2] Use a clean spatula and weighing paper.

    • For creating solutions, this compound is soluble in solvents such as ethanol, DMSO, and DMF.[2]

  • Storage of Solutions :

    • If the compound is dissolved in an organic solvent, store the solution in a glass container with a Teflon-lined cap at -20°C.[5]

    • To prevent degradation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing.[5]

    • Avoid storing organic solutions in plastic containers, as this can lead to the leaching of impurities.[5]

Disposal Plan

As this compound is not classified as hazardous waste, disposal procedures are straightforward but must comply with institutional and local regulations.[1][7]

  • Unused Solid Chemical :

    • Collect any unused solid this compound in a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.[7]

    • Do not dispose of solid chemicals in laboratory trash cans that are handled by custodial staff.[1] Follow your institution's guidelines for collection by the environmental health and safety (EH&S) department or for direct disposal.[7]

  • Contaminated Labware :

    • Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be placed in a designated container for solid laboratory waste.

  • Liquid Waste :

    • Small quantities of solutions containing this compound in organic solvents should be collected in a designated, labeled container for non-hazardous chemical liquid waste.

    • Crucially, do not pour organic solvents down the drain. Adhere strictly to your institution's protocols for the disposal of chemical waste streams.[3]

  • Empty Containers :

    • Rinse the original container thoroughly with a suitable solvent.

    • Collect the rinsate as non-hazardous liquid chemical waste.

    • Deface the label on the empty container before disposing of it in the appropriate laboratory glass recycling bin.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C8 Dihydroceramide
Reactant of Route 2
Reactant of Route 2
C8 Dihydroceramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。